molecular formula C5H15ClN2 B1431703 1-(Pentan-3-yl)hydrazine hydrochloride CAS No. 221024-42-6

1-(Pentan-3-yl)hydrazine hydrochloride

Cat. No.: B1431703
CAS No.: 221024-42-6
M. Wt: 138.64 g/mol
InChI Key: CJFLBOKQFSMRMF-UHFFFAOYSA-N
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Description

1-(Pentan-3-yl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C5H15ClN2 and its molecular weight is 138.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pentan-3-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.ClH/c1-3-5(4-2)7-6;/h5,7H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFLBOKQFSMRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221024-42-6
Record name (pentan-3-yl)hydrazine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Pentan-3-yl)hydrazine Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(pentan-3-yl)hydrazine hydrochloride (CAS Number: 221024-42-6), a versatile alkylhydrazine intermediate with significant potential in pharmaceutical and agrochemical research. While specific literature on this compound is sparse, this document leverages established principles of hydrazine chemistry to present its physicochemical properties, plausible synthetic routes, detailed characterization methodologies, and key applications in the synthesis of nitrogen-containing heterocyclic scaffolds. A thorough discussion on the safe handling and storage of this reactive molecule is also included to ensure best laboratory practices. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize alkylhydrazines as building blocks in the design and synthesis of novel bioactive molecules.

Introduction: The Role of Alkylhydrazines in Medicinal Chemistry

Hydrazine derivatives are a cornerstone in the synthesis of a vast array of heterocyclic compounds that form the backbone of many pharmaceutical agents.[1] The nucleophilic nature of the hydrazine moiety (–NH–NH₂) facilitates a variety of chemical transformations, including condensations, cyclizations, and substitutions, making it an invaluable synthon in medicinal chemistry.[1] Alkylhydrazines, such as 1-(pentan-3-yl)hydrazine, offer a means to introduce specific lipophilic groups into a target molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

This compound is a salt of the corresponding free base, which enhances its stability and ease of handling.[2] As an intermediate, its primary utility lies in the construction of nitrogen-containing ring systems, which are prevalent in many biologically active compounds.[2][3] This guide will delve into the technical aspects of this specific reagent, providing a foundational understanding for its effective use in a research and development setting.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis and analysis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 221024-42-6[2][4]
Molecular Formula C₅H₁₅ClN₂[2][4]
Molecular Weight 138.64 g/mol [2]
Appearance White to off-white powder[2]
Purity ≥95%[2]
Storage Room temperature, under inert atmosphere[2]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from tert-butyl carbazate, as illustrated in the workflow below.

Synthesis_Workflow Figure 1: Proposed Synthetic Pathway for this compound A tert-Butyl carbazate B Alkylation with 3-bromopentane A->B Base (e.g., NaH) Solvent (e.g., THF) C tert-Butyl 1-(pentan-3-yl)carbazate B->C D Deprotection with HCl C->D HCl in Dioxane or Ether E This compound D->E

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-Butyl 1-(pentan-3-yl)carbazate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl carbazate (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add 3-bromopentane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 1-(pentan-3-yl)carbazate.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl 1-(pentan-3-yl)carbazate (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.

  • To this solution, add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (typically 2 M, 2-3 equivalents) dropwise at 0 °C.

  • A precipitate should form upon addition.

  • Stir the mixture at room temperature for 1-2 hours.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl groups (triplet and quartet), a methine proton, and exchangeable protons of the hydrazinium moiety. The integration of these signals should be consistent with the structure.
¹³C NMR Resonances for the methyl and methylene carbons of the ethyl groups, and the methine carbon attached to the nitrogen.
IR Spectroscopy Characteristic N-H stretching vibrations, C-H stretching of the alkyl groups, and N-H bending frequencies.[7]
Mass Spectrometry The mass spectrum should show the molecular ion peak for the free base [C₅H₁₄N₂]⁺ or a fragment corresponding to the loss of a proton.

Applications in Heterocyclic Synthesis

The primary application of this compound is as a nucleophilic building block for the synthesis of various heterocyclic systems, particularly pyrazoles and triazoles, which are of significant interest in drug discovery.[8][9][10][11]

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8][10][11]

Pyrazole_Synthesis Figure 2: General Scheme for Pyrazole Synthesis A 1-(Pentan-3-yl)hydrazine C Condensation A->C B 1,3-Dicarbonyl Compound B->C D Substituted Pyrazole C->D Acid or Base Catalysis Dehydration

Caption: Synthesis of pyrazoles from 1-(pentan-3-yl)hydrazine.

Experimental Protocol for Pyrazole Synthesis (Representative)
  • To a solution of this compound (1.0 equivalent) in ethanol, add a base such as triethylamine or sodium acetate (1.1 equivalents) to liberate the free hydrazine.

  • Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 equivalent) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyrazole.

Synthesis of Triazole Derivatives

Triazoles are five-membered heterocycles with three nitrogen atoms. 1,2,4-Triazoles can be synthesized from hydrazines through various methods, including reaction with formamide or condensation with diacylamines.[12][13]

Safety and Handling

Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate precautions.[1][14]

  • Toxicity: Hydrazines are toxic and can be harmful if swallowed, in contact with skin, or if inhaled.[15][16] They can cause skin and eye irritation, and some are suspected of causing cancer.[15][17] Acute exposure may lead to effects on the nervous system, liver, and kidneys.[14]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for the synthesis of diverse heterocyclic compounds with potential applications in drug discovery and development. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established principles of hydrazine chemistry. Researchers and scientists are encouraged to use this information as a starting point for their investigations, while always adhering to strict safety protocols when handling this and other hydrazine derivatives.

References

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  • ISRES Publishing. (2021). Synthesis of Triazole Compounds.
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  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines.
  • Dahlem, A. M., et al. (2021).
  • Frontiers Media S.A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
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  • Taylor & Francis. (2024). Acute exposure to hydrazine reported to four United States regional poison centers: reconsidering a paradigm. Clinical Toxicology.
  • Wikipedia. Hydrazine.
  • Defense Technical Information Center. (1970). Biochemical Pharmacology of Hydrazines Toxicity.
  • ResearchGate. (2025). Synthetic methodology for alkyl substituted hydrazines.
  • The Royal Society of Chemistry.
  • Google Patents. (2017). CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
  • Organic Chemistry Portal. (2007).
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  • Google Patents. (2021). CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine.
  • Pharmacy Research. [(2S,3S)-2-(Benzyloxy)pentan-3-yl]hydrazine(2S,3S)-2,3-bis(benzoyloxy)
  • Thieme. (2007). Product Class 17: Hydrazones.
  • BLDpharm. [(2S,3S)-2-(Benzyloxy)pentan-3-yl]hydrazine (2S,3S)-2,3-bis(benzoyloxy)
  • ResearchGate. (2019).
  • Carl ROTH. (2026).
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  • ChemBK. [(2S,3S)-2-(BENZYLOXY)PENTAN-3-YL)HYDRAZINE(2S,3S)-2,3-BIS(BENZOYLOXY)SUCCINATE.)-2,3-BIS(BENZOYLOXY)

Sources

An In-depth Technical Guide to the Molecular Structure of 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(Pentan-3-yl)hydrazine hydrochloride (CAS No: 221024-42-6), a key intermediate in modern organic and medicinal chemistry.[1] This document elucidates the structural features of the molecule through a detailed examination of predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide also outlines a plausible synthetic route and discusses the reactivity of the hydrazine functional group in the context of its hydrochloride salt. The content is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge required for the effective utilization of this compound in synthetic applications.

Introduction

This compound is a substituted hydrazine derivative that serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds.[1] Its molecular formula is C₅H₁₅ClN₂ and it has a molecular weight of 138.64 g/mol .[1] The presence of the hydrazine moiety, a potent nucleophile, coupled with the specific steric and electronic environment imparted by the pentan-3-yl group, makes this compound a versatile reagent in the construction of complex molecular architectures, particularly those with pharmaceutical applications. The hydrochloride salt form enhances the compound's stability and handling characteristics. This guide aims to provide a detailed understanding of its molecular structure to facilitate its application in research and development.

Molecular Structure and Spectroscopic Analysis

A thorough understanding of the molecular structure of this compound is paramount for its effective use. In the absence of published experimental spectra, this section presents predicted spectroscopic data and their interpretation.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different proton environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (terminal methyl)~ 0.9Triplet6H
CH₂ (methylene)~ 1.5 - 1.7Multiplet4H
CH (methine)~ 3.0 - 3.2Multiplet1H
NH₂⁺ (hydrazinium)Broad singlet3H
NH (hydrazinium)Broad singlet1H
  • Causality of Chemical Shifts: The protons of the terminal methyl groups (CH₃) are expected to be the most shielded, thus appearing at the lowest chemical shift. The methylene protons (CH₂) will be slightly deshielded due to their proximity to the electron-withdrawing hydrazinium group. The methine proton (CH) directly attached to the nitrogen will be the most deshielded of the aliphatic protons. The protons on the nitrogen atoms (NH₂⁺ and NH) will be significantly deshielded due to the positive charge and will likely appear as broad signals due to quadrupole broadening and exchange with the solvent.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
CH₃~ 10 - 15
CH₂~ 25 - 30
CH~ 60 - 65
  • Structural Insights: The spectrum is expected to be simple, with three distinct signals corresponding to the three unique carbon environments in the pentan-3-yl group. The methine carbon (CH) bonded to the nitrogen will be the most deshielded.

Predicted FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200 (broad)N-HStretching
2960 - 2850C-HStretching (aliphatic)
1600 - 1500N-HBending
1470 - 1450C-HBending
  • Functional Group Confirmation: The broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of N-H stretching vibrations in the hydrazinium ion. The presence of aliphatic C-H bonds is confirmed by the stretches in the 2960-2850 cm⁻¹ region. The N-H bending vibrations provide further evidence for the hydrazine functional group.

Predicted Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base (1-(Pentan-3-yl)hydrazine) would be expected at m/z 102.12.

  • Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the cleavage of C-C and C-N bonds. Common fragments would include the loss of an ethyl group ([M-29]⁺) resulting in a peak at m/z 73, and the pentan-3-yl cation at m/z 71. The base peak could correspond to a stable fragment resulting from the cleavage of the N-N bond or the C-N bond.

Synthesis and Reactivity

Proposed Synthetic Workflow

A common method for the synthesis of alkylhydrazines is the reductive amination of a ketone with hydrazine, followed by acidification to form the hydrochloride salt.

Synthesis_Workflow Pentanone Pentan-3-one Hydrazone Pentan-3-one hydrazone Pentanone->Hydrazone Condensation Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone HydrazineProduct 1-(Pentan-3-yl)hydrazine Hydrazone->HydrazineProduct Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->HydrazineProduct FinalProduct This compound HydrazineProduct->FinalProduct Salt Formation HCl HCl in Ether HCl->FinalProduct Reactivity_Profile HydrazineHCl 1-(Pentan-3-yl)hydrazine HCl pKa ~8 FreeBase 1-(Pentan-3-yl)hydrazine Nucleophilic HydrazineHCl->FreeBase Deprotonation (Base) Heterocycles Products Pyrazoles, Pyridazines, etc. FreeBase->Heterocycles Nucleophilic Attack Electrophiles Electrophiles Carbonyls, Alkyl Halides Electrophiles->Heterocycles

Sources

In-Depth Technical Guide to the Synthesis of 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pentan-3-yl)hydrazine hydrochloride is a substituted hydrazine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds.[1] The presence of the pentan-3-yl group introduces specific steric and electronic properties that can be leveraged in the design of novel molecules. This guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are based on well-established chemical transformations and are designed to be both efficient and scalable.

This document will detail a two-step synthesis beginning with the formation of pentan-3-one hydrazone, followed by its reduction to 1-(pentan-3-yl)hydrazine and subsequent conversion to the hydrochloride salt. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and safety considerations.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Hydrazone Formation: The condensation reaction of pentan-3-one with hydrazine hydrate to form pentan-3-one hydrazone.

  • Reduction and Salt Formation: The reduction of the resulting hydrazone to 1-(pentan-3-yl)hydrazine, followed by treatment with hydrochloric acid to yield the stable hydrochloride salt.

This pathway is advantageous due to the ready availability of the starting materials and the generally high yields of the individual steps.

Overall Reaction Scheme

Synthesis_Pathway Pentan_3_one Pentan-3-one Pentan_3_one_Hydrazone Pentan-3-one Hydrazone Pentan_3_one->Pentan_3_one_Hydrazone Condensation Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Pentan_3_one_Hydrazone Pentan_3_yl_hydrazine 1-(Pentan-3-yl)hydrazine Pentan_3_one_Hydrazone->Pentan_3_yl_hydrazine Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Catalyst) Reducing_Agent->Pentan_3_yl_hydrazine Final_Product 1-(Pentan-3-yl)hydrazine Hydrochloride Pentan_3_yl_hydrazine->Final_Product Salt Formation HCl Hydrochloric Acid HCl->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Pentan-3-one Hydrazone

The initial step involves the formation of a hydrazone from pentan-3-one and hydrazine hydrate. This is a classic condensation reaction where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ketone.[2][3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Pentan-3-one86.138.61 g0.10
Hydrazine Hydrate (64%)50.066.25 g0.10
Ethanol (95%)-50 mL-
Acetic Acid (glacial)60.052-3 drops-
Step-by-Step Procedure
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentan-3-one (8.61 g, 0.10 mol) and ethanol (50 mL).

  • Slowly add hydrazine hydrate (6.25 g, 0.10 mol) to the stirred solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the pentan-3-one spot disappears.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude pentan-3-one hydrazone can be used in the next step without further purification. For characterization purposes, a small sample can be purified by vacuum distillation.

Part 2: Synthesis of this compound

The second step is the reduction of the C=N double bond of the hydrazone to a C-N single bond, followed by the formation of the hydrochloride salt.[4] While various reducing agents can be employed, this protocol will focus on the use of a borane-based reagent for its efficiency. The Wolff-Kishner reduction is another common method for reducing hydrazones, but it is typically used to fully deoxygenate the carbonyl to a methylene group under strongly basic conditions.[2][5][6][7]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Pentan-3-one Hydrazone (crude)~100.16~10.0 g~0.10
Diborane (as a solution in THF)-(To be calculated)-
Tetrahydrofuran (THF), anhydrous-100 mL-
Hydrochloric Acid (in ether)-To pH ~2-
Diethyl Ether, anhydrous-As needed for precipitation-
Step-by-Step Procedure
  • Transfer the crude pentan-3-one hydrazone to a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the hydrazone in 100 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add a solution of diborane in THF via the dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cautiously quench the excess diborane by the slow addition of water.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in diethyl ether and cool in an ice bath.

  • Slowly add a solution of hydrochloric acid in ether until the pH is approximately 2.

  • The this compound will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Mechanistic Insights

Hydrazone Formation

The formation of the hydrazone proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of pentan-3-one. This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the hydrazone. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[3]

Hydrazone_Formation cluster_0 Nucleophilic Attack cluster_1 Dehydration Pentanone Pentan-3-one Intermediate1 Tetrahedral Intermediate Pentanone->Intermediate1 Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Intermediate2 Intermediate1->Intermediate2 Proton Transfer Hydrazone Pentan-3-one Hydrazone Intermediate2->Hydrazone - H2O

Sources

physical and chemical properties of 1-(Pentan-3-yl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Pentan-3-yl)hydrazine hydrochloride (CAS No. 221024-42-6). As a substituted hydrazine, this compound is a valuable intermediate in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds of pharmaceutical and agrochemical interest. This document delineates its molecular structure, physicochemical properties, and characteristic reactivity. Furthermore, it offers detailed, field-proven protocols for its synthesis, characterization, and application in heterocyclic synthesis, grounded in established chemical principles and supported by authoritative references. The guide is designed to equip researchers with the necessary technical insights for the effective and safe utilization of this versatile chemical building block.

Introduction

This compound is an alkyl-substituted hydrazine salt. The presence of the pentan-3-yl group, a moderately bulky and non-polar alkyl substituent, influences its solubility, reactivity, and the steric environment of the resulting derivatives. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base, which, like many hydrazines, is expected to be more reactive and susceptible to air oxidation.

This compound serves primarily as a nucleophilic building block. The terminal nitrogen of the hydrazine moiety (-NH₂) is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to form a variety of heterocyclic systems. Its principal application lies in the synthesis of pyrazoles, pyridazines, and other related structures that are prevalent in medicinal chemistry.

Molecular and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its application in chemical synthesis. While specific experimental data for this exact compound is not widely published, properties can be reliably inferred from closely related analogues and general principles of physical organic chemistry.

Molecular Structure and Identification
PropertyValueSource
Chemical Name This compound-
Synonyms 1-(1-ethylpropyl)hydrazine hydrochloride[1]
CAS Number 221024-42-6[1]
Molecular Formula C₅H₁₅ClN₂[1]
Molecular Weight 138.64 g/mol [1]
InChI Key CJFLBOKQFSMRMF-UHFFFAOYSA-N[1]
Physical Properties

The physical state and solubility of this compound are critical for its storage, handling, and use in reactions.

PropertyEstimated ValueRationale/Reference
Appearance White to off-white crystalline solidAnalogy with other alkyl hydrazine hydrochlorides such as isopropylhydrazine hydrochloride and tert-butylhydrazine hydrochloride.[2]
Melting Point 120-140 °CBased on the melting points of analogous compounds like isopropylhydrazine hydrochloride (121-125 °C) and tert-butylhydrazine hydrochloride (191-194 °C).[3] The less compact structure compared to the t-butyl analogue suggests a potentially lower melting point.
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes.Hydrazine salts are generally soluble in polar protic solvents.[4]
Stability Stable under standard conditions in a well-sealed container. Hygroscopic. Air sensitive, particularly the free base.Recommended storage is in a cool, dry place under an inert atmosphere.

Chemical Properties and Reactivity

The chemical utility of this compound is centered on the nucleophilicity of the hydrazine functional group.

Basicity and Salt Formation

As a derivative of hydrazine, the free base is weakly basic. The hydrochloride salt is stable and allows for easier handling. In reactions requiring the free base, it can be generated in situ by the addition of a suitable base, such as triethylamine or sodium acetate.

Nucleophilic Reactivity

The primary mode of reactivity is the condensation with electrophiles, most notably carbonyl compounds. The reaction with aldehydes and ketones yields the corresponding hydrazones. This reaction is a cornerstone of its synthetic utility.

Diagram: General Reaction Scheme

G cluster_reactants Reactants cluster_products Products Hydrazine_HCl 1-(Pentan-3-yl)hydrazine Hydrochloride Pyrazole Substituted Pyrazole Hydrazine_HCl->Pyrazole Base, Solvent (e.g., Ethanol) Heat Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole

Caption: Synthesis of pyrazoles from this compound.

This reactivity is the basis for the synthesis of various five-membered heterocycles. For instance, reaction with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazoles.[5]

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis, characterization, and application of this compound.

Synthesis of this compound

This two-step protocol is based on the well-established method of forming a hydrazone from a ketone followed by reduction.[2]

Diagram: Synthetic Workflow

G A Step 1: Hydrazone Formation B React 3-Pentanone with Hydrazine Hydrate in Ethanol A->B C Monitor reaction by TLC/GC-MS B->C D Isolate Pentan-3-one hydrazone C->D E Step 2: Reduction F Dissolve Hydrazone in an ethereal solvent (e.g., THF) E->F G Add a reducing agent (e.g., NaBH₄, LiAlH₄) F->G H Quench reaction carefully G->H I Step 3: Salt Formation & Purification J Extract free base into an organic solvent I->J K Add ethereal HCl J->K L Isolate product by filtration K->L M Recrystallize from Ethanol/Ether L->M

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of Pentan-3-one Hydrazone

  • To a solution of hydrazine hydrate (1.0 eq) in ethanol, add 3-pentanone (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, remove the ethanol under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification.

Step 2: Reduction to 1-(Pentan-3-yl)hydrazine

  • Dissolve the crude pentan-3-one hydrazone in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in portions. Caution: These reagents react violently with water.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting solids and wash with THF.

Step 3: Formation and Purification of the Hydrochloride Salt

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and cool to 0 °C.

  • Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/diethyl ether.[6]

Characterization Protocols

Melting Point Determination [7][8]

  • Place a small amount of the dried, crystalline product into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H and ¹³C NMR spectra.

  • The expected ¹H NMR spectrum would show signals corresponding to the ethyl groups (triplets and quartets) and the methine proton, as well as broad signals for the N-H protons.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of the free base can be performed by GC-MS. The hydrochloride salt is not suitable for direct GC analysis.

  • Neutralize an aqueous solution of the hydrochloride salt with a base (e.g., NaOH) and extract the free base into an organic solvent (e.g., dichloromethane).

  • Inject an aliquot of the organic layer into the GC-MS.

  • The mass spectrum should show a molecular ion peak corresponding to the free base (C₅H₁₄N₂) and characteristic fragmentation patterns.[10][11]

Application: Synthesis of a Substituted Pyrazole

This protocol describes a general procedure for the synthesis of a pyrazole from this compound and a 1,3-dicarbonyl compound, such as acetylacetone.[5][12]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and acetylacetone (1.0 eq) in ethanol.

  • Add a mild base, such as sodium acetate (1.1 eq), to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazole.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Safety and Handling

Hydrazine derivatives are potentially hazardous and should be handled with appropriate safety precautions.

  • Toxicity: Hydrazine and its derivatives are toxic and may be carcinogenic.[2] Handle in a well-ventilated fume hood.

  • Irritant: Causes skin and eye irritation.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hygroscopic: The hydrochloride salt can absorb moisture from the air. Store in a tightly sealed container in a dry environment.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a synthetically useful building block for the construction of heterocyclic compounds. Its properties, derived from its alkyl-substituted hydrazine structure and its stable salt form, make it a practical reagent for laboratory and industrial applications. The protocols provided in this guide offer a foundation for the synthesis, characterization, and utilization of this compound in the pursuit of novel molecular entities in drug discovery and materials science.

References

  • LookChem. (n.d.). 1-ISOPROPYLHYDRAZINE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Diketones to Pyrazoles: A Quick and Efficient One-Pot Synthesis of Pyrazoles under Solvent-Free Conditions. European Journal of Organic Chemistry, 2011(24), 4645-4652.
  • Kumar, A., & Kumar, R. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Li, Y., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 483-488.
  • AAPS PharmSciTech. (2024). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. Retrieved from [Link]

  • Google Patents. (2017). CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
  • Hawbecker, B. L., et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science, 72(1), 33-37.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]

  • Newkome, G. R., & Fishel, D. L. (1966). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. The Journal of Organic Chemistry, 31(3), 677-681.
  • Grekov, A. P., & Veselov, V. Y. (1974). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. (DTIC Document).
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  • SpectraBase. (n.d.). Hydrazine. Retrieved from [Link]

  • Google Patents. (1969). US3458283A - Hydrazine purification.
  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. CrystEngComm, 19(39), 5845-5855.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts (δ) of hydrazones and metal complexes. Retrieved from [Link]

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  • Google Patents. (1982). US4352941A - Process for purification of phenylhydrazine.
  • Google Patents. (2016). RU2596223C2 - Method of producing high-purity hydrazine.

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An In-depth Technical Guide to the Organic Solvent Solubility of 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(pentan-3-yl)hydrazine hydrochloride in organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the theoretical principles governing the solubility of this compound and presents a standardized experimental protocol for its quantitative determination. While specific solubility data for this compound is not extensively published, this guide establishes a predictive framework based on its molecular structure and offers a robust methodology for empirical validation.

Introduction: The Critical Role of Solubility in Chemical Applications

This compound is a chemical intermediate primarily utilized in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its utility as a building block in forming nitrogen-containing rings makes it a valuable component in medicinal chemistry and agrochemical development.[1] The success of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of the solubility of the reagents involved. A well-characterized solubility profile enables the rational selection of solvents, which can optimize reaction kinetics, improve yield and purity, and facilitate downstream processing. This guide provides the foundational knowledge and practical methodology to empower researchers in their work with this compound.

Molecular Profile and Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

  • Molecular Formula: C₅H₁₅ClN₂[1]

  • Molecular Weight: 138.64 g/mol [1]

  • Structure: this compound is the salt of an organic base (1-(pentan-3-yl)hydrazine) and a strong acid (hydrochloric acid). The molecule possesses both a non-polar hydrocarbon component (the pentyl group) and a highly polar, ionic hydrazinium chloride group. This amphiphilic nature is the primary determinant of its solubility characteristics.

The presence of the ionic hydrazinium chloride group suggests that the molecule is capable of strong ion-dipole interactions with polar solvents. Conversely, the pentyl group provides a lipophilic character, which will favor interactions with non-polar organic solvents. The overall solubility in a given solvent will be a balance of these competing characteristics.

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility will be dictated by the polarity of the solvent and its ability to engage in specific intermolecular interactions.

Polar Protic Solvents

Polar protic solvents, such as alcohols (e.g., methanol, ethanol) and water, are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Due to its ionic nature, this compound is expected to be most soluble in these solvents. The solvent's hydrogen atoms will solvate the chloride ion, while the solvent's electronegative atoms (oxygen or nitrogen) will interact with the hydrazinium cation.

Polar Aprotic Solvents

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, possess large dipole moments but lack O-H or N-H bonds. While they are not hydrogen bond donors, their polarity allows them to solvate ions to some extent. It is predicted that this compound will exhibit moderate to good solubility in highly polar aprotic solvents like DMSO and DMF. Its solubility in less polar aprotic solvents like acetone is expected to be lower.

Non-Polar Solvents

Non-polar solvents, such as hexane, toluene, and diethyl ether, have low dielectric constants and interact primarily through weak van der Waals forces. The significant polarity and ionic character of this compound make it energetically unfavorable to dissolve in these solvents. The strong ion-ion and ion-dipole forces within the salt are much stronger than the potential interactions with non-polar solvent molecules. Therefore, the compound is expected to be poorly soluble to insoluble in non-polar solvents.

Predicted Solubility Profile

Based on the theoretical principles outlined above, the following table presents a qualitative prediction of the solubility of this compound in various classes of organic solvents.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, WaterHighStrong ion-dipole interactions and hydrogen bonding.
Polar Aprotic DMSO, DMFModerate to HighStrong dipole-dipole and ion-dipole interactions.
Acetone, AcetonitrileLow to ModerateWeaker dipole-dipole interactions compared to DMSO.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / InsolubleMismatch in intermolecular forces; strong ionic bonds of the salt are not overcome.

Standardized Experimental Protocol for Quantitative Solubility Determination

To move from qualitative prediction to quantitative data, a rigorous experimental protocol is necessary. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4]

Objective

To quantitatively determine the equilibrium solubility of this compound in a selected range of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 to vial equil Agitate at constant temperature (24-48h) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22µm filter sample2->sample3 sample4 Dilute sample accurately sample3->sample4 sample5 Analyze via HPLC/GC sample4->sample5 quant2 Calculate concentration (mg/mL or mol/L) sample5->quant2 quant1 Prepare calibration curve G cluster_solute 1-(Pentan-3-yl)hydrazine HCl cluster_solvents Solvents solute Ionic Head (Hydrazinium Chloride) + Non-Polar Tail (Pentyl Group) polar Polar (e.g., Methanol, DMSO) solute->polar High Solubility 'Like Dissolves Like' nonpolar Non-Polar (e.g., Hexane, Toluene) solute->nonpolar Low Solubility 'Mismatch'

Caption: The "Like Dissolves Like" principle applied to the subject compound.

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is scarce, a robust predictive framework can be established based on its amphiphilic molecular structure. It is anticipated to exhibit high solubility in polar protic solvents, moderate to good solubility in polar aprotic solvents, and poor solubility in non-polar solvents. For definitive quantitative data, the standardized shake-flask method detailed in this guide provides a reliable and reproducible approach. A thorough understanding and empirical determination of its solubility profile are paramount for the effective and efficient use of this important chemical intermediate in research and development.

References

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  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

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  • Method for determining solubility of a chemical compound.
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  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

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  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Solubility of Organic Compounds. Chem LibreTexts. [Link]

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  • TABLE 3-2, Physical and Chemical Properties of Hydrazines. NCBI. [Link]

  • (Reference not directly cited, but provides context) [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine CAS 183871-36-5. Home Sunshine Pharma. [Link]

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stability and storage conditions for 1-(Pentan-3-yl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-(Pentan-3-yl)hydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 221024-42-6).[1][2] As a crucial intermediate in the synthesis of pharmaceuticals and other bioactive molecules, ensuring its integrity is paramount for reproducible research and development outcomes.[3] This document synthesizes information on the chemical properties of alkylhydrazines and hydrochloride salts to offer field-proven insights into handling, storage, and stability assessment. Detailed protocols for stability-indicating analytical methods are provided to empower researchers and drug development professionals with self-validating systems for quality control.

Introduction: Chemical Profile and Significance

This compound is an alkylhydrazine salt with the molecular formula C₅H₁₅ClN₂ and a molecular weight of 138.64 g/mol .[1][3] Its structure, featuring a secondary pentyl group attached to a hydrazine moiety, makes it a versatile building block in organic synthesis. The hydrazine functional group is highly reactive, enabling the formation of various nitrogen-containing heterocycles that are prevalent in medicinal chemistry.[3] The hydrochloride salt form generally enhances the stability and solubility of the parent hydrazine base.

Understanding the stability profile of this compound is critical for several reasons:

  • Quality Control: To ensure the purity and potency of the starting material in synthetic processes.

  • Safety: Hydrazine derivatives can be hazardous, and degradation may produce unknown byproducts with different toxicological profiles.[4][5]

  • Regulatory Compliance: For applications in drug development, stability data is a regulatory requirement to establish re-test periods and shelf-life.[][7]

This guide will delve into the intrinsic and extrinsic factors affecting the stability of this compound and provide robust methodologies for its assessment.

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is governed by the inherent reactivity of the hydrazine group and its interaction with environmental factors.

Oxidative Degradation

Hydrazines are potent reducing agents and are susceptible to oxidation, which is the primary degradation pathway.[5][8] Exposure to atmospheric oxygen can initiate autoxidation, a process often catalyzed by trace metal ions.[8][9]

  • Mechanism: The oxidation of alkylhydrazines can proceed through a free radical mechanism, potentially leading to the formation of diazenes which can further decompose.[10] The initial step is the formation of a hydrazyl radical.[9]

  • Potential Products: Oxidation can lead to the cleavage of the N-N bond, generating pentan-3-amine and nitrogen gas. Incomplete oxidation might yield various byproducts.

Hydrolytic Stability

The hydrochloride salt form is generally stable against hydrolysis. However, the free base, which can be present in equilibrium in non-acidified aqueous solutions, is more reactive. Hydrazines can react with aldehydes and ketones, which might be present as impurities or in the environment, to form hydrazones.[11][12] While the C=N bond of a hydrazone is susceptible to hydrolysis, this is more of a reactivity concern than a direct degradation pathway for the parent compound under normal storage.[12]

Photostability

Aromatic hydrazines are known to be susceptible to photolytic degradation. While 1-(Pentan-3-yl)hydrazine is an alkylhydrazine, exposure to high-energy light, particularly UV radiation, should be considered a potential risk factor that could induce N-N bond cleavage.

Thermal Stability

As a salt, this compound is expected to be a crystalline solid with a relatively high melting point, contributing to its stability at room temperature. However, like many hydrazine derivatives, it may decompose upon strong heating.[13][14]

The following diagram illustrates the primary anticipated degradation pathways.

G cluster_main 1-(Pentan-3-yl)hydrazine HCl cluster_degradation Degradation Pathways cluster_products Potential Products main C₅H₁₂N₂·HCl oxidation Oxidation (O₂, Metal Ions) main->oxidation Primary Pathway photolysis Photolysis (UV Light) main->photolysis Possible thermal Thermal Stress (High Heat) main->thermal Possible p1 Pentan-3-amine oxidation->p1 p2 Nitrogen Gas oxidation->p2 p3 Other Byproducts oxidation->p3

Caption: Predicted Degradation Pathways for 1-(Pentan-3-yl)hydrazine HCl.

Recommended Storage and Handling Conditions

Based on the chemical nature of hydrazine derivatives and hydrochloride salts, the following storage and handling protocols are recommended to ensure the long-term stability of this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] Some suppliers suggest room temperature.[3] For long-term storage, refrigeration (2-8 °C) is advisable.Minimizes thermal degradation and slows down oxidative processes.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation by atmospheric oxygen, a primary degradation route for hydrazines.[15]
Light Store in an amber or opaque container.Protects the compound from potential photolytic degradation.
Container Use a tightly sealed, non-reactive container (e.g., glass or a suitable plastic).Prevents contamination and exposure to moisture and air.[5][13]
Moisture Protect from moisture.Hydrazine salts can be hygroscopic. Absorbed water can accelerate degradation, especially in the presence of catalysts.
Handling Procedures

Due to the potential hazards associated with hydrazine compounds, strict safety measures are essential.[4][5]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and metal oxides, as these can cause vigorous or explosive reactions.[4][5][15]

  • Spills: In case of a spill, clean up immediately following established safety protocols for hazardous chemicals.[5]

Experimental Protocols for Stability Assessment

A comprehensive stability study for an active pharmaceutical ingredient (API) or a key intermediate involves subjecting the compound to stress conditions to identify potential degradants and to long-term and accelerated studies to establish a re-test period.[7][17][18]

Forced Degradation (Stress Testing)

Stress testing helps to elucidate degradation pathways and validate the stability-indicating nature of the analytical method.[7][18]

G cluster_conditions Stress Conditions start Prepare Solutions of 1-(Pentan-3-yl)hydrazine HCl acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (Solid State, 80°C) start->thermal photo Photolytic (ICH Q1B Conditions) start->photo analysis Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for Forced Degradation Studies.

Protocol:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl and heat at 60°C for 24-48 hours.

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH and heat at 60°C for 24-48 hours.

    • Oxidative: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal: Store the solid compound in an oven at 80°C for 48 hours.

    • Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method (see section 4.3).

Long-Term and Accelerated Stability Studies

These studies are performed to establish a re-test period under recommended storage conditions.[19]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Protocol:

  • Package the solid this compound in containers that simulate the proposed packaging for storage and distribution.[7]

  • Place the packaged samples in stability chambers maintained at the conditions specified in the table above.

  • At each time point, remove samples and test for appearance, purity (by HPLC), and any other critical quality attributes.

  • A "significant change" is defined as a failure to meet the established specification.[18]

Stability-Indicating Analytical Method: HPLC-UV/MS

Due to the high reactivity and low UV absorbance of many hydrazines, derivatization is often employed prior to analysis to enhance detection and chromatographic performance.[20][21][22]

Protocol: Derivatization and HPLC Analysis

  • Derivatizing Agent: Prepare a solution of a suitable carbonyl compound, such as acetone or a UV-active aldehyde (e.g., 4-nitrobenzaldehyde), in a suitable diluent.[11][20] Acetone is often used as it can also serve as the sample diluent.[22]

  • Derivatization:

    • Accurately weigh about 10 mg of the this compound sample.

    • Dissolve in the derivatizing agent solution (e.g., 10 mL of acetone).

    • Allow the reaction to proceed for at least 15-30 minutes at room temperature to form the stable hydrazone derivative.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Detector: UV at a wavelength appropriate for the derivative (e.g., ~280 nm for a nitrobenzaldehyde derivative) and/or Mass Spectrometry (MS) for peak identification and purity assessment.

    • Injection Volume: 10 µL

  • Validation: The method must be validated to demonstrate it is "stability-indicating." This involves showing that the peak for the parent compound derivative is well-resolved from any peaks corresponding to degradation products formed during the forced degradation studies.

Conclusion

This compound is a valuable synthetic intermediate whose stability is crucial for its effective use. The primary degradation pathway is oxidation, which can be effectively mitigated by storing the compound in a cool, dry place, under an inert atmosphere, and protected from light. This guide provides a framework for understanding its stability profile and offers detailed protocols for its storage, handling, and analytical assessment. By implementing these scientifically grounded procedures, researchers, scientists, and drug development professionals can ensure the quality and integrity of this important chemical compound.

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Technical Guide to the Safe Handling of 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: This document provides a comprehensive safety and handling guide for 1-(Pentan-3-yl)hydrazine hydrochloride. As detailed Safety Data Sheet (SDS) information for this specific compound (CAS 221024-42-6) is not extensively published, this guide has been constructed by leveraging expert analysis of its chemical structure and by extrapolating critical safety data from well-characterized structural analogs, namely hydrazine salts like hydrazine hydrate and hydrazine dihydrochloride. This approach ensures a robust and cautious framework for researchers, scientists, and drug development professionals. The fundamental principle guiding this document is that the presence of the hydrazine moiety necessitates the highest level of safety precautions. Users must always consult the specific SDS provided by their supplier before commencing any work.

Section 1: Chemical Identification and Properties

This compound is an organic intermediate primarily used in the synthesis of pharmaceuticals and heterocyclic compounds.[1] Its reactivity, stemming from the hydrazine functional group, makes it a valuable building block but also a significant safety concern.[1]

Identifier Value Source
Chemical Name This compound[1][2][3]
CAS Number 221024-42-6[1][2][3]
Molecular Formula C₅H₁₅ClN₂[1][2][3]
Molecular Weight 138.64 g/mol [1][2][3]
MDL Number MFCD14583114[1][3]
Physical and Chemical Properties (Inferred)

Specific physical data for this compound is limited. However, based on related hydrazine compounds, the following characteristics can be anticipated.

Property Value (Based on Hydrazine Analogs) Source
Appearance Likely a colorless to light-colored solid or liquid.[4]
Odor Probable ammoniacal or fishy odor.[4]
Solubility Expected to be soluble in water.[4][5]
Stability Chemically stable under standard ambient conditions (room temperature).[6][7][8]
Reactivity Reacts with oxidizing agents. Forms explosive mixtures with air on intense heating.[6][8][9]

Section 2: Comprehensive Hazard Analysis

Due to the hydrazine functional group, this compound must be treated as highly hazardous. The following GHS classifications are inferred from potent analogs like hydrazine hydrate and hydrazine dihydrochloride.[6][7][9]

GHS Hazard Classification (Probable)
Hazard Class Category Pictogram Hazard Statement
Acute Toxicity, InhalationCategory 2 or 3💀H330: Fatal if inhaled / H331: Toxic if inhaled.[6][7][8]
Acute Toxicity, DermalCategory 3💀H311: Toxic in contact with skin.[6][7][9]
Acute Toxicity, OralCategory 3 or 4💀H301: Toxic if swallowed / H302: Harmful if swallowed.[6][7][9]
Skin CorrosionCategory 1BcorrosiveH314: Causes severe skin burns and eye damage.[6][8][9]
Serious Eye DamageCategory 1corrosiveH318: Causes serious eye damage.[9]
Skin SensitizationCategory 1exclamation markH317: May cause an allergic skin reaction.[6][7][8][9]
CarcinogenicityCategory 1Bhealth hazardH350: May cause cancer.[6][7][8][9]
Aquatic Hazard (Acute)Category 1environmentH400: Very toxic to aquatic life.[7][9][10]
Aquatic Hazard (Chronic)Category 1environmentH410: Very toxic to aquatic life with long lasting effects.[6][7][9][10]
Core Hazard Statements (H-Statements)
  • H330/H331: Fatal or toxic if inhaled.[6][7][8]

  • H311: Toxic in contact with skin.[6][7][9]

  • H301/H302: Toxic or harmful if swallowed.[6][7][9]

  • H314: Causes severe skin burns and eye damage.[6][8][9]

  • H317: May cause an allergic skin reaction.[6][7][8][9]

  • H350: May cause cancer.[6][7][8][9]

  • H410: Very toxic to aquatic life with long lasting effects.[6][7][9]

Precautionary Measures (P-Statements) - A Summary
  • Prevention (P2xx): Obtain special instructions before use.[6][7][8] Do not handle until all safety precautions have been read and understood.[6][7][8] Do not breathe mist or vapors.[6][10] Wash skin thoroughly after handling.[6][7][8] Do not eat, drink or smoke when using this product.[6][7][8] Use only outdoors or in a well-ventilated area.[6][7][8] Avoid release to the environment.[6][7][8] Wear comprehensive protective gloves, clothing, eye, and face protection.[6][7][8] Wear respiratory protection.[6][8]

  • Response (P3xx): In case of any exposure (swallowed, skin, eyes, inhaled), seek immediate medical advice/attention.[7][11] If on skin, take off immediately all contaminated clothing and rinse skin with water/shower.[6][8] If in eyes, rinse cautiously with water for several minutes; remove contact lenses and continue rinsing.[6][8] If inhaled, remove person to fresh air; if breathing stops, apply artificial respiration.[6][8]

  • Storage (P4xx): Store locked up.[6][7][8] Store in a well-ventilated, dry place.[2][6][7][8] Keep container tightly closed.[6][7][8]

  • Disposal (P5xx): Dispose of contents/container to an approved waste disposal plant.[6][7][8]

Section 3: Engineering and Personal Protective Protocols

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is mandatory.

Hierarchy of Controls

The most effective safety protocols prioritize eliminating or substituting hazards. Since this is not feasible in a research context, the focus must be on engineering controls, administrative controls, and finally, PPE.

cluster_controls Hierarchy of Controls for Safe Handling cluster_details Implementation Details Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safety) Eng->Admin followed by Hood Chemical Fume Hood Eng->Hood PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE supplemented by SOP Standard Operating Procedures (SOPs) Admin->SOP Training Hazard-Specific Training Admin->Training Gloves Gloves (Nitrile/Neoprene) PPE->Gloves Goggles Splash Goggles & Face Shield PPE->Goggles Coat Lab Coat & Apron PPE->Coat Resp Respirator PPE->Resp

Caption: Hierarchy of controls for managing exposure risk.

Mandatory Engineering & Administrative Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Restricted Access: The handling area should be clearly marked, and access restricted to authorized and trained personnel only.

  • Hygiene Station: An eyewash station and safety shower must be immediately accessible.[12]

Personal Protective Equipment (PPE)
  • Respiratory Protection: For any operations where vapors or aerosols may be generated, a NIOSH-approved respirator is required.[6][8]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contaminated.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[6][13]

  • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. A chemically resistant apron is also recommended. Contaminated clothing must be removed immediately and decontaminated before reuse.[6][7][8]

Section 4: Emergency Response and First Aid

Immediate and correct response to an exposure is critical. First responders must protect themselves before assisting others.[6][7]

cluster_routes Route of Exposure cluster_actions Immediate First Aid Action Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. Provide artificial respiration if needed. Inhalation->Action_Inhale Action_Skin Remove all contaminated clothing. Rinse skin with water for 15+ min. Skin->Action_Skin Action_Eye Rinse eyes with water for 15+ min. Remove contact lenses. Eye->Action_Eye Action_Ingest Rinse mouth with water (2 glasses max). DO NOT induce vomiting. Ingestion->Action_Ingest Medical Call a Physician or Poison Center IMMEDIATELY Bring SDS Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: Emergency first aid workflow following exposure.

First-Aid Protocols
  • Inhalation: Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Call for immediate medical assistance.[8][10]

  • Skin Contact: Instantly remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. A physician must be called immediately.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. An ophthalmologist must be consulted immediately.[8][10]

  • Ingestion: If swallowed, have the victim drink water (maximum two glasses). Do not induce vomiting due to the risk of esophageal perforation.[6][8][9] Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The substance is not combustible itself, but heating can cause the liberation of hazardous vapors like nitrogen oxides and hydrogen chloride gas.[7][11] Forms explosive mixtures with air upon intense heating.[6][8][9] Vapors are heavier than air and may spread along floors.[8][9]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent skin contact.[7][11]

Accidental Release
  • Personal Precautions: Evacuate the area. Do not breathe vapors. Avoid all contact with the substance. Ensure adequate ventilation.[6][7]

  • Containment: Prevent the product from entering drains.[6][7] Cover drains.

  • Cleanup: Use a liquid-absorbent material (e.g., Chemizorb®) to carefully take up the spill.[6] Collect the material in a suitable, closed container for disposal by a licensed professional. Clean the affected area thoroughly.

Section 5: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage Conditions
  • Container: Keep the container tightly closed.[6][7][8]

  • Location: Store in a dry, well-ventilated place.[2][7][8] The storage area must be locked or otherwise accessible only to qualified and authorized personnel.[6][7][8]

  • Temperature: Store at room temperature or as specified by the supplier.[1][2]

  • Incompatibilities: Keep away from strong oxidizing agents and heat sources.

Disposal
  • Disposal of this chemical and its container must be done through an approved waste disposal plant. Do not allow the chemical to enter the environment. Adhere to all federal, state, and local regulations.

References

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A Technical Guide to the Applications of 1-(Pentan-3-yl)hydrazine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Drug Development

Abstract

Hydrazine derivatives are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and specialty materials.[1] Among these, alkyl hydrazines offer unique reactivity profiles. This in-depth technical guide focuses on the potential applications of 1-(pentan-3-yl)hydrazine hydrochloride, a secondary alkyl hydrazine, in organic synthesis. We will explore its role in the formation of key heterocyclic scaffolds, discuss the influence of its secondary pentyl group on reactivity and regioselectivity, and provide detailed, actionable protocols for its use in the laboratory. This guide is intended to be a valuable resource for researchers and scientists seeking to leverage the synthetic potential of this versatile reagent.

Introduction: The Strategic Importance of Alkyl Hydrazines

Hydrazine (N₂H₄) and its derivatives are highly reactive, bifunctional nucleophiles that serve as critical precursors for a multitude of organic transformations.[2] Their ability to react with a wide range of electrophiles has made them indispensable in the synthesis of heterocycles such as pyrazoles, indoles, and pyridazines.[2] While aryl hydrazines have been extensively studied, alkyl hydrazines, such as 1-(pentan-3-yl)hydrazine, offer distinct steric and electronic properties that can be strategically employed to influence reaction outcomes.

The hydrochloride salt form of 1-(pentan-3-yl)hydrazine enhances its stability and ease of handling, making it a more practical reagent for laboratory use compared to the free base, which can be more volatile and reactive. This guide will delve into the specific applications where the unique structure of this compound can be a synthetic advantage.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and handling requirements of any reagent is paramount for its safe and effective use in the laboratory.

Physicochemical Data
PropertyValueSource
CAS Number 221024-42-6[1][3]
Molecular Formula C₅H₁₅ClN₂[1]
Molecular Weight 138.64 g/mol [1]
Appearance (Likely) White to off-white crystalline solidGeneral knowledge
Storage Room temperature[1]

Note: Detailed experimental data such as melting point and solubility for this specific compound are not widely published. Researchers should perform their own characterization.

Safety and Handling

Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate safety precautions.[4][5][6]

  • Toxicity: Hydrazines can be toxic if swallowed, in contact with skin, or inhaled.[4][5][6] They are also potential carcinogens.[4][5][6]

  • Corrosivity: Many hydrazine salts are corrosive and can cause severe skin burns and eye damage.[4][5][6]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid creating dust. In case of contact, immediately flush the affected area with copious amounts of water.

  • Disposal: Dispose of all waste containing hydrazine derivatives in accordance with local regulations for hazardous materials.

Core Synthetic Applications

The primary utility of this compound lies in its role as a precursor to nitrogen-containing heterocycles.[1] Its branched alkyl substituent can influence regioselectivity in reactions where multiple isomers are possible.

Synthesis of Pyrazoles: The Knorr Synthesis and Beyond

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[7] Pyrazole moieties are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs and protein kinase inhibitors.

Reaction Mechanism:

The reaction proceeds via the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. With an unsymmetrical 1,3-dicarbonyl, the use of a substituted hydrazine like 1-(pentan-3-yl)hydrazine can lead to two possible regioisomers. The steric bulk of the pentan-3-yl group is likely to direct the initial condensation to the less sterically hindered carbonyl group.

Diagram: Generalized Knorr Pyrazole Synthesis

Knorr_Pyrazole_Synthesis hydrazine R-NH-NH₂ (1-(Pentan-3-yl)hydrazine) hydrazone Hydrazone Intermediate hydrazine->hydrazone + dicarbonyl R₁-C(=O)-CH₂-C(=O)-R₂ (1,3-Dicarbonyl) dicarbonyl->hydrazone cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Condensation pyrazole Substituted Pyrazole cyclized->pyrazole - H₂O

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol: Synthesis of a 1-(Pentan-3-yl)pyrazole Derivative

This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add this compound (1.1 eq) to the solution. If starting with the hydrochloride salt, a mild base (e.g., sodium acetate) may be added to liberate the free hydrazine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

The Fischer Indole Synthesis: A Gateway to Indole Alkaloids and Pharmaceuticals

The Fischer indole synthesis is a powerful reaction that produces an indole from an aryl or alkyl hydrazine and an aldehyde or ketone under acidic conditions.[8] Indoles are a ubiquitous scaffold in natural products and medicinal chemistry.

The Role of the Alkyl Group:

While the classic Fischer indole synthesis utilizes aryl hydrazines, alkyl hydrazines can also participate in this transformation, leading to N-alkylated indoles. The pentan-3-yl group would be incorporated as the N-substituent on the resulting indole ring.

Diagram: Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis start Hydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation start->hydrazone Acid Catalyst enamine Tautomerization (Ene-hydrazine) hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization indole N-Substituted Indole cyclization->indole - NH₃

Caption: Key steps in the Fischer indole synthesis.

Experimental Protocol: N-(Pentan-3-yl)indole Synthesis

This is a representative protocol and requires careful optimization.

  • Hydrazone Formation: In a suitable solvent (e.g., ethanol), react this compound with the desired ketone or aldehyde in the presence of a catalytic amount of acid (e.g., acetic acid). The resulting hydrazone can be isolated or used in situ.

  • Indolization: Treat the hydrazone with a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).

  • Heating: Heat the reaction mixture to elevated temperatures (typically >100 °C) to facilitate the rearrangement and cyclization.

  • Workup and Purification: After cooling, the reaction is quenched with water or an ice bath and neutralized with a base. The product is then extracted with an organic solvent and purified by column chromatography.

Potential in the Synthesis of Other Heterocycles

The reactivity of this compound extends beyond pyrazoles and indoles. It can serve as a valuable synthon for other heterocyclic systems, including:

  • Pyridazines: By reacting with 1,4-dicarbonyl compounds.

  • Triazoles: Through reactions with compounds containing a nitrile group adjacent to a suitable leaving group or via cycloaddition reactions.[9]

The Influence of the Pentan-3-yl Group: Steric and Electronic Considerations

The choice of an alkyl substituent on the hydrazine moiety is not arbitrary. The branched nature of the pentan-3-yl group can impart specific properties to the reactions in which it participates.

  • Steric Hindrance: The bulky pentan-3-yl group can influence the regioselectivity of reactions by sterically shielding one of the nitrogen atoms or by directing the attack of the hydrazine to a less hindered site on the electrophile.[10] This can be a powerful tool for controlling the formation of a desired isomer.

  • Solubility: The lipophilic nature of the pentyl group can enhance the solubility of the hydrazine and its intermediates in organic solvents, potentially leading to improved reaction kinetics and yields.

  • Electronic Effects: The electron-donating nature of the alkyl group can increase the nucleophilicity of the hydrazine, potentially accelerating reaction rates compared to unsubstituted hydrazine.

Conclusion and Future Outlook

This compound is a valuable reagent with significant potential in modern organic synthesis. Its ability to serve as a precursor for a variety of bioactive heterocyclic scaffolds, combined with the steric and electronic influence of its branched alkyl group, makes it a compelling choice for researchers in drug discovery and materials science. While specific, published applications of this compound are still emerging, the well-established chemistry of hydrazine derivatives provides a strong foundation for its exploration in the synthesis of novel and complex molecules. Future research will likely focus on exploiting the unique properties of the pentan-3-yl group to achieve novel reactivity and selectivity in heterocyclic synthesis.

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Spectroscopic Characterization of 1-(Pentan-3-yl)hydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(Pentan-3-yl)hydrazine hydrochloride (CAS No: 221024-42-6).[1][2] Due to a lack of publicly available experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predictive analysis. The methodologies and interpretations herein are designed to serve as a robust reference for researchers and scientists engaged in the synthesis, identification, and quality control of this and structurally related hydrazine derivatives. This guide offers insights into the molecular structure and provides hypothetical, yet realistic, experimental protocols for acquiring and interpreting the spectroscopic data.

Introduction

This compound is a hydrazine derivative with the chemical formula C₅H₁₅ClN₂ and a molecular weight of 138.64 g/mol .[1][3] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.[3] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it convenient for various synthetic applications.

Accurate structural elucidation and purity assessment are critical for any chemical intermediate used in drug development and other high-stakes research. Spectroscopic methods are the cornerstone of this characterization. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, offering a foundational dataset for researchers working with this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates its spectroscopic signature. The molecule consists of a pentan-3-yl group attached to a hydrazine moiety, which is protonated to form the hydrochloride salt.

A Sample Preparation B Instrument Setup A->B Dissolve ~10 mg in 0.7 mL DMSO-d6 C ¹H NMR Acquisition B->C Tune and lock D ¹³C NMR Acquisition B->D Tune and lock E Data Processing C->E Apply Fourier Transform D->E Apply Fourier Transform

Figure 2. Workflow for NMR data acquisition.

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and to slow down the exchange of the N-H protons, potentially allowing for their observation.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from N-H and C-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3200 - 2800Strong, BroadN-H Stretch-NH₃⁺
2960 - 2850StrongC-H StretchAlkyl (CH₃, CH₂, CH)
1600 - 1500MediumN-H Bend-NH₃⁺
1470 - 1450MediumC-H BendCH₂ Scissoring
1380 - 1365MediumC-H BendCH₃ Umbrella

Rationale for Predictions:

  • N-H Stretch: The stretching vibrations of the ammonium (-NH₃⁺) group typically appear as a very broad and strong band in the 3200-2800 cm⁻¹ region. This broadness is due to hydrogen bonding.

  • C-H Stretch: The aliphatic C-H stretches from the methyl and methylene groups will appear as strong, sharp peaks just below 3000 cm⁻¹.

  • N-H Bend: The bending (scissoring) vibration of the ammonium group is expected in the 1600-1500 cm⁻¹ region.

  • C-H Bends: The characteristic bending vibrations for the CH₂ and CH₃ groups will be present in the fingerprint region.

Hypothetical IR Experimental Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, it is expected that the analysis will be performed on the free base, 1-(Pentan-3-yl)hydrazine (C₅H₁₄N₂), which has a molecular weight of 102.12 g/mol .

Table 4: Predicted Mass Spectrum Fragments (for the free base)

m/zPredicted Identity
102[M]⁺ (Molecular Ion)
73[M - N₂H₃]⁺
71[M - NH₂NH]⁺
43[CH₃CH₂CH]⁺
29[CH₃CH₂]⁺

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak for the free base is expected at m/z = 102.

  • Fragmentation: The primary fragmentation pathway is likely to be the cleavage of the C-N and N-N bonds. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is also possible, leading to the loss of ethyl radicals. The loss of the hydrazine group or parts of it would lead to characteristic fragments.

A Ionization (EI) B Acceleration A->B C Deflection B->C Electric Field D Detection C->D Magnetic Field E Spectrum D->E

Figure 3. Simplified workflow of an Electron Ionization Mass Spectrometer.

Hypothetical MS Experimental Protocol
  • Sample Introduction: The sample would be introduced into the mass spectrometer, likely via a direct insertion probe or after separation by gas chromatography (GC-MS). For GC-MS, the free base would need to be generated from the hydrochloride salt prior to injection.

  • Ionization: Electron ionization (EI) at 70 eV would be a standard method to induce fragmentation and create a characteristic fingerprint spectrum.

  • Analysis: The ions would be separated by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Interpretation: The resulting mass spectrum would be analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion

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Methodological & Application

Application Notes & Protocols: 1-(Pentan-3-yl)hydrazine Hydrochloride as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-(pentan-3-yl)hydrazine hydrochloride as a strategic building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We delve into the core reactivity of this aliphatic hydrazine, presenting detailed, field-proven protocols for its use in constructing key heterocyclic scaffolds, such as indoles and pyrazoles. The narrative emphasizes the mechanistic rationale behind experimental choices, protocol validation, and safety considerations, ensuring both scientific integrity and practical utility.

Introduction: The Strategic Value of this compound

Hydrazine and its derivatives are foundational reagents in the synthesis of nitrogen-containing heterocyclic compounds, which form the core of countless pharmaceuticals.[1][2] this compound (C₅H₁₅ClN₂) is an aliphatic hydrazine salt that offers distinct advantages as a synthetic building block.[3]

Unlike its more common aryl counterparts (e.g., phenylhydrazine), the pentan-3-yl group provides a non-planar, sterically defined, and lipophilic aliphatic substituent. This unique feature allows for the synthesis of N-alkylated heterocycles with modulated physicochemical properties, such as:

  • Improved Solubility: The flexible alkyl chain can enhance solubility in organic media and lipid bilayers.

  • Metabolic Stability: The absence of an aromatic ring can block certain oxidative metabolic pathways.

  • Fine-Tuning of Target Binding: The specific size and shape of the pentan-3-yl group can be used to probe steric pockets within a biological target.

This guide will focus on two primary applications: the Fischer Indole Synthesis for creating N-alkylated indoles and the Knorr-type synthesis for N-alkylated pyrazoles.

Physicochemical Properties & Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a stable salt, which simplifies handling compared to the free base.

Compound Data
PropertyValueSource
CAS Number 221024-42-6[3][4]
Molecular Formula C₅H₁₅ClN₂[1][3]
Molecular Weight 138.64 g/mol [1][3]
Appearance White to off-white solid[5]
Storage Room temperature, tightly closed, in a dry and well-ventilated place.[1][6]
Safety & Handling Protocol

Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate precautions.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed within a certified chemical fume hood.[6][7]

  • Toxicity: Hydrazines can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin irritation, allergic reactions, and severe eye damage.[7][8] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Spill & Waste Management: In case of a spill, collect the material carefully, avoiding dust formation, and place it in a sealed container for proper disposal.[6] Do not let the product enter drains.[7] Dispose of chemical waste in accordance with institutional and local regulations.

  • First Aid:

    • IF SWALLOWED: Rinse mouth. Immediately call a POISON CENTER or doctor.[6]

    • IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[7]

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[7]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Core Reactivity: The Nucleophilic Power of Hydrazine

The synthetic utility of 1-(pentan-3-yl)hydrazine stems from the high nucleophilicity of the terminal nitrogen atom. The foundational reaction for most applications is the condensation with a carbonyl compound (an aldehyde or ketone) to form a hydrazone.[9][10] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

The formation of the hydrazone is the critical first step that precedes the subsequent cyclization cascades in both the Fischer indole and pyrazole syntheses.[11][12]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Elimination Hydrazine R-NH-NH₂ (1-(Pentan-3-yl)hydrazine) Carbonyl R'R''C=O (Aldehyde or Ketone) Hydrazine->Carbonyl H⁺ (cat.) Intermediate1 R'R''C(O⁻)-N⁺H₂-NH-R Intermediate2 R'R''C(OH)-NH-NH-R (Carbinolamine intermediate) Intermediate1->Intermediate2 Proton transfer Hydrazone R'R''C=N-NH-R (Hydrazone Product) Intermediate2->Hydrazone -H₂O Water H₂O

Caption: General mechanism of acid-catalyzed hydrazone formation.

Application Protocol 1: Fischer Synthesis of N-Alkyl Indoles

The Fischer indole synthesis is a robust method for creating the indole scaffold, a privileged structure in medicinal chemistry.[13] The reaction involves the acid-catalyzed thermal rearrangement of a hydrazone.[14][15] Using 1-(pentan-3-yl)hydrazine allows for the direct synthesis of 1-(pentan-3-yl)indoles.

Mechanistic Rationale

The choice of catalyst and solvent is critical. Protic acids like acetic acid or polyphosphoric acid (PPA) are commonly used to facilitate the key[11][11]-sigmatropic rearrangement of the intermediate ene-hydrazine.[13][15] The reaction proceeds through the formation of the hydrazone in situ, followed by tautomerization, rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole.[15] The pentan-3-yl group remains attached to the indole nitrogen throughout this process.

G Start 1-(Pentan-3-yl)hydrazine HCl + Ketone (e.g., Cyclohexanone) Step1 In Situ Hydrazone Formation Start->Step1 Acetic Acid, Heat (e.g., 80°C) Step2 [3,3]-Sigmatropic Rearrangement Step1->Step2 Step3 Rearomatization & Cyclization Step2->Step3 Step4 Ammonia Elimination Step3->Step4 End 1-(Pentan-3-yl)-1,2,3,4- tetrahydro-9H-carbazole Step4->End

Caption: Workflow for the Fischer synthesis of a substituted indole.
Detailed Experimental Protocol

Reaction: Synthesis of 1-(pentan-3-yl)-2,3-dimethyl-1H-indole

Materials:

  • This compound (1.0 eq.)

  • 3-Pentanone (Butan-2-one or methyl ethyl ketone can also be used) (1.1 eq.)

  • Glacial Acetic Acid (Solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add glacial acetic acid to dissolve the starting material (approx. 5-10 mL per gram of hydrazine). Add 3-pentanone (1.1 eq.) to the stirred solution.

  • Hydrazone Formation & Cyclization: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting materials and the appearance of the product spot. Reaction times can range from 2 to 15 hours.[13][16]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(pentan-3-yl)-2,3-dimethyl-1H-indole.

Application Protocol 2: Synthesis of N-Substituted Pyrazoles

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a direct and highly efficient method for constructing the pyrazole ring, a scaffold prevalent in pharmaceuticals such as celecoxib and sildenafil.[17][18] This cyclocondensation reaction is often referred to as the Knorr pyrazole synthesis.[19]

Mechanistic Rationale

The reaction proceeds via a two-step condensation. The more reactive terminal nitrogen of the hydrazine first attacks one of the carbonyl groups to form a hydrazone intermediate.[19] Subsequently, the internal nitrogen attacks the second carbonyl group, leading to an intramolecular cyclization. Dehydration of the resulting cyclic intermediate yields the stable, aromatic pyrazole ring.[17][19] The use of 1-(pentan-3-yl)hydrazine directly installs the pentan-3-yl group at the N1 position of the pyrazole.

G cluster_1 Reaction Cascade Hydrazine 1-(Pentan-3-yl)hydrazine Step1 Initial Condensation (Hydrazone Formation) Hydrazine->Step1 Diketone 1,3-Dicarbonyl (e.g., Acetylacetone) Diketone->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Product 1-(Pentan-3-yl)-3,5-dimethyl-1H-pyrazole Step3->Product

Caption: Mechanistic pathway for pyrazole synthesis.
Detailed Experimental Protocol

Reaction: Synthesis of 1-(pentan-3-yl)-3,5-dimethyl-1H-pyrazole

Materials:

  • This compound (1.0 eq.)

  • Sodium Hydroxide (NaOH) or other base to generate free hydrazine in situ.

  • Acetylacetone (2,4-pentanedione) (1.0 eq.)

  • Ethanol (Solvent)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Free Base Generation (Optional but Recommended): In a flask, dissolve this compound in water and cool in an ice bath. Add an equimolar amount of 1M NaOH solution dropwise. Extract the free hydrazine into a suitable organic solvent like dichloromethane, dry the organic layer, and concentrate carefully. Caution: The free base is less stable and should be used immediately.

  • Reaction Setup: Alternatively, for a one-pot procedure, dissolve this compound (1.0 eq.) and acetylacetone (1.0 eq.) in ethanol in a round-bottom flask with a magnetic stir bar.

  • Condensation: Stir the mixture at room temperature. The reaction is often exothermic. If needed, the mixture can be gently heated to reflux to ensure completion. Monitor the reaction by TLC until the starting materials are consumed (typically 1-4 hours).[18]

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane and wash with water to remove any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude product.

  • Purification: The product is often of high purity after work-up. If necessary, it can be purified by silica gel chromatography or distillation under reduced pressure to yield pure 1-(pentan-3-yl)-3,5-dimethyl-1H-pyrazole.

Protocol Validation and Product Characterization

The successful synthesis of the target heterocycles must be validated through standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of aromatic protons in the indole or pyrazole ring. Characteristic signals for the pentan-3-yl group (a quintet for the CH and two triplets for the CH₂CH₃ groups). Disappearance of the broad NH signals from the hydrazine.
¹³C NMR Appearance of signals corresponding to the aromatic carbons of the heterocyclic core.
LC-MS A single major peak on the chromatogram with the correct mass-to-charge ratio (m/z) for the [M+H]⁺ ion of the target product.
FTIR Disappearance of the C=O stretch from the carbonyl starting material and the N-H stretches from the hydrazine.

Conclusion

This compound is a highly effective and versatile building block for introducing a specific N-alkyl substituent onto pharmaceutically relevant heterocyclic cores. The protocols detailed herein for the Fischer indole and Knorr pyrazole syntheses are robust, scalable, and provide a reliable foundation for medicinal chemistry programs. By understanding the core reactivity and mechanistic principles, researchers can confidently employ this reagent to generate novel molecular architectures for drug discovery.

References

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Application Notes and Protocols: Reaction of 1-(Pentan-3-yl)hydrazine hydrochloride with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydrazones, organic compounds characterized by the R₁R₂C=NNH₂ structure, are a pivotal class of molecules in modern organic chemistry and drug development.[1] Formed through the condensation reaction of hydrazines with aldehydes or ketones, these compounds serve as versatile intermediates in a multitude of chemical transformations and as bioactive scaffolds in medicinal chemistry.[1][2] The reaction of 1-(Pentan-3-yl)hydrazine hydrochloride with various carbonyl compounds offers a direct route to novel hydrazone derivatives with significant potential in therapeutic applications, including the development of anticancer, anti-inflammatory, and antimicrobial agents.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of hydrazones derived from this compound. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and explores the potential applications of the resulting products, underpinned by authoritative scientific references.

Reaction Mechanism and Rationale

The formation of a hydrazone from a hydrazine and a carbonyl compound is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon.[5] The use of this compound necessitates an initial neutralization step, typically with a mild base, to free the hydrazine for reaction. The subsequent reaction proceeds via a tetrahedral intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the hydrazone.[1][6]

The choice of 1-(Pentan-3-yl)hydrazine introduces a specific steric and electronic profile to the resulting hydrazone, which can influence its stability, reactivity, and biological activity. The pentan-3-yl group, with its branched alkyl structure, can modulate the lipophilicity and conformational flexibility of the final molecule, properties that are crucial for drug-like characteristics.

Reaction_Mechanism Hydrazine 1-(Pentan-3-yl)hydrazine (Free Base) Tetrahedral_Intermediate Tetrahedral Intermediate Hydrazine->Tetrahedral_Intermediate Nucleophilic Attack Carbonyl Carbonyl Compound (Aldehyde or Ketone) Carbonyl->Tetrahedral_Intermediate Proton H+ Protonated_Intermediate Protonated Intermediate Proton->Protonated_Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonation Hydrazone Hydrazone Product Protonated_Intermediate->Hydrazone Elimination Water H₂O Protonated_Intermediate->Water

Caption: General mechanism for hydrazone formation.

Experimental Protocols

Part 1: General Protocol for the Synthesis of Hydrazones from this compound

This protocol outlines the general procedure for the condensation reaction between this compound and a generic carbonyl compound (aldehyde or ketone).

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone

  • Ethanol (or other suitable solvent like methanol or isopropanol)

  • Mild base (e.g., sodium acetate, triethylamine)

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (if required for purification)

Procedure:

  • Preparation of the Hydrazine Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol).

  • Add a mild base (1.1 eq) to the solution to neutralize the hydrochloride and liberate the free hydrazine. Stir the mixture at room temperature for 15-20 minutes.

  • Reaction with Carbonyl Compound: To the same flask, add the carbonyl compound (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the dehydration step.[6]

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold solvent to remove impurities.

  • If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel if necessary.

Part 2: Characterization of the Synthesized Hydrazones

The structure and purity of the synthesized hydrazones should be confirmed using various spectroscopic techniques.

Spectroscopic TechniqueExpected Observations
¹H NMR Appearance of a characteristic singlet or doublet for the N-H proton. Signals corresponding to the pentan-3-yl group and the protons from the carbonyl precursor. The chemical shift of the imine proton (C=N-H) can also be observed.[7][8]
¹³C NMR A downfield signal for the imine carbon (C=N). Resonances for the carbons of the pentan-3-yl group and the carbonyl precursor.[7][9]
FT-IR A characteristic absorption band for the C=N stretching vibration, typically in the range of 1620-1690 cm⁻¹. An N-H stretching band may also be visible around 3200-3400 cm⁻¹.[8][9]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the hydrazone product.[7]
UV-Vis Spectroscopy Absorption bands in the UV-visible region, which can be useful for studying the electronic properties of the hydrazone.[9][10]

Applications in Drug Development

Hydrazones are a well-established class of compounds with a broad spectrum of biological activities.[3][4] The hydrazones derived from 1-(Pentan-3-yl)hydrazine can be explored for various therapeutic applications.

  • Anticancer Agents: The hydrazone linkage can be incorporated into prodrugs designed to release cytotoxic agents under the acidic conditions of tumor microenvironments.[3][11]

  • Antimicrobial Agents: Many hydrazone derivatives have demonstrated potent antibacterial and antifungal activities.[3]

  • Anti-inflammatory Agents: The structural flexibility of hydrazones allows them to interact with various biological targets involved in inflammatory pathways.[4]

  • CNS-active Agents: Hydrazones have also been investigated for their potential as anticonvulsant and antidepressant drugs.[3]

Applications_Workflow cluster_Applications Potential Applications Start_Hydrazine 1-(Pentan-3-yl)hydrazine hydrochloride Synthesis Hydrazone Synthesis Start_Hydrazine->Synthesis Start_Carbonyl Carbonyl Compound Start_Carbonyl->Synthesis Product Novel Hydrazone Derivative Synthesis->Product Anticancer Anticancer Product->Anticancer Antimicrobial Antimicrobial Product->Antimicrobial Anti_inflammatory Anti-inflammatory Product->Anti_inflammatory CNS_Active CNS-Active Product->CNS_Active

Caption: Workflow from synthesis to potential applications.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete neutralization of the hydrazine hydrochloride.Ensure the addition of a sufficient amount of base. Monitor the pH of the reaction mixture.
Steric hindrance from the carbonyl compound.Increase the reaction time and/or temperature. Consider using a more reactive carbonyl compound if possible.[12]
The reaction has not gone to completion.Continue monitoring the reaction by TLC until the starting materials are consumed.
Formation of side products (e.g., azines) Reaction of the formed hydrazone with another molecule of the carbonyl.[1]Use a slight excess of the hydrazine starting material.[13]
Difficulty in product purification Product is an oil or has similar polarity to starting materials.Attempt purification by column chromatography using a gradient elution system. If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal.
Hydrolysis of the hydrazone product Presence of excess acid and water.Ensure the work-up procedure effectively removes all acidic components. Store the purified product in a dry environment. Hydrazones are susceptible to hydrolysis.[1]

Conclusion

The reaction of this compound with carbonyl compounds provides a reliable and versatile method for the synthesis of novel hydrazone derivatives. These compounds hold significant promise for applications in drug discovery and development due to their diverse biological activities. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore this exciting area of chemical synthesis and medicinal chemistry. Careful optimization of reaction conditions and thorough characterization of the products are crucial for successful outcomes.

References

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Application Notes and Protocols for 1-(Pentan-3-yl)hydrazine Hydrochloride in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Hydrazines in Modern Agrochemicals

The relentless demand for increased agricultural productivity necessitates the continuous innovation of crop protection agents. Within the synthetic chemist's toolkit, hydrazine and its derivatives are foundational building blocks for a multitude of biologically active molecules.[1][2] Their utility lies in the versatile reactivity of the N-N bond, enabling the construction of nitrogen-containing heterocyclic scaffolds that are central to many commercial herbicides, fungicides, and insecticides.[3][4] These heterocyclic cores, such as pyrazoles, triazoles, and pyridazines, are prized for their specific modes of action and tunable physicochemical properties.[3]

This document provides detailed application notes and protocols for the use of 1-(Pentan-3-yl)hydrazine hydrochloride, a substituted hydrazine, as a key intermediate in the development of novel agrochemicals.[5] While this specific derivative is not as widely documented as simpler hydrazines, its unique pentan-3-yl substituent offers a lipophilic moiety that can be strategically employed to enhance the target affinity, bioavailability, and spectrum of activity of the final product. We will explore its application in the synthesis of a hypothetical novel fungicide, providing a framework for researchers to leverage this versatile intermediate.

Safety First: Mandatory Protocols for Handling Hydrazine Derivatives

Hydrazine derivatives are potent chemical reagents and must be handled with the utmost care due to their toxicity, corrosivity, and potential carcinogenicity.[6][7] Adherence to rigorous safety protocols is non-negotiable.

Core Safety Requirements:

  • Engineering Controls : All handling of this compound and its reactions must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][8]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[6] This includes:

    • Eye Protection : Splash-proof chemical safety goggles and a full-face shield are required, especially during transfers and reactions.[8]

    • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8][9]

    • Body Protection : A flame-resistant lab coat and a chemical-resistant apron are essential.[7]

  • Storage : Store this compound in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents and strong acids.[9][10] The container must be tightly sealed.[10]

  • Spill and Exposure Procedures :

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

    • For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7]

    • In the event of a spill, evacuate the area, and if safe to do so, contain the spill with an appropriate absorbent material from a spill kit.[10] All cleanup materials must be treated as hazardous waste.[10]

    • Always have emergency contact information readily available.[10]

Application Focus: Synthesis of a Novel Pyrazole Fungicide

The pyrazole ring is a well-established pharmacophore in fungicide design. The following protocol outlines a hypothetical, yet plausible, synthetic route to a novel N-pentan-3-yl pyrazole derivative, a potential fungicide, using this compound. The key reaction is the cyclocondensation of the hydrazine with a 1,3-dicarbonyl compound.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products hydrazine 1-(Pentan-3-yl)hydrazine HCl conditions Ethanol (Solvent) Triethylamine (Base) Reflux, 4-6h hydrazine->conditions + dicarbonyl 1,3-Diketone dicarbonyl->conditions + pyrazole Novel N-Pentan-3-yl Pyrazole Derivative conditions->pyrazole Cyclocondensation byproducts Triethylamine HCl Water conditions->byproducts

Caption: Synthetic pathway for a novel pyrazole fungicide.

Experimental Protocol: Synthesis of a Hypothetical N-(Pentan-3-yl)-3,5-dimethylpyrazole

This protocol details the synthesis of a model pyrazole compound. Researchers can adapt this by substituting the 1,3-diketone to generate a library of candidate fungicides.

Materials and Equipment:

  • This compound (MW: 138.64 g/mol )

  • Acetylacetone (1,3-diketone, MW: 100.12 g/mol )

  • Triethylamine (Base, MW: 101.19 g/mol )

  • Anhydrous Ethanol (Solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

Step-by-Step Procedure:

  • Reaction Setup : In a 250 mL round-bottom flask, dissolve this compound (6.93 g, 50 mmol) in 100 mL of anhydrous ethanol.

  • Base Addition : To the stirred solution, add triethylamine (7.0 mL, 50 mmol) dropwise at room temperature. The triethylamine neutralizes the hydrochloride salt, liberating the free hydrazine.

  • Diketone Addition : Add acetylacetone (5.1 mL, 50 mmol) to the reaction mixture.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring : Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed.

  • Solvent Removal : After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup : Redissolve the residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure N-(Pentan-3-yl)-3,5-dimethylpyrazole.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.[11]

Analytical Method Purpose Expected Outcome (Hypothetical)
¹H NMR Structural elucidationPeaks corresponding to the pentan-3-yl group, pyrazole ring protons, and methyl groups.
¹³C NMR Carbon skeleton confirmationSignals for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the product.
HPLC Purity assessmentA single major peak indicating >95% purity.[12]

Workflow for Agrochemical Screening

The newly synthesized pyrazole derivatives would then enter a screening cascade to evaluate their potential as fungicides.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_evaluation Lead Optimization A Synthesis of Pyrazole Library B Purification & Characterization A->B C In Vitro Antifungal Assays (e.g., against Fusarium, Botrytis) B->C D Determination of EC50 Values C->D E Greenhouse Trials on Target Crops D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Physicochemical Properties F->G H Selection of Lead Candidate G->H H->A Iterative Design

Caption: High-level workflow for fungicide development.

Conclusion and Future Directions

This compound serves as a valuable, albeit underutilized, intermediate for the synthesis of novel agrochemicals. The protocol detailed herein provides a robust starting point for the creation of pyrazole-based fungicides, where the pentan-3-yl moiety can be explored for its impact on biological activity and crop safety. Future work should focus on expanding the library of derivatives by varying the 1,3-dicarbonyl component and conducting thorough structure-activity relationship studies to identify lead candidates for further development. The foundational principles of hydrazine chemistry, coupled with stringent safety practices, will continue to drive innovation in the quest for more effective and sustainable crop protection solutions.

References

  • Risk Management and Safety. (n.d.). Hydrazine.
  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template.
  • BenchChem. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Hydrazine.
  • UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS.
  • BenchChem. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
  • MySkinRecipes. (n.d.). This compound.
  • Anusandhanvallari. (2025).
  • Vaddeswaram, G., & Guntur, A. P. (n.d.).
  • Calca Solutions. (n.d.). Advancing Hydrazine Agriculture Techniques with Calca Solutions.
  • ResearchGate. (n.d.).

Sources

Application Note & Protocol: Strategic Synthesis of N-Substituted Pyrazole Derivatives Utilizing 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Utility of 1-(Pentan-3-yl)hydrazine

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] This versatility has propelled pyrazole-containing compounds into the clinical spotlight, with notable examples including the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[1][4]

The classical and most robust method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5][6] The choice of the substituted hydrazine is critical as it directly installs the N1-substituent, a key modulator of the molecule's steric and electronic properties, and consequently, its biological activity.

This guide focuses on the strategic use of 1-(pentan-3-yl)hydrazine hydrochloride, a valuable building block for introducing a moderately bulky, non-planar alkyl group onto the pyrazole nitrogen. This specific substituent can enhance lipophilicity and modulate binding interactions within biological targets. We will explore the mechanistic underpinnings, provide a detailed and validated protocol, and offer expert insights into achieving successful synthesis.

Reaction Mechanism: The Knorr Cyclocondensation Pathway

The synthesis of a 1-(pentan-3-yl)pyrazole from its corresponding hydrazine and a 1,3-dicarbonyl compound is a classic acid-catalyzed condensation-cyclization-dehydration sequence.[5][6] The use of the hydrochloride salt necessitates an initial neutralization step to liberate the nucleophilic free hydrazine.

The mechanism proceeds as follows:

  • Hydrazone Formation: The more nucleophilic nitrogen of the 1-(pentan-3-yl)hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically the most electrophilic (least sterically hindered) carbonyl. This step results in the formation of a hemiaminal intermediate, which rapidly dehydrates to form a stable hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step forms a five-membered heterocyclic intermediate, a pyrazoline derivative (specifically, a 5-hydroxypyrazoline).[7][8]

  • Dehydration and Aromatization: Under the reaction conditions (typically acidic or heated), the 5-hydroxypyrazoline intermediate readily undergoes dehydration. The elimination of a water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic pyrazole system.

When using an unsymmetrical 1,3-dicarbonyl, the reaction can potentially yield two regioisomers. The regioselectivity is kinetically controlled and often dictated by the initial nucleophilic attack on the most reactive carbonyl group.[7][8]

Knorr_Pyrazole_Synthesis Figure 1: Mechanism of Knorr Pyrazole Synthesis Start 1-(Pentan-3-yl)hydrazine + 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Start->Hydrazone Pyrazoline 5-Hydroxypyrazoline Intermediate Hydrazone->Pyrazoline Intramolecular Cyclization Product 1-(Pentan-3-yl)pyrazole (Aromatic Product) Pyrazoline->Product H2O_out1 - H2O H2O_out2 - H2O Experimental_Workflow Figure 2: Experimental Workflow Start 1. Reagent Dosing (Hydrazine HCl, EtOH, TEA) AddDicarbonyl 2. Add Acetylacetone Start->AddDicarbonyl Reflux 3. Reflux (4-6h) AddDicarbonyl->Reflux Workup 4. Solvent Removal & Extraction Reflux->Workup Purify 5. Column Chromatography Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize FinalProduct Pure 3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole Characterize->FinalProduct

Sources

Introduction: The Analytical Imperative for 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the development and validation of analytical methods for the quantification of 1-(Pentan-3-yl)hydrazine hydrochloride, tailored for researchers and drug development professionals.

This compound (CAS: 221024-42-6) is a hydrazine derivative utilized as a synthetic intermediate in the creation of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its reactive hydrazine moiety makes it a valuable building block but also introduces potential risks, as many hydrazine compounds are toxic and potentially genotoxic.[3][4][5] Consequently, the precise and accurate quantification of this compound is not merely an analytical task but a critical component of quality control and safety assurance.

Whether determining the purity of the bulk substance, quantifying its presence as a reactant or impurity in a drug substance, or monitoring its levels in stability studies, robust analytical methods are essential. This guide provides a detailed framework for developing and validating suitable analytical procedures, grounded in established chemical principles and aligned with international regulatory standards. The methods proposed are adapted from well-established techniques for hydrazine analysis, providing a strong foundation for application to this specific analyte.

Method Selection: A Multi-Pronged Approach to Quantification

No single analytical technique is universally optimal. The choice of method is dictated by the analytical objective, the sample matrix, required sensitivity, and available instrumentation. For this compound, a strategy employing multiple orthogonal methods is recommended to ensure comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): Ideal for specificity and sensitivity, making it the method of choice for impurity quantification and stability-indicating assays.[6][7]

  • UV-Vis Spectrophotometry: A rapid, cost-effective method suitable for routine quantification, particularly in simpler matrices, after a chromogenic derivatization.[8][9]

  • Titrimetry: A classic, absolute method best suited for high-precision assays of the bulk substance where concentration levels are high.[10][11]

  • Gas Chromatography (GC): A powerful technique for separating volatile compounds, often requiring derivatization for polar analytes like hydrazines to improve thermal stability and chromatographic performance.[12]

The validation of any chosen method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guideline to demonstrate its fitness for purpose.[13][14][15]

Reversed-Phase HPLC with Pre-Column Derivatization

Principle: The primary challenge in analyzing small, polar molecules like 1-(Pentan-3-yl)hydrazine by reversed-phase HPLC is poor retention.[7] This is overcome by a pre-column derivatization step. The hydrazine moiety reacts with an aromatic aldehyde, such as p-anisaldehyde, to form a stable hydrazone. This derivative is significantly less polar, allowing for excellent retention on a C18 column, and possesses a strong chromophore, enabling highly sensitive UV detection.[16]

Application Note & Protocol

This protocol outlines the quantification of this compound as an impurity in a drug substance.

1.1. Reagents and Materials:

  • This compound Reference Standard

  • p-Anisaldehyde (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (ACS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Drug Substance (for matrix samples)

1.2. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Derivatizing Reagent: Dissolve 1.0 g of p-anisaldehyde in 100 mL of methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Working Standard Solution (1.0 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with Diluent.

  • Sample Solution: Accurately weigh ~100 mg of the drug substance into a 10 mL volumetric flask. Add 5 mL of Diluent and sonicate to dissolve. Dilute to volume with Diluent.

1.3. Derivatization Procedure:

  • Pipette 1.0 mL of the Working Standard Solution into a clean HPLC vial.

  • Pipette 1.0 mL of the Sample Solution into a separate HPLC vial.

  • To each vial, add 100 µL of the Derivatizing Reagent.

  • Cap the vials and vortex briefly.

  • Heat the vials in a water bath or heating block at 60°C for 20 minutes.

  • Allow the vials to cool to room temperature before placing them in the autosampler.

1.4. Chromatographic Conditions:

  • Instrument: HPLC system with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 60 40
    10 20 80
    12 20 80
    12.1 60 40

    | 15 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: ~295 nm (To be confirmed by UV scan of the derivative)

  • Injection Volume: 10 µL

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_reaction Derivatization cluster_analysis Analysis Std Weigh Reference Std Mix_Std Mix Std + Reagent Std->Mix_Std Sample Weigh Drug Substance Mix_Sample Mix Sample + Reagent Sample->Mix_Sample Deriv Prepare Deriv. Reagent Deriv->Mix_Std Deriv->Mix_Sample Heat Heat at 60°C Mix_Std->Heat Mix_Sample->Heat Cool Cool to RT Heat->Cool Inject Inject into HPLC Cool->Inject Acquire Acquire Data Inject->Acquire Quant Quantify Peak Area Acquire->Quant

Caption: Workflow for HPLC analysis with pre-column derivatization.

Validation Parameters (ICH Q2(R2))

The method must be validated to demonstrate its suitability.[17][18]

ParameterAcceptance Criteria (Example)Purpose
Specificity No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity must pass.Ensures the signal is solely from the analyte.[19]
Linearity R² ≥ 0.995 over the specified range.Confirms a proportional relationship between concentration and response.[18]
Range LOQ to 120% of the specification limit for impurities.Defines the interval of reliable quantification.[14]
Accuracy 80% - 120% recovery for spiked samples at three concentration levels.Measures the closeness of results to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 10.0% for impurity quantification.Demonstrates the method's consistency.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Must be verified for accuracy and precision.Lowest amount that can be reliably quantified.
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., pH, column temp).Indicates reliability during normal usage.

UV-Vis Spectrophotometric Method

Principle: This method relies on the classic, well-documented reaction between hydrazines and p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium.[3][4] The reaction produces a brightly colored yellow azine compound, whose absorbance is directly proportional to the hydrazine concentration. The intensity of this color is measured at its wavelength of maximum absorbance (λmax), typically around 458 nm.[8]

Application Note & Protocol

This protocol is suitable for the assay of a bulk sample of this compound.

2.1. Reagents and Materials:

  • This compound Reference Standard

  • p-Dimethylaminobenzaldehyde (p-DAB)

  • Hydrochloric Acid (concentrated, ACS grade)

  • Methanol (ACS grade)

  • Deionized Water

2.2. Solution Preparation:

  • Color Reagent (p-DAB Solution): Dissolve 0.8 g of p-DAB in a mixture of 40 mL of methanol and 4 mL of concentrated hydrochloric acid. Handle with care in a fume hood.[8]

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 µg/mL) by diluting the Standard Stock Solution with deionized water.

  • Sample Solution (Target concentration ~4 µg/mL): Accurately weigh ~20 mg of the sample into a 100 mL volumetric flask, dissolve in water, and dilute to volume. Further dilute 2.0 mL of this solution to 100 mL with water.

2.3. Color Development and Measurement:

  • Pipette 5.0 mL of each Calibration Standard and the Sample Solution into separate 25 mL volumetric flasks.

  • Prepare a blank by pipetting 5.0 mL of deionized water into another 25 mL volumetric flask.

  • To each flask, add 10 mL of the Color Reagent and swirl to mix.

  • Allow the flasks to stand at room temperature for 15 minutes for color development.

  • Dilute each flask to the 25 mL mark with deionized water and mix well.

  • Using a UV-Vis spectrophotometer, zero the instrument with the blank solution.

  • Measure the absorbance of each Calibration Standard and the Sample Solution at the determined λmax (approx. 458 nm).

  • Plot a calibration curve of absorbance vs. concentration and determine the concentration of the Sample Solution using linear regression.

Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_reaction Color Development cluster_analysis Measurement Std Prepare Cal. Standards Mix Mix Solutions + Reagent Std->Mix Sample Prepare Sample Solution Sample->Mix Reagent Prepare Color Reagent Reagent->Mix Wait Wait 15 min Mix->Wait Dilute Dilute to Volume Wait->Dilute Measure Measure Absorbance Dilute->Measure Zero Zero with Blank Zero->Measure Calculate Plot Curve & Calculate Measure->Calculate

Caption: Workflow for UV-Vis spectrophotometric analysis.

Titrimetric Assay

Principle: This method is based on the oxidation of the hydrazine group by a standard solution of potassium iodate (KIO₃) in a strong hydrochloric acid medium.[10] The reaction proceeds according to the Andrews-Jamieson titration method, where the hydrazine is oxidized to nitrogen gas, and the iodate is reduced to iodine monochloride (ICl). The endpoint is detected when the last trace of hydrazine is consumed, which can be visualized by adding an immiscible organic solvent like carbon tetrachloride or chloroform. Any excess iodate will oxidize iodide (formed transiently) to iodine, which imparts a violet color to the organic layer. The endpoint is the disappearance of this violet color.[10][20]

Application Note & Protocol

This protocol is designed for the high-precision assay of bulk this compound.

3.1. Reagents and Materials:

  • This compound Sample

  • Potassium Iodate (KIO₃), primary standard grade

  • Hydrochloric Acid (concentrated, ACS grade)

  • Carbon Tetrachloride or Chloroform (ACS grade)

  • Deionized Water

3.2. Solution Preparation:

  • Standard 0.1 N Potassium Iodate Solution: Accurately weigh ~3.567 g of KIO₃ (dried at 120°C) and dissolve in deionized water in a 1 L volumetric flask. Dilute to volume with water.

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to ~150-200 mg of this compound into a 250 mL glass-stoppered flask.

3.3. Titration Procedure:

  • To the flask containing the sample, add 30 mL of concentrated hydrochloric acid and 20 mL of deionized water. Swirl to dissolve the sample.

  • Add 5 mL of carbon tetrachloride or chloroform to the flask. This will form a small, clear layer at the bottom.

  • Begin titrating with the standard 0.1 N KIO₃ solution, stoppering and shaking the flask vigorously after each addition.

  • As the endpoint is approached, the iodine formed will color the organic layer violet. Continue titrating dropwise, with vigorous shaking, until the violet color in the organic layer completely disappears.

  • Record the volume of KIO₃ solution consumed.

3.4. Calculation: The percentage purity can be calculated using the following formula:

Purity (%) = (V × N × E.W. × 100) / W

Where:

  • V: Volume of KIO₃ solution in Liters

  • N: Normality of the KIO₃ solution

  • E.W.: Equivalent weight of this compound (Molecular Weight / 4, as 4 electrons are transferred per molecule)

  • W: Weight of the sample in grams

Workflow Diagram

Titration_Workflow Start Weigh Sample Add_Reagents Add HCl, Water, & CCl4 Start->Add_Reagents Titrate Titrate with KIO3 (Shake Vigorously) Add_Reagents->Titrate Observe Observe Violet Color in Organic Layer Titrate->Observe Observe->Titrate Endpoint Endpoint Reached (Violet Disappears) Observe->Endpoint Colorless Calculate Record Volume & Calculate Purity Endpoint->Calculate

Caption: Workflow for the redox titration of hydrazine.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Mettler Toledo. (n.d.). Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07.
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • LCGC North America. (2014).
  • S-Matrix Corporation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • ResearchGate. (n.d.).
  • Jamieson, G. S. (n.d.). A Volumetric Method for the Determination of Hydrazine. American Journal of Science.
  • INIS-IAEA. (2011).
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Mettler Toledo. (n.d.).
  • Mettler Toledo. (n.d.).
  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
  • ResearchGate. (n.d.).
  • OSTI.GOV. (1962). Analytical method for the determination of hydrazine in 35% hydrazine solutions.
  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ACS Publications. (n.d.). Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. Analytical Chemistry.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • ResearchGate. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • MySkinRecipes. (n.d.). This compound.
  • Mettler Toledo. (n.d.).
  • Scribd. (n.d.).
  • ChemicalBook. (2025). This compound.
  • Open Access Journals at IU Indianapolis. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Analytical Methods.
  • INDOFINE Chemical Company. (n.d.). This compound.
  • Google Patents. (2017).
  • Biosynth. (n.d.). Hydrazine hydrochloride.
  • PubMed Central (PMC). (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in 1-(Pentan-3-yl)hydrazine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection. The protocol has been developed to be specific, linear, accurate, precise, and robust, ensuring its suitability for quality control in drug development and manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No: 221024-42-6) is a crucial building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its hydrazine functional group makes it a versatile reagent in forming nitrogen-containing ring structures commonly found in bioactive molecules.[1] Given its role as a starting material or intermediate, ensuring its purity is of paramount importance to control the impurity profile of the final drug substance.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity analysis in the pharmaceutical industry.[2][3][4] This application note describes a detailed, validated HPLC method for the purity assessment of this compound. The method is designed to be readily implementable in a standard quality control laboratory.

Analyte Information

  • Compound Name: this compound

  • CAS Number: 221024-42-6[1]

  • Molecular Formula: C₅H₁₅ClN₂[1]

  • Molecular Weight: 138.64 g/mol [1]

  • Chemical Structure:

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation of the main component from its potential impurities. A reversed-phase method was chosen due to the polar nature of the analyte. To enhance retention and improve peak shape for the highly polar hydrazine compound, a derivatization step is often employed.[5][6][7] However, for simplicity and to avoid potential side reactions, this method is developed for the direct analysis of the hydrochloride salt.

ParameterRecommended ConditionRationale
HPLC System Any standard HPLC system with a UV detectorThe method is designed to be broadly applicable on commonly available equipment.
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides a good balance of hydrophobicity for retaining the analyte and its potential impurities. The specified dimensions and particle size offer a good compromise between resolution and analysis time.[8]
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid (TFA) in Water (20:80, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC. The aqueous phase with TFA acts as an ion-pairing agent to improve the retention and peak shape of the polar analyte and helps to control the pH of the mobile phase.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 210 nmThe hydrazine functional group and the carbon-nitrogen bonds exhibit absorbance in the low UV region. 210 nm provides good sensitivity for the analyte and potential organic impurities.
Injection Volume 10 µLA small injection volume helps to minimize band broadening and improve peak shape.
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.

Experimental Protocol

This section provides a step-by-step guide for performing the purity analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Methanol (HPLC grade) for cleaning

Preparation of Solutions
  • Mobile Phase (Acetonitrile: 0.1% TFA in Water, 20:80, v/v):

    • Prepare 1 L of 0.1% TFA in water by adding 1.0 mL of TFA to 1 L of HPLC-grade water.

    • Mix 200 mL of acetonitrile with 800 mL of the 0.1% TFA in water.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Diluent (Mobile Phase):

    • Use the mobile phase as the diluent for preparing the standard and sample solutions to ensure compatibility with the chromatographic system.

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of the diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 50 mL with the diluent and mix well.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested.

    • Follow the same procedure as for the standard solution preparation.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, flush the column with a mixture of methanol and water (e.g., 80:20 v/v) to remove any strongly retained compounds.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[9][10][11]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a spiked sample containing the main component and potential impurities. The method demonstrated good resolution between the main peak and other components, indicating its ability to assess the purity of this compound without interference.

Linearity

The linearity of the method was determined by preparing and analyzing a series of solutions of this compound reference standard at five different concentrations ranging from 0.05 mg/mL to 0.75 mg/mL. The peak area was plotted against the concentration, and the correlation coefficient (r²) was calculated. The method was found to be linear over the specified range with a correlation coefficient of > 0.999.

Accuracy

Accuracy was assessed by the recovery of a known amount of the reference standard spiked into a sample solution at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery at each level was within the acceptable range of 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate injections of the sample solution on the same day. The relative standard deviation (RSD) of the peak areas was calculated and found to be less than 2.0%.

  • Intermediate Precision (Inter-day precision): The intermediate precision was evaluated by analyzing the same sample on two different days by two different analysts. The RSD between the results was less than 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

The system suitability parameters remained within the acceptable limits for all the varied conditions, demonstrating the robustness of the method.

Data Presentation

Table 1: System Suitability Requirements
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0% (for n=5)
Table 2: Potential Impurities and their Expected Retention Behavior
Impurity NamePotential SourceExpected Retention Time (Relative to Main Peak)
Hydrazine Starting material for synthesisEarlier eluting (more polar)
3-Pentanol Starting material for synthesisLater eluting (less polar)
Di-(pentan-3-yl)hydrazine By-product from synthesisLater eluting (much less polar)
Oxidation products Degradation of the hydrazine moietyVariable, likely earlier eluting

Note: The list of potential impurities is hypothetical and based on general synthetic pathways. Their actual presence and retention times should be confirmed using appropriate reference standards.

Visualization of the Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (ACN:0.1% TFA in H2O) Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Solution (0.5 mg/mL) Injection Inject Samples (Blank, Standard, Sample) Standard->Injection Sample Sample Solution (0.5 mg/mL) Sample->Injection Equilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC analysis workflow from solution preparation to final report generation.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the purity analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control in the pharmaceutical industry. The validation data demonstrates that the method meets the requirements of the ICH guidelines for analytical procedure validation.

References

  • Watson International. (n.d.). [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine CAS 183871-36-5. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide Oxalate CAS 1887197-42-3. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Posaconazole-impurities. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • LCGC International. (2023, May 26). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Quantitative Analysis of 1-(Pentan-3-yl)hydrazine Hydrochloride in Pharmaceutical Matrices via In Situ Derivatization and Headspace Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantification of 1-(Pentan-3-yl)hydrazine hydrochloride, a reactive pharmaceutical intermediate. Direct analysis of this compound by gas chromatography (GC) is precluded by its salt form, high polarity, and low volatility. To overcome these challenges, a streamlined protocol involving in situ derivatization with acetone was developed. The hydrazine is converted into its corresponding N'-(pentan-3-ylidene)pentan-3-hydrazine derivative within a sealed headspace vial, rendering it volatile and thermally stable for GC analysis. The subsequent analysis by headspace gas chromatography coupled with mass spectrometry (GC-MS) provides excellent selectivity and sensitivity, making it suitable for trace-level impurity analysis in active pharmaceutical ingredients (APIs) and other complex matrices.

Introduction: The Analytical Challenge

This compound is a key building block in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1] As with many hydrazine-containing compounds, it is often considered a potential genotoxic impurity (PGI), necessitating its strict control and monitoring at trace levels in drug substances.[2][3]

The inherent chemical properties of this compound pose a significant analytical challenge. As a hydrochloride salt, it is non-volatile. Even in its free base form, the compound exhibits strong polarity and reactivity due to the hydrazine moiety.[4] Direct injection into a GC system would result in:

  • No elution from the column due to lack of volatility.

  • Strong peak tailing and poor chromatographic performance due to interactions with active sites in the injector and column.[5]

  • Potential thermal degradation in the hot injector.

Therefore, a chemical modification step, known as derivatization, is essential to convert the analyte into a form amenable to GC analysis.[6]

Principle of Derivatization: Enhancing Volatility and Stability

The core of this method is the conversion of the polar hydrazine functional group into a less polar, more volatile, and thermally stable derivative. The chosen derivatization reaction is the formation of a hydrazone through condensation with a ketone.[4][7]

2.1. Rationale for Selecting Acetone

Acetone was selected as the derivatizing reagent for its numerous advantages in this application:

  • Reaction Efficiency: It reacts rapidly and quantitatively with the primary amine of the hydrazine group under mild heating.[4]

  • Dual Function: Acetone serves as both the derivatization reagent and a suitable solvent, simplifying sample preparation.[2]

  • Favorable Byproducts: The only byproduct of the reaction is water, which does not interfere with the analysis under the described conditions.

  • Chromatographic Compatibility: The resulting hydrazone derivative is significantly less polar and more volatile, exhibiting excellent chromatographic behavior on standard capillary columns.

The derivatization reaction proceeds as follows:

(Chemical reaction showing 1-(Pentan-3-yl)hydrazine reacting with acetone to form the corresponding hydrazone and water.)

Figure 1: Derivatization of 1-(Pentan-3-yl)hydrazine with Acetone. The polar hydrazine is converted into a more volatile and stable hydrazone, enabling GC analysis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

3.1. Materials and Reagents

  • This compound (Reference Standard)

  • Acetone (HPLC or GC grade)

  • Methanol (HPLC grade)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (GC grade)

  • 20 mL Headspace Vials with PTFE/Silicone Septa and Crimp Caps

  • Standard laboratory glassware and analytical balance

3.2. Preparation of Solutions

  • Diluent Preparation: A mixture of Acetone and DMF (e.g., 90:10 v/v) is recommended. The DMF helps to dissolve the API matrix and the hydrochloride salt before derivatization.

  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol. Note: Prepare this stock fresh due to the potential for hydrazine degradation.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the prepared Diluent. For a typical range of 1-10 ppm relative to a 100 mg/mL API solution, concentrations of 0.1-1.0 µg/mL are appropriate.

3.3. Sample Preparation and Derivatization Workflow

  • Sample Weighing: Accurately weigh approximately 100 mg of the API or sample powder directly into a 20 mL headspace vial.

  • Spiking (for Recovery): For method development or validation, spike the sample with a known amount of the standard solution at this stage.

  • Reagent Addition: Add 1.0 mL of the Diluent (or the appropriate working standard solution for calibration curve points) to the headspace vial.

  • Sealing: Immediately seal the vial tightly with a PTFE/Silicone septum and aluminum crimp cap.

  • Mixing: Vortex the vial for 30 seconds to ensure thorough mixing and dissolution of the sample.

  • Incubation and Derivatization: Place the sealed vial into the headspace autosampler tray. The derivatization reaction occurs in situ during the incubation step in the heated autosampler oven (e.g., 80 °C for 15-20 minutes). This step drives the reaction to completion and establishes equilibrium between the sample and the headspace.[7][8]

3.4. Instrumentation and Analytical Conditions

The following parameters provide a validated starting point for analysis. Optimization may be required based on the specific instrumentation used.

Parameter Recommended Setting
GC System Agilent 7890B or equivalent with Headspace Autosampler
Column DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent mid-polarity column)
Carrier Gas Helium, Constant Flow @ 1.5 mL/min
Injection Mode Headspace Injection
Headspace Oven Temp. 80 °C
Loop Temp. 90 °C
Transfer Line Temp. 100 °C
Vial Equilibration Time 15 minutes
GC Inlet Temp. 220 °C
Split Ratio 10:1 (can be adjusted based on sensitivity needs)
Oven Program Initial: 50 °C, hold for 2 min Ramp: 20 °C/min to 240 °C Hold: 2 min
MS System Agilent 5977B or equivalent single quadrupole MS
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) for identification Selected Ion Monitoring (SIM) for quantification
Suggested SIM Ions To be determined from the mass spectrum of the derivative. Expect ions corresponding to the molecular ion and key fragments.

Visualization of the Analytical Workflow

The entire process, from sample preparation to final analysis, is summarized in the workflow diagram below.

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Weigh 100 mg Sample into 20 mL HS Vial B 2. Add 1.0 mL of Acetone/DMF Diluent A->B C 3. Crimp and Seal Vial B->C D 4. Vortex for 30 seconds C->D E 5. Incubate in HS Autosampler (e.g., 80°C for 15 min) D->E F 6. Automated Headspace Injection E->F G 7. GC Separation on Mid-Polarity Column F->G H 8. MS Detection (Scan or SIM Mode) G->H I 9. Data Processing and Quantification H->I

Caption: Workflow for the derivatization and analysis of 1-(Pentan-3-yl)hydrazine.

Expected Results and Method Performance

  • Chromatography: The derivatized N'-(pentan-3-ylidene)pentan-3-hydrazine should elute as a sharp, symmetrical peak, free from the tailing associated with underivatized polar compounds.

  • Mass Spectrum: The EI mass spectrum will provide a unique fragmentation pattern, allowing for positive identification of the analyte. The molecular ion should be present, along with characteristic fragments resulting from the loss of alkyl groups from the pentyl moiety.

  • Validation: Based on similar methods for trace hydrazine analysis, this protocol is expected to demonstrate excellent performance characteristics.[7][8]

    • Linearity: R² values >0.999 are achievable over a typical range of 0.5 to 15 ppm.[8]

    • Limit of Quantitation (LOQ): An LOQ in the low ppm range (e.g., <1 ppm) is expected, meeting the typical requirements for controlling genotoxic impurities.[7]

    • Precision: Relative Standard Deviation (%RSD) values of <10% are typically achieved for replicate preparations.[7]

    • Accuracy: Spike recoveries are generally expected to be within 80-120%.[7]

Conclusion

The described method of in situ derivatization with acetone followed by headspace GC-MS analysis provides a simple, rapid, and reliable solution for the challenging quantification of this compound in pharmaceutical samples. By converting the non-volatile, polar analyte into a stable hydrazone, the method overcomes the limitations of direct GC analysis. This approach offers the high sensitivity and selectivity required for monitoring potential genotoxic impurities in drug development and quality control environments, ensuring patient safety and regulatory compliance.

References

  • Sun, M., Bai, L., & Liu, D. Q. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533. [Link]

  • ResearchGate. (n.d.). Mass spectra of derivatization products of hydrazine: (a) acetone azine... [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

  • Sun, M., Bai, L., & Liu, D. Q. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. [Link]

  • [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. (2021). PubMed. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. [Link]

  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

  • GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. (2024). Steallris. [Link]

  • INDOFINE Chemical Company. (n.d.). This compound. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Chromatography Forum. (2014). Dangers of using a more polar column for analysis. [Link]

  • Hartonen, K., et al. (2020). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Reactions with 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pentan-3-yl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered hydrazine in organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of this compound.

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as a synthetic intermediate in the preparation of heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its hydrazine functionality is a key building block for nitrogen-containing ring systems, which are prevalent in many bioactive molecules.[1]

Q2: Why is this reagent supplied as a hydrochloride salt?

A2: Hydrazines are often supplied as hydrochloride salts to improve their stability and shelf-life. The salt form is generally less susceptible to aerial oxidation compared to the free base. However, for most reactions, the free hydrazine must be generated in situ.

Q3: Do I need to neutralize the hydrochloride salt before my reaction?

A3: Yes, in most cases, neutralization is necessary. The protonated hydrazine is not nucleophilic enough to react with carbonyls or other electrophiles. The free base must be liberated to initiate the desired reaction. The choice of base and the neutralization procedure are critical to avoid side reactions and degradation.

Q4: What are the key safety considerations when working with this compound?

A4: Hydrazine derivatives should be handled with care as they can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to its reactivity, it should be handled under controlled conditions to ensure stability.[1]

II. Troubleshooting Guide: The Fischer Indole Synthesis

The Fischer indole synthesis is a common application for substituted hydrazines. However, the steric bulk of the pentan-3-yl group can introduce challenges.

Issue 1: Low or No Yield of the Desired Indole

Low yields in the Fischer indole synthesis are a frequent issue, often stemming from several factors.[2]

Potential Causes & Solutions:

  • Incomplete Hydrazone Formation: The initial condensation between the sterically hindered 1-(pentan-3-yl)hydrazine and a ketone can be slow.

    • Optimization:

      • Neutralization: Ensure complete neutralization of the hydrochloride salt. A weak base like sodium acetate or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. The use of strong bases like NaOH should be done with caution as they can promote side reactions.

      • pH Control: The reaction is typically acid-catalyzed, but a delicate pH balance is required. Too much acid will protonate the hydrazine, rendering it non-nucleophilic.[3] A mildly acidic pH (around 4-5) is often optimal for hydrazone formation.[3]

      • Reaction Time & Temperature: Allow for sufficient reaction time for the hydrazone to form. Gentle heating may be necessary, but monitor for decomposition.

  • Failure of the[2][2]-Sigmatropic Rearrangement: This is the key step in the Fischer indole synthesis.[4][5] Steric hindrance can disfavor the necessary transition state.

    • Optimization:

      • Acid Catalyst: The choice of acid catalyst for the indolization step is crucial.[5][6] While Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) are common, Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be more effective for challenging substrates.[4] Experiment with a range of acid catalysts and loadings.

      • Temperature: The[2][2]-sigmatropic rearrangement often requires elevated temperatures.[2] If the reaction is sluggish, cautiously increasing the temperature while monitoring for decomposition can be beneficial.[2]

  • Competing N-N Bond Cleavage: With sterically hindered or electron-rich hydrazones, a competing side reaction is the heterolytic cleavage of the N-N bond, which leads to byproducts instead of the desired indole.[7]

    • Mitigation:

      • Milder Conditions: Employing milder acid catalysts and lower reaction temperatures may favor the desired rearrangement over N-N bond cleavage.

      • Substrate Choice: Be aware that certain ketone substrates can exacerbate this issue.

Experimental Protocol: General Procedure for Neutralization

This protocol provides a starting point for the in-situ generation of free 1-(pentan-3-yl)hydrazine.

Materials:

  • This compound

  • Anhydrous solvent (e.g., ethanol, THF, or toluene)

  • Base (e.g., triethylamine, sodium acetate, or sodium bicarbonate)

Procedure:

  • Dissolve or suspend this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.0-1.2 eq) portion-wise or dropwise at room temperature or 0 °C.

  • Stir the mixture for 30-60 minutes.

  • The resulting mixture containing the free hydrazine can be used directly in the subsequent reaction. If a salt precipitates (e.g., triethylamine hydrochloride), it may be filtered off before proceeding, though in many cases it does not interfere.

Visualization of the Troubleshooting Workflow

Troubleshooting_Fischer_Indole cluster_Hydrazone Hydrazone Formation Issues cluster_Rearrangement Rearrangement Failure cluster_Side_Products Side Product Formation Start Low/No Indole Yield Hydrazone_Formation Check Hydrazone Formation (TLC, LC-MS) Start->Hydrazone_Formation Rearrangement Investigate [3,3]-Sigmatropic Rearrangement Start->Rearrangement Side_Products Analyze for Side Products (GC-MS, NMR) Start->Side_Products Neutralization Optimize Neutralization: - Base choice (weak vs. strong) - Stoichiometry Hydrazone_Formation->Neutralization Incomplete Reaction pH_Control Adjust pH: - Mildly acidic (pH 4-5) Hydrazone_Formation->pH_Control Incomplete Reaction Time_Temp Modify Reaction Time/Temp: - Longer time, gentle heating Hydrazone_Formation->Time_Temp Incomplete Reaction Acid_Catalyst Screen Acid Catalysts: - Brønsted vs. Lewis acids - Vary loading Rearrangement->Acid_Catalyst Stalled Reaction Temperature Increase Temperature Cautiously Rearrangement->Temperature Stalled Reaction NN_Cleavage Mitigate N-N Bond Cleavage: - Milder conditions - Re-evaluate substrate Side_Products->NN_Cleavage Byproducts Observed Purification Optimize Purification: - Column chromatography - Recrystallization Side_Products->Purification Difficulty Isolating Product

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

III. Data Presentation: Impact of Reaction Parameters

While specific quantitative data for this compound is not widely published, the following table summarizes the expected qualitative impact of key reaction parameters based on general principles for sterically hindered hydrazines.

ParameterVariationExpected Impact on YieldRationale
Base for Neutralization Weak Base (e.g., NaOAc, NaHCO₃)Generally FavorableMinimizes side reactions and degradation of the free hydrazine.
Strong Base (e.g., NaOH, KOH)Potentially DetrimentalCan lead to decomposition and other side reactions if not carefully controlled.
Acid Catalyst (Indolization) Weak Brønsted Acid (e.g., Acetic Acid)May be InsufficientMay not be strong enough to promote the rearrangement of the sterically hindered hydrazone.
Strong Brønsted Acid (e.g., H₂SO₄)Potentially Higher Yield, Risk of DegradationCan facilitate the rearrangement but may also promote side reactions or decomposition.
Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂)Often Optimal for Difficult SubstratesCan effectively catalyze the rearrangement under milder conditions than strong Brønsted acids.[4]
Temperature (Indolization) Low TemperatureLow ConversionThe activation energy for the[2][2]-sigmatropic rearrangement may not be overcome.
High TemperatureIncreased Yield, Risk of Side ProductsCan drive the reaction to completion but also increases the likelihood of N-N bond cleavage and other decomposition pathways.[2][7]

IV. Purification Strategies

Purification of the final indole product can be challenging due to the presence of unreacted starting materials, the hydrazone intermediate, and various side products.

Recommended Techniques:

  • Column Chromatography: This is the most common method for purifying indole derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is often effective. The polarity will depend on the specific substituents on your indole product.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[2]

    • Solvent Screening: Test a variety of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: Indoles have a weakly acidic N-H proton and can sometimes be separated from non-acidic impurities through an acid-base extraction.[2] However, this should be approached with caution as some indoles are sensitive to strong acids or bases.[2]

V. Characterization

  • ¹H NMR:

    • Signals corresponding to the ethyl groups of the pentan-3-yl moiety (triplets and quartets).

    • A methine proton signal for the CH group attached to the hydrazine.

    • Broad signals for the N-H protons of the hydrazine and the hydrochloride.

  • ¹³C NMR:

    • Signals for the carbons of the pentan-3-yl group.

For the final indole product, characteristic signals in the aromatic region of the ¹H NMR spectrum and the appearance of signals corresponding to the indole ring in the ¹³C NMR spectrum would confirm a successful reaction.

VI. Concluding Remarks

Successfully employing this compound in organic synthesis, particularly in demanding reactions like the Fischer indole synthesis, requires a careful and systematic approach to reaction optimization. The steric hindrance of the pentan-3-yl group necessitates particular attention to the choice of reagents and reaction conditions to favor the desired reaction pathway and minimize side reactions. This guide provides a framework for troubleshooting and optimizing your experiments. For further assistance, consulting the primary literature for analogous sterically hindered hydrazines is highly recommended.

VII. References

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335-676.

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911.

  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. Retrieved from BenchChem Technical Support.

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3788.

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Heravi, M. M., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(63), 38333-38366.

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.

  • Google Patents. (1993). Process for the preparation of indoles. US5179211A.

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from a relevant article on ScienceOpen.

  • Google Patents. (2019). Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine. CN109796368B.

  • SpectraBase. (n.d.). Hydrazine, [1H NMR]. Retrieved from [Link]

  • PubMed. (2006). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangement. The Journal of Organic Chemistry, 71(4), 1569-1579.

  • ResearchGate. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5454-5456.

  • Organic Syntheses. (1943). Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses, Coll. Vol. 2, p.208 (1943); Vol. 18, p.25 (1938).

  • Organic Syntheses. (1955). 4-AMINO-1,2,4-TRIAZOLE. Organic Syntheses, Coll. Vol. 3, p.95 (1955); Vol. 27, p.6 (1947).

  • MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3326.

  • ResearchGate. (2018). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Hydrazone Formation. Retrieved from BenchChem Technical Support.

  • Pharmaffiliates. (n.d.). Product Name : ((2S,3R)-2-(Benzyloxy)pentan-3-yl)hydrazine. Retrieved from [Link]

  • PubMed. (1999). Sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole to 10-methyl-1,2,4-triazolo[4',3':2,3[1,2,4-triazino[5,6-b]indoles. Il Farmaco, 54(11-12), 800-809.09.

Sources

side reactions of 1-(Pentan-3-yl)hydrazine hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pentan-3-yl)hydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and application of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your experiments.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized in the construction of nitrogen-containing heterocyclic compounds that are often the core of bioactive molecules and pharmaceuticals.[1] Its utility stems from the reactive hydrazine functional group. However, this reactivity can also lead to a variety of side reactions that may complicate syntheses and purifications. This guide will provide a comprehensive overview of these potential issues and their solutions.

Part 1: Troubleshooting Guide for the Synthesis of this compound

The synthesis of secondary alkylhydrazines like 1-(pentan-3-yl)hydrazine can be challenging, with the primary issue being the control of selectivity to avoid over-alkylation.[2] A common and often more controlled method is the reductive amination of a carbonyl compound.

Issue 1: Low Yield of 1-(Pentan-3-yl)hydrazine and Formation of Multiple Byproducts

Observed Problem: During the synthesis of this compound via reductive amination of 3-pentanone with hydrazine, you observe a low yield of the desired product along with several other spots on your TLC plate, some of which are less polar than the starting materials.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Azine Formation The intermediate hydrazone formed from 3-pentanone and hydrazine can react with another molecule of 3-pentanone to form an azine. This is a common side reaction in reactions involving hydrazines and carbonyl compounds.[2][3]- Use a molar excess of hydrazine relative to 3-pentanone to favor the formation of the hydrazone over the azine. - Control the reaction temperature; lower temperatures can sometimes disfavor azine formation.
Over-alkylation If using a direct alkylation approach with a 3-pentyl halide and hydrazine, it is difficult to control the reaction at the mono-alkylation stage, leading to the formation of 1,2-di(pentan-3-yl)hydrazine and other poly-alkylated products.[2]- Reductive amination is the preferred method to avoid this. - If direct alkylation must be used, employ a large excess of hydrazine and add the alkyl halide slowly to the hydrazine solution. - Consider using a protecting group strategy, such as reacting hydrazine with Boc-anhydride first, followed by alkylation and deprotection.[4]
Incomplete Reaction The reductive amination may not have gone to completion, leaving unreacted 3-pentanone and hydrazine, or the intermediate hydrazone.- Ensure the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is active and added in the correct stoichiometry.[5] - Monitor the reaction by TLC or GC-MS to confirm the consumption of starting materials.

Experimental Protocol: Synthesis of 1-(Pentan-3-yl)hydrazine via Reductive Amination

  • To a solution of hydrazine hydrate (2.0 eq.) in methanol, add 3-pentanone (1.0 eq.).

  • Stir the mixture at room temperature for 2-4 hours to form the hydrazone.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise, maintaining the pH between 6-7 with the addition of acetic acid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous layer with dichloromethane to remove any unreacted ketone and other organic impurities.

  • Basify the aqueous layer with 6M NaOH to a pH > 12 and extract the free hydrazine with dichloromethane.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution to precipitate this compound.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Diagram: Synthetic Pathway and Potential Side Products

G cluster_synthesis Synthesis of 1-(Pentan-3-yl)hydrazine 3-Pentanone 3-Pentanone Hydrazone Hydrazone 3-Pentanone->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Product 1-(Pentan-3-yl)hydrazine Hydrazone->Product + [H] (Reduction) Azine 3-Pentanone Azine (Side Product) Hydrazone->Azine + 3-Pentanone

Caption: Synthesis of 1-(pentan-3-yl)hydrazine and a common side reaction.

Part 2: Troubleshooting Guide for Applications of this compound

A primary application of this compound is in the Fischer indole synthesis, where it reacts with a ketone or aldehyde to form a hydrazone, which then undergoes an acid-catalyzed cyclization.[6][7]

Issue 2: Low Yield or Failure of Fischer Indole Synthesis

Observed Problem: When reacting 1-(pentan-3-yl)hydrazine with a ketone (e.g., cyclohexanone) under acidic conditions (e.g., HCl, H2SO4, or a Lewis acid), you observe a low yield of the expected indole product, or the reaction fails to proceed.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
N-N Bond Cleavage Under strong acidic conditions, the protonated ene-hydrazine intermediate can undergo cleavage of the weak N-N bond, leading to the formation of an amine (3-aminopentane) and other degradation products instead of the desired indole.[8]- Use a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid). - Lower the reaction temperature to disfavor the cleavage pathway.
Incomplete Cyclization The reaction may stall at the hydrazone intermediate, especially if the acidic conditions are too mild or the temperature is too low.[8]- Increase the strength of the acid catalyst (e.g., from acetic acid to polyphosphoric acid). - Increase the reaction temperature.
Steric Hindrance The bulky pentan-3-yl group may sterically hinder the[9][9]-sigmatropic rearrangement required for indole formation, especially with sterically demanding ketones.- Choose a less sterically hindered ketone if possible. - Higher reaction temperatures may be required to overcome the activation barrier.

Diagram: Fischer Indole Synthesis and N-N Bond Cleavage Side Reaction

G cluster_fischer Fischer Indole Synthesis Hydrazine 1-(Pentan-3-yl)hydrazine Hydrazone Hydrazone Hydrazine->Hydrazone + Ketone Ketone Ketone Ketone->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization Indole Desired Indole Product Ene-hydrazine->Indole [3,3]-Sigmatropic Rearrangement & Cyclization Cleavage N-N Bond Cleavage Products (e.g., 3-aminopentane) Ene-hydrazine->Cleavage Acid-catalyzed N-N Cleavage

Caption: Key steps and a major side reaction in the Fischer indole synthesis.

Part 3: Frequently Asked Questions (FAQs)

Q1: My this compound has a yellowish tint. Is it still usable?

A color change to yellow or brown often indicates oxidation of the hydrazine moiety.[10] While a slight discoloration may not significantly impact some reactions, it is a sign of degradation. For sensitive applications or to ensure reproducibility, it is recommended to use fresh or purified material. The purity can be checked by NMR or LC-MS.

Q2: How should I store this compound?

As a hydrochloride salt, it is more stable than the free base. However, it is still advisable to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture absorption.[10]

Q3: What are the best methods for purifying crude this compound?

Recrystallization is a common and effective method. A suitable solvent system would be one in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/diethyl ether, isopropanol). If recrystallization is insufficient, column chromatography on silica gel can be employed, though care must be taken as the free base can be unstable on silica. It is often better to chromatograph the Boc-protected derivative and then deprotect.

Q4: What spectroscopic features should I look for to confirm the identity and purity of this compound?

  • ¹H NMR: Expect to see signals corresponding to the ethyl groups of the pentan-3-yl moiety (a triplet and a quartet) and a signal for the CH group attached to the nitrogen. The N-H protons will likely appear as broad signals.

  • ¹³C NMR: Signals for the three distinct carbons of the pentan-3-yl group should be visible.

  • FT-IR: Look for characteristic N-H stretching vibrations in the 3200-3400 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show the molecular ion for the free base.

References

  • Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. (2024). Chembiochem. [Link]

  • Why Do Some Fischer Indolizations Fail? (2011). ACS Publications. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. [Link]

  • Reductive Amination. (n.d.). Myers Chem 115. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. (2021). Angewandte Chemie International Edition. [Link]

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (2007). Organic Letters. [Link]

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. (2024). PubMed. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Hydrazine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. (2021). The Journal of Organic Chemistry. [Link]

  • Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. (2017).
  • Process for the removal of impurities from hydrazine hydrate. (1996).
  • Process for the purification of aqueous hydrazine hydrate solutions. (1988).
  • A process for producing a purified hydrazine hydrate. (1988). European Patent Office. [Link]

  • Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. (1951). DTIC. [Link]

  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (2019). ResearchGate. [Link]

  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. (2023). ResearchGate. [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2023). Chemistry LibreTexts. [Link]

  • Reactions of benzylhydrazine derivatives with carbonyl compounds. (2008). ResearchGate. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. (2012). ResearchGate. [Link]

Sources

Technical Support Center: Purification of Products from 1-(Pentan-3-yl)hydrazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with 1-(Pentan-3-yl)hydrazine hydrochloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification issues. The content is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for deeper understanding.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you may encounter during the workup and purification of your reaction products.

Question 1: My yield is significantly lower than expected after the initial workup. Where could my product have gone?

Answer:

Low yield after workup is a common issue and can often be attributed to the solubility of the product or unreacted starting materials in the aqueous phase during extraction. This compound is a salt and thus highly soluble in water.[1][2] If your reaction did not go to completion, a significant portion of the starting material will remain in the aqueous layer.

Troubleshooting Steps:

  • Check Reaction Completion: Before workup, confirm reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or adjusting the temperature.

  • pH Adjustment during Extraction: The product of a reaction with a hydrazine, such as an indole or a hydrazone, may have basic nitrogen atoms.[3] If the aqueous phase is too acidic during extraction, your product could be protonated and become water-soluble.

    • Protocol: Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate (NaHCO₃) solution to a pH of 7-8 before extracting with an organic solvent. This ensures your product is in its neutral, more organic-soluble form.

  • Choice of Extraction Solvent: Ensure the organic solvent you are using is appropriate for your product. A solvent polarity that is too low may not efficiently extract a moderately polar product.

    • Recommendation: If you are using a non-polar solvent like hexane, try a more polar solvent such as ethyl acetate or dichloromethane (DCM). Perform multiple small extractions (e.g., 3 x 50 mL) rather than one large one (1 x 150 mL) for better efficiency.

Question 2: How can I effectively remove unreacted this compound from my crude product?

Answer:

Residual hydrazine is a frequent impurity. Its basic nature and high polarity provide a straightforward method for its removal via an acidic wash. The hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous phase.

Detailed Protocol for Acidic Wash:

  • Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute acid solution, such as 1 M hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the dilute acid.

  • Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid in the organic layer, and then a final wash with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Workflow for Removal of Unreacted Hydrazine

This diagram illustrates the decision-making process for removing residual hydrazine from a reaction mixture.

G start Crude Reaction Mixture in Organic Solvent acid_wash Perform Acidic Wash (e.g., 1M HCl) start->acid_wash separate Separate Aqueous and Organic Layers acid_wash->separate test_organic Test Organic Layer for Hydrazine (TLC) separate->test_organic hydrazine_present Hydrazine Still Present? test_organic->hydrazine_present repeat_wash Repeat Acidic Wash hydrazine_present->repeat_wash Yes neutralize Neutralize Organic Layer (NaHCO3 wash) hydrazine_present->neutralize No repeat_wash->acid_wash dry Dry (Na2SO4) & Concentrate neutralize->dry purified_product Proceed to Further Purification (Chromatography/ Recrystallization) dry->purified_product

Caption: Decision tree for hydrazine removal.

Question 3: My product is an oil and won't crystallize. What are my options?

Answer:

"Oiling out" is a common problem when a compound's melting point is lower than the temperature of the crystallization solvent, or when impurities are depressing the melting point.

Troubleshooting Strategies:

  • Column Chromatography First: If your product is an oil, column chromatography is the most effective method for purification. Nitrogen-containing heterocyclic compounds can be purified using normal-phase silica gel chromatography.[4] The choice of solvent system is critical and should be determined by TLC analysis.

  • Solvent System Selection for Recrystallization: If you are attempting recrystallization, the choice of solvent is key. You need a solvent (or solvent system) in which your product is soluble when hot but insoluble when cold.

    • Common Solvent Systems: For indole derivatives, common recrystallization solvents include ethanol/water, hexane/ethyl acetate, and toluene.[5][6]

    • Procedure: Dissolve the oil in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Trituration: This involves washing the oil with a solvent in which the product is insoluble but the impurities are soluble. This can sometimes induce crystallization or at least remove some impurities.

Purification Technique Best For Key Considerations
Acidic Wash Removing basic impurities like unreacted hydrazine.Product must be stable to acid.
Column Chromatography Oily products, separation of closely related compounds.Time-consuming, requires solvent optimization via TLC.[4]
Recrystallization Solid products with moderate purity.Requires finding a suitable solvent system; can lead to "oiling out".[5][7]
Trituration Oily products to remove soluble impurities or induce crystallization.Less effective for major impurities.

Frequently Asked Questions (FAQs)

What are the most common reactions involving this compound?

The most prominent reaction is the Fischer indole synthesis , which produces a substituted indole from the reaction of the hydrazine with an aldehyde or ketone under acidic conditions.[8] This reaction is a cornerstone for the synthesis of many pharmaceutical compounds.[3] Another common reaction is the formation of hydrazones, which are important intermediates in their own right.[9]

What byproducts should I expect in a Fischer indole synthesis?

The Fischer indole synthesis can generate several byproducts, including:

  • Incomplete reaction intermediates: Such as the initial phenylhydrazone.[8]

  • Isomeric products: Depending on the starting ketone, multiple indole isomers can form.

  • Degradation products: Harsh acidic conditions or high temperatures can lead to decomposition.

What is the role of the hydrochloride salt in this reagent?

The hydrochloride salt form of 1-(pentan-3-yl)hydrazine increases its stability and makes it a solid that is easier to handle and weigh compared to the freebase, which may be an oil and less stable. In most reactions, the hydrochloride must be neutralized in situ or in a preceding step to generate the reactive free hydrazine.

Which analytical techniques are best for monitoring my purification?
  • Thin Layer Chromatography (TLC): Indispensable for monitoring reaction progress and for determining the optimal solvent system for column chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's molecular weight and an accurate assessment of purity. For polar, nitrogen-containing compounds, mixed-mode liquid chromatography can be particularly effective.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final purified product.

Purification Workflow Overview

This diagram outlines a general workflow for the purification of products from reactions involving this compound.

G cluster_reaction Reaction cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis reaction 1-(Pentan-3-yl)hydrazine HCl + Carbonyl Compound (e.g., Fischer Indole Synthesis) quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction (Organic/Aqueous) quench->extraction acid_wash Acidic Wash (Remove Hydrazine) extraction->acid_wash dry_concentrate Dry & Concentrate acid_wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity & Identity Check (TLC, LC-MS, NMR) recrystallization->analysis

Caption: General purification workflow.

References

  • US4366130A - Process for removing residual hydrazine
  • US5085991A - Process of preparing purified aqueous indole solution.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) . MDPI. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes . ResearchGate. [Link]

  • Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column . Journal of Gas Chromatography. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry . MDPI. [Link]

  • How to quench excess hydrazine monohydrate . Reddit. [Link]

  • CN101827791A - Method for removing hydrazine compounds.
  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview . Royal Society of Chemistry. [Link]

  • Supporting information - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]

  • A three-component Fischer indole synthesis . PubMed. [Link]

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? . ResearchGate. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1) . MDPI. [Link]

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) . ResearchGate. [Link]

  • This compound . MySkinRecipes. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography . National Institutes of Health. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies . National Institutes of Health. [Link]

  • Fischer indole synthesis . Wikipedia. [Link]

  • Go-to recrystallization solvent mixtures . Reddit. [Link]

  • Fischer indole synthesis in the absence of a solvent . SciSpace. [Link]

  • US4352941A - Process for purification of phenylhydrazine.
  • 4 Recrystallization Methods for Increased Yield . YouTube. [Link]

  • This compound . INDOFINE Chemical Company. [Link]

  • US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
  • Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives . ResearchGate. [Link]

  • [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine CAS 183871-36-5 . Home Sunshine Pharma. [Link]

Sources

Technical Support Center: Managing the Stability of 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Pentan-3-yl)hydrazine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this reagent in an air-exposed environment. Given the reactive nature of the hydrazine moiety, proper handling and storage are paramount to ensure experimental reproducibility and safety.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What is the primary cause of degradation for this compound when exposed to air?

A: The principal degradation pathway for hydrazine derivatives in the presence of air is oxidation.[1] The lone pair of electrons on the nitrogen atoms makes the hydrazine group a strong reducing agent, readily susceptible to attack by atmospheric oxygen.[2] This process can be catalyzed by trace metal ions and exposure to light.[3][4] Furthermore, some alkylhydrazines have been shown to undergo aerial oxidation to form corresponding carcinogenic nitrosamines, making inert handling a critical safety measure.[5][6][7]

Q2: How does the hydrochloride salt form contribute to the compound's stability?

A: Supplying this compound as a hydrochloride salt significantly enhances its stability compared to the free base. The protonation of one of the nitrogen atoms to form the hydrazinium cation ([R-NH-NH3]+Cl-) reduces the availability of the electron lone pair, making the molecule less prone to oxidation. Salt forms are also typically crystalline solids with lower volatility, which simplifies handling and reduces inhalation risk compared to the often liquid and more volatile free base.[8]

Q3: What are the ideal storage conditions for this compound?

A: To maximize shelf life and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[9] For long-term storage, we recommend flushing the container with an inert gas, such as argon or nitrogen, to displace air and moisture.[10] Many hydrazine salts are hygroscopic, meaning they can absorb moisture from the air, which can accelerate degradation.[10][11] Always refer to the product's Safety Data Sheet (SDS) for specific temperature recommendations.[9][12]

Q4: My solid this compound has developed a yellowish or brownish tint. What does this signify?

A: A change in color from white/off-white to yellow or brown is a common visual indicator of chemical degradation.[13] This discoloration is often due to the formation of oxidized byproducts. If you observe a color change, the purity of the reagent is compromised. We strongly advise verifying its integrity via an analytical method like HPLC or NMR before use in a critical experiment. For quantitative applications, using a freshly opened or properly stored container is the best practice.

Q5: How should I handle the preparation and storage of stock solutions?

A: Due to the potential for oxidation in solution, it is always best practice to prepare solutions of this compound fresh for each experiment.[13] If a solution must be stored, even for a short period, use a degassed solvent and store the solution in a tightly sealed vial with an inert gas headspace (argon or nitrogen) at low temperature (2-8°C) and protected from light. Avoid storing solutions for extended periods, as the rate of degradation is significantly higher in solution than in the solid state.[14]

Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides a systematic approach to resolving problems that may arise from the potential instability of the reagent.

Problem 1: My reaction is failing, or I am observing inconsistent yields and unexpected side products.

  • Possible Cause: Degradation of this compound. The effective concentration of the active reagent may be lower than calculated, and the degradation products could be interfering with your reaction chemistry.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Analyze your solid reagent or a freshly prepared solution using a suitable analytical method (see Protocol 2 below for an HPLC-UV method). Compare the purity profile to a new, unopened lot if available.

    • Use a Fresh Bottle: Discard the suspect reagent and open a new container that has been stored under the recommended conditions.

    • Refine Solution Preparation: Prepare your solution immediately before use with a high-purity, degassed solvent.

    • Inert Reaction Conditions: If your reaction chemistry allows, run the experiment under an inert atmosphere (nitrogen or argon) to prevent in-situ degradation of the reagent.

Problem 2: I observe a new, unidentified peak in my analytical chromatogram (e.g., HPLC, LC-MS) that grows over time.

  • Possible Cause: This is a classic sign of compound degradation. The new peak likely corresponds to one or more degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurity: If you have access to mass spectrometry (LC-MS), attempt to get a mass for the impurity peak. The mass difference from the parent compound can provide clues to the degradation mechanism (e.g., oxidation, dimerization).

    • Perform a Forced Degradation Study: Intentionally stress a sample of the reagent (e.g., with heat, light, or an oxidizing agent like H₂O₂) and monitor the formation of the impurity peak. This can help confirm its origin and test if your analytical method is "stability-indicating." (See Protocol 2).

    • Re-evaluate Solution Stability: Your stock solution may not be stable under its current storage conditions. Determine the acceptable window for solution use by analyzing its purity at several time points after preparation.

Postulated Degradation Pathway

The following diagram illustrates a simplified, postulated oxidation pathway for 1-(Pentan-3-yl)hydrazine. The exact products can vary based on conditions.

G A 1-(Pentan-3-yl)hydrazine (Active Reagent) C Pentan-3-yl-diazene (Unstable Intermediate) A->C Oxidation B [O] (Atmospheric O2, Metal Ions) B->C D Further Oxidation & Rearrangement Products (e.g., Alcohols, Alkenes, N2 Gas) C->D Decomposition

Caption: Postulated air oxidation pathway of the hydrazine moiety.

Technical Protocols

Protocol 1: Recommended Procedure for Handling and Storage

This protocol minimizes exposure to atmospheric oxygen and moisture.

  • Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator to prevent moisture condensation on the cold solid.

  • Inert Atmosphere Handling: Whenever possible, handle the solid reagent inside a glovebox or glove bag filled with nitrogen or argon.

  • Weighing: If a glovebox is unavailable, open the container in a fume hood with low airflow. Quickly weigh the desired amount of reagent and immediately and tightly reseal the main container.

  • Inert Gas Blanket: After dispensing, flush the headspace of the primary container with a gentle stream of nitrogen or argon before sealing. Parafilm can be used to further secure the cap for long-term storage.

  • Storage: Store the sealed container in a cool, dry, and dark location, such as a designated desiccator cabinet away from oxidizing agents and acids.[15]

Protocol 2: Stability Assessment by HPLC-UV (Forced Degradation)

This protocol outlines a method to assess the stability of this compound and determine if an analytical method is stability-indicating.

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water or acetonitrile/water mixture) to a concentration of 1 mg/mL. This is your Control Stock .

  • Forced Degradation Sample Preparation:

    • Oxidative: To 1 mL of Control Stock, add 100 µL of 3% hydrogen peroxide. Let it stand at room temperature for 2-4 hours.

    • Thermal: Place a sealed vial containing 1 mL of Control Stock in an oven at 60°C for 24 hours.

    • Acidic: To 1 mL of Control Stock, add 100 µL of 0.1 M HCl. Heat at 60°C for 4 hours.

    • Basic: To 1 mL of Control Stock, add 100 µL of 0.1 M NaOH. Let it stand at room temperature for 4 hours.

    • Control Sample: Keep 1 mL of Control Stock at room temperature, protected from light.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples if necessary.

    • Dilute all samples (including the control) to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).

    • Analyze all samples by HPLC-UV. A typical starting method would be a C18 reverse-phase column with a gradient elution using mobile phases of water and acetonitrile (both with 0.1% formic acid or TFA).[16][17] Detection can be set at a wavelength like 210 or 220 nm.

  • Data Interpretation:

    • Compare the chromatograms. The control sample should show a single major peak for the parent compound.

    • The stressed samples should show a decrease in the area of the parent peak and the appearance of new peaks (degradation products).

    • A successful stability-indicating method will show baseline separation between the parent peak and all major degradation peaks. This confirms that you can accurately quantify the parent compound even in the presence of its impurities.

Data Summary: Forced Degradation Conditions
Stress ConditionReagentTemperatureTimeExpected Outcome
Oxidative 0.3% H₂O₂Room Temp2-4 hoursSignificant degradation
Thermal None60°C24 hoursModerate degradation
Acidic 0.01 M HCl60°C4 hoursMinimal to moderate degradation
Basic 0.01 M NaOHRoom Temp4 hoursSignificant degradation (potential free base formation)
Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution control Control (RT, dark) prep_stock->control oxidative Oxidative (H₂O₂) prep_stock->oxidative thermal Thermal (60°C) prep_stock->thermal acidic Acidic (HCl, 60°C) prep_stock->acidic basic Basic (NaOH, RT) prep_stock->basic dilute Dilute all samples to final concentration control->dilute oxidative->dilute thermal->dilute acidic->dilute basic->dilute hplc Analyze by HPLC-UV dilute->hplc interpret Compare Chromatograms: Assess Purity & Degradation hplc->interpret

Caption: Experimental workflow for HPLC-based stability testing.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Available at: [Link]

  • OSHA. (n.d.). Hydrazine: Method 20. Occupational Safety and Health Administration. Available at: [Link]

  • Buldakov, A. S., & Pozdnyakov, S. P. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73(13), 1149–1163. Available at: [Link]

  • Greene, R. J., & Lewis, D. H. (1982). Products of the Hypochlorite Oxidation of Hydrazine Fuels. DTIC. Available at: [Link]

  • Thieme. (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: E-Waste to E-Waste. Georg Thieme Verlag.
  • Gu, J., Tian, Y., et al. (2022). Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. Organic Process Research & Development, 26(10), 2895–2902. Available at: [Link]

  • NASA. (2010). Three Methods of Detection of Hydrazines. NASA Tech Briefs. Available at: [Link]

  • Shimizu, H., & Hayashi, K. (1991). Aerial oxidation of hydrazines to nitrosamines. Environmental and Molecular Mutagenesis, 17(1), 59-62. Available at: [Link]

  • Bowen, R. L., et al. (1991). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. Langmuir, 7(8), 1660-1674. Available at: [Link]

  • OSTI.GOV. (1991). Aerial oxidation of hydrazines to nitrosamines. Office of Scientific and Technical Information. Available at: [Link]

  • Semantic Scholar. (1991). Aerial oxidation of hydrazines to nitrosamines. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Hydrazine sulfate. Available at: [Link]

  • Zhang, Y., et al. (2023). Lithium Ion-Enabled Rapid Fabrication of Hygroscopic Hydrogels for Portable Water Supply and Seed Germination. ACS Applied Polymer Materials, 5(5), 3848–3857. Available at: [Link]

  • MacNaughton, M. G., Stauffer, T. B., & Stone, D. A. (1981). Environmental chemistry and management of hydrazine. Aviation, Space, and Environmental Medicine, 52(3), 149-153. Available at: [Link]

  • Olin Corporation. (n.d.). Safety and Handling of Hydrazine. DTIC. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazine sulfate. Retrieved from [Link]

  • Reddit. (2018). Advice on storing/handling hydrazine. r/chemistry. Available at: [Link]

Sources

preventing degradation of 1-(Pentan-3-yl)hydrazine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(Pentan-3-yl)hydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a compound featuring a reactive hydrazine moiety stabilized as a hydrochloride salt, its proper handling and storage are paramount for reproducible and successful experimental outcomes. This guide synthesizes field-proven insights and established chemical principles to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: While some suppliers may indicate room temperature storage for short-term use[1], the inherent reactivity of the hydrazine functional group necessitates more stringent conditions for ensuring long-term stability. Hydrazine derivatives are susceptible to oxidation and thermal degradation.[2] Therefore, for storage exceeding several weeks, we recommend the following:

ParameterRecommendationRationale
Temperature 2-8°C or -20°CReduces the rate of potential auto-oxidation and other degradation reactions. Colder temperatures are generally preferred for sensitive reagents.[3]
Atmosphere Under an inert gas (Argon or Nitrogen)The hydrazine group is highly susceptible to oxidation by atmospheric oxygen.[4][5] An inert atmosphere displaces oxygen, preventing this primary degradation pathway.
Light In an amber or opaque containerProtects the compound from photodegradation, as light can provide the energy to initiate decomposition reactions.[6]
Container Tightly sealed original containerPrevents exposure to moisture and atmospheric contaminants. The container should be kept upright and checked regularly for a proper seal.[7][8]

Q2: My stock solution of this compound has developed a yellow or brown tint. What does this signify and is it still usable?

A2: A color change in your solution is a strong visual indicator of chemical degradation.[2] This discoloration is typically caused by the formation of oxidized byproducts. The presence of these impurities can lead to a lower effective concentration of the desired compound and introduce reactive species that may cause unexpected side reactions or inhibit your primary reaction.

It is strongly advised not to use a discolored solution. Before proceeding, you should verify the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining active compound and identify potential degradants.[9][10] The most reliable course of action is to discard the discolored solution and prepare a fresh one from solid material that has been stored correctly.

Q3: What is the primary degradation pathway for this compound, and how does its hydrochloride salt form provide stability?

A3: The primary degradation pathway is the oxidation of the terminal nitrogen atom of the hydrazine group. This process can be catalyzed by exposure to atmospheric oxygen, heat, light, and trace metal ions.[2][5] The free base form of a hydrazine is a strong reducing agent and is particularly prone to this oxidation.

By converting the hydrazine to its hydrochloride salt, the lone pair of electrons on the nitrogen atom is protonated. This reduces its nucleophilicity and electron density, making the hydrazine group significantly less susceptible to oxidation. However, this protection is not absolute, and improper storage or handling (e.g., exposure to basic conditions) can regenerate the more reactive free base, accelerating degradation.

Q4: How should I prepare and store stock solutions of this compound?

A4: To ensure the integrity of your experiments, always prepare solutions fresh whenever possible.[2] If a stock solution must be prepared and stored, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous, and de-gassed solvents. Protic solvents like methanol or ethanol are generally suitable, but ensure they are free of oxidizing contaminants.

  • Preparation: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen.

  • Short-Term Storage: For storage up to 24-72 hours, keep the solution at 2-8°C in a tightly sealed vial with minimal headspace, protected from light. The stability of derivatives in solution can be limited, so validation is key.[10]

  • Avoid Buffers: Avoid using basic buffers for storage, as they will neutralize the hydrochloride salt and liberate the less stable free base.

Troubleshooting Guide: Inconsistent Experimental Results

Encountering unexpected outcomes is a common challenge in research. This guide provides a logical workflow to diagnose if the degradation of this compound is the root cause.

Problem: My reaction yield is significantly lower than expected, or I am observing unexpected side products.

Potential Cause: The purity of the this compound reagent has been compromised due to degradation.

Troubleshooting_Flow start Inconsistent Experimental Results (Low Yield / Impurities) check_reagent Step 1: Assess Reagent Integrity start->check_reagent is_solid_ok Is the solid material pure white and free-flowing? check_reagent->is_solid_ok Check Solid is_solution_fresh Was the solution prepared fresh? check_reagent->is_solution_fresh Check Solution is_solid_ok->is_solution_fresh Yes run_hplc Step 2: Perform Purity Analysis (See Protocol Below) is_solid_ok->run_hplc No (Discolored/Clumped) prepare_fresh Step 3: Prepare Fresh Solution from a reliable source under inert gas is_solution_fresh->prepare_fresh No (Old/Discolored) re_run_exp Step 4: Repeat Experiment with fresh reagent is_solution_fresh->re_run_exp Yes run_hplc->prepare_fresh prepare_fresh->re_run_exp other_params Issue Persists: Evaluate other reaction parameters (catalyst, solvent, temp, etc.) re_run_exp->other_params Failure issue_resolved Issue Resolved: Implement stricter storage protocols re_run_exp->issue_resolved Success

Caption: Troubleshooting workflow for reagent-related issues.

Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage

This protocol outlines the best practices for receiving and storing a new batch of this compound to maximize its shelf-life.

  • Receiving: Upon receipt, visually inspect the container for an intact seal. Note the certificate of analysis (CoA) for initial purity.

  • Inerting: If the material is to be stored for an extended period, transfer it inside a nitrogen or argon-filled glovebox to a pre-dried amber glass vial with a PTFE-lined cap.

  • Backfilling (if no glovebox): Alternatively, carefully open the original container, immediately flush the headspace with a gentle stream of inert gas for 15-30 seconds, and quickly reseal the container tightly. Parafilm can be wrapped around the cap for an additional barrier against moisture and air.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions (e.g., "-20°C, under Argon").

  • Storage: Place the sealed container in the designated cold storage location (refrigerator at 2-8°C or freezer at -20°C), away from oxidizing agents and acids.[4][6]

Protocol 2: Illustrative HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of your compound. Method optimization may be required. Derivatization is often employed for robust hydrazine analysis but a direct method is outlined here for simplicity.[11]

  • Standard Preparation: Accurately weigh and dissolve a small amount of high-purity reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare a sample of the material at the same concentration (1 mg/mL) in the mobile phase.

  • HPLC Conditions:

    Parameter Example Condition
    Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
    Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid), isocratic or gradient
    Flow Rate 1.0 mL/min
    Detector UV at 210 nm

    | Injection Vol. | 10 µL |

  • Analysis: Inject the standard and sample solutions. The purity of your sample can be estimated by comparing the peak area of the main compound to the total area of all peaks (Area % method). Degradation will typically appear as additional, smaller peaks, often at earlier retention times.

Understanding Degradation Factors

The stability of this compound is threatened by several environmental factors that work synergistically to degrade the compound.

Degradation_Factors cluster_factors Environmental Factors cluster_mechanisms Degradation Mechanisms Air Atmospheric Oxygen Oxidation Oxidation of Hydrazine Air->Oxidation Light UV/Visible Light Photo Photodegradation Light->Photo Heat Elevated Temperature Heat->Oxidation Accelerates Moisture Moisture/Humidity Hydrolysis Hydrolysis Moisture->Hydrolysis Degradation Compound Degradation (Loss of Purity) Oxidation->Degradation Hydrolysis->Degradation Photo->Degradation

Caption: Key environmental factors leading to degradation.

By controlling these factors through the rigorous storage and handling protocols outlined in this guide, you can ensure the integrity of your this compound and achieve more reliable and reproducible scientific results.

References
  • Santa Cruz Biotechnology. (n.d.). Hydrazine.
  • INCHEM. (1991). Hydrazine (HSG 56, 1991).
  • ChemicalBook. (n.d.). Hydrazine hydrate(7803-57-8).
  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6). Retrieved from [source link not available for direct use].
  • Arkema. (2012, January 3). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Retrieved from [source link not available for direct use].
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - TCO-amine HCl salt.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
  • Standard Operating Procedure - Hydrochloric Acid. (n.d.). Retrieved from [source link not available for direct use].
  • MySkinRecipes. (n.d.). This compound.
  • Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • OSHA. (n.d.). HYDRAZINE Method no..
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET - Hydrazine dihydrochloride.
  • Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines.
  • Cayman Chemical. (2025, October 15). Safety Data Sheet - Hydralazine (hydrochloride).
  • ResearchGate. (2025, August 7). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
  • Reddit. (2018, May 13). Ways of crashing out amines.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • ChemicalBook. (2025, July 16). This compound (CAS 221024-42-6).
  • Echemi. (n.d.). [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine 183871-36-5.
  • Pharmacy Research. (n.d.). CAS 183871-36-5 [(2S,3S)-2-(Benzyloxy)pentan-3-yl]hydrazine(2S,3S)-2,3-bis(benzoyloxy)succinate. Retrieved from [source link not available for direct use].
  • BenchChem. (n.d.). 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Google Patents. (n.d.). CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine.
  • U.S. Chemical Storage. (2018, April 11). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions.
  • Chem-Impex. (n.d.). Biphenyl-3-yl-hydrazine hydrochloride.
  • BLDpharm. (n.d.). 183871-34-3|((2S,3S)-2-(Benzyloxy)pentan-3-yl)hydrazine.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-(Pentan-3-yl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving common chromatographic challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(Pentan-3-yl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to diagnose and remedy peak tailing, a frequent issue with this basic compound.

The hydrazine moiety in this compound makes it a valuable intermediate in organic synthesis, particularly for creating nitrogen-containing heterocyclic compounds used in pharmaceuticals and agrochemicals.[1] However, its basic nature presents a significant challenge in reversed-phase HPLC, often leading to asymmetrical peaks that compromise quantification and resolution. This guide provides a systematic, question-and-answer approach to troubleshooting, grounded in the fundamental principles of chromatography.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

Peak tailing is often a symptom of undesirable secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[2][3] Follow this logical workflow to systematically identify and resolve the root cause of peak tailing for this compound.

Visual Troubleshooting Workflow

G cluster_0 Start: Peak Tailing Observed A Q1: Initial System Checks B Q2: Mobile Phase Optimization A->B Basics OK C Q3: Column & Stationary Phase B->C Tailing Persists E Symmetrical Peak Achieved B->E Resolved D Q4: Sample & Injection C->D Column Not the Issue C->E Resolved D->A Review System D->E Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Q1: My peak for this compound is tailing. What are the most common initial checks?

Before delving into complex chemical interactions, it's crucial to rule out common physical or system-related issues. These problems can create extra-column volume or dead volume, leading to peak distortion for all compounds, not just basics.[4][5]

  • System Connections: Ensure all fittings, especially between the injector, column, and detector, are properly tightened. Loose or improperly seated fittings can introduce dead volume.[5]

  • Tubing: Check for excessive lengths or wide internal diameters of tubing, which can increase dispersion and cause tailing.[4][6]

  • Column Void or Blockage: A sudden pressure shock or contamination can cause a void at the column inlet or a blocked frit.[2] Try reversing and flushing the column (if the manufacturer's instructions permit) to remove contaminants.[2] If the problem persists after these checks, and a neutral compound also shows tailing, the issue is likely physical.[3]

Q2: I've checked the basics, but the tailing persists. Could it be a mobile phase issue?

Yes, the mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of ionizable compounds like this compound.[7][8][9]

  • Mobile Phase pH: The primary cause of tailing for basic compounds is the interaction with acidic silanol groups on the silica surface of the column.[2][10] To minimize this, the mobile phase pH should be adjusted to keep the analyte in a single, consistent ionic state.[7][11] For a basic compound, operating at a low pH (e.g., pH 2.5-3.5) will protonate the hydrazine group, keeping it in its ionized form and reducing its interaction with silanols.[2] Conversely, a high pH can also be used to keep the analyte in its neutral form, though this may not be compatible with all silica-based columns.[12]

  • Ionic Strength: Increasing the buffer concentration can sometimes improve peak shape by masking the residual silanol groups.[13]

Q3: What if the mobile phase adjustments don't solve the problem? Should I look at my column?

Absolutely. The column is the heart of the separation, and its chemistry plays a pivotal role in peak shape, especially for challenging basic compounds.

  • Secondary Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) that are acidic and can strongly interact with basic analytes, causing peak tailing.[2][4][13][14] This is a form of secondary retention mechanism.[13]

  • Use a Base-Deactivated Column: Modern "base-deactivated" or "ultra-inert" columns are specifically designed to minimize these interactions.[14][15][16] This is achieved through exhaustive end-capping (reacting residual silanols with a small organic group) or by using polar-embedded stationary phases that shield the silanols.[4][14] These columns provide significantly better peak shapes for basic compounds.[16][17]

  • Column Contamination: Strongly retained compounds from previous injections can contaminate the column and create active sites that cause tailing. A proper column wash procedure should be implemented.

Q4: Can my sample preparation or injection solvent be the culprit?

Yes, the sample solvent can have a significant impact on peak shape, especially for early eluting peaks.

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content in reversed-phase) than the mobile phase, it can lead to peak distortion, including tailing or fronting.[5] Whenever possible, dissolve the sample in the initial mobile phase.

  • Sample Overload: Injecting too much sample can overload the column, leading to broadened and tailing peaks.[2] Try reducing the injection volume or diluting the sample.[6]

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to peak tailing?

Its basic nature, due to the hydrazine functional group, makes it susceptible to strong secondary interactions with the acidic silanol groups present on the surface of traditional silica-based HPLC columns.[2][3] This interaction is a form of ion-exchange and is a common cause of peak tailing for basic analytes.[5][13]

Q2: What is an acceptable tailing factor for this compound?

According to the United States Pharmacopeia (USP) General Chapter <621>, the tailing factor (now also referred to as symmetry factor) should ideally be between 0.8 and 1.8 for assays and related substances tests, unless otherwise specified in a monograph.[18] A value of 1.0 represents a perfectly symmetrical peak.[19]

Q3: Can I use a 'base-deactivated' column? Is it effective?

Yes, using a base-deactivated column is highly recommended and very effective for analyzing basic compounds like this compound.[14][15][16] These columns are manufactured with ultra-pure silica and undergo a rigorous bonding and end-capping process to minimize the number of accessible silanol groups, resulting in excellent peak shapes for basic compounds.[16][17]

Q4: How often should I regenerate or replace my HPLC column when analyzing this compound?

The frequency of column regeneration or replacement depends on several factors, including the cleanliness of the samples, the mobile phase used, and the number of injections. If you notice a gradual increase in peak tailing or a decrease in column efficiency that cannot be resolved by flushing, it may be time to replace the column. Using a guard column can help extend the life of your analytical column.

Summary Table: Key Chromatographic Parameters and Their Impact on Peak Tailing

ParameterRecommended Adjustment for this compoundRationale
Mobile Phase pH Adjust to pH 2.5 - 3.5 with a suitable buffer (e.g., phosphate or formate).Protonates the basic analyte, minimizing interaction with acidic silanols.[2][8]
Column Type Use a modern, high-purity, base-deactivated C18 or C8 column.Minimizes silanol interactions, the primary cause of tailing for basic compounds.[14][16][17]
Buffer Concentration Use a buffer concentration of 10-25 mM.Ensures stable pH and can help mask residual silanol activity.[4][13]
Sample Solvent Dissolve the sample in the initial mobile phase composition.Avoids peak distortion due to solvent mismatch.[5]
Injection Volume Start with a low injection volume (e.g., 5-10 µL) and ensure you are not in mass overload.Prevents peak broadening and tailing due to column overload.[2][6]

Detailed Experimental Protocol: Recommended HPLC Method for Symmetrical Peak Shape

This protocol provides a starting point for developing a robust HPLC method for this compound that yields a symmetrical peak.

1. Materials and Reagents:

  • This compound standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable acid for pH adjustment)

  • Ammonium formate (or other suitable buffer salt)

2. Mobile Phase Preparation (Example for pH ~3.0):

  • Aqueous Component (Mobile Phase A): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid.

  • Organic Component (Mobile Phase B): Acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas before use.

3. HPLC System and Conditions:

  • Column: Base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A suitable gradient or isocratic mixture of Mobile Phase A and B. A good starting point could be an isocratic elution with 80% Mobile Phase A and 20% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as hydrazine derivatives often lack a strong chromophore at higher wavelengths).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in the initial mobile phase to a known concentration (e.g., 0.1 mg/mL).

5. System Suitability:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Make at least five replicate injections of the standard solution.

  • Calculate the tailing factor (should be ≤ 1.5) and the relative standard deviation of the peak area (should be ≤ 2.0%).[19]

6. Analysis:

  • Inject the prepared samples and analyze the chromatograms.

References

  • MicroSolv. (2025, December 1). Base Deactivated HPLC Column Definition - HPLC Primer.
  • JimTrade.com. Base-Deactivated High Performance Liquid Chromatography - Hplc Column.
  • Scribd. ACE® Ultra-Inert Base Deactivated HPLC Columns.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
  • ACE. ACE® Ultra Inert Base Deactivated HPLC Columns.
  • USP. (2006, June 1). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Phenomenex. The Role of End-Capping in RP.
  • Chromatography Forum. (2005, April 25). Base-Deactivated End-Capped Column.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Snyder, L. R., & Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine.
  • Scribd. USP-NF 621 Chromatography.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • gmp-compliance.org. (2023, November 8). USP: Chapter "<621> Chromatography" published for Comments.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations.
  • The LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?
  • Agilent. (2023). Understanding the Latest Revisions to USP <621>.
  • Separation Science. Silica Purity #2 – Silanols.
  • USP. (2011, December 2). <621> CHROMATOGRAPHY.
  • ChemicalBook. (2025, July 16). This compound.
  • MySkinRecipes. This compound.
  • ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC?
  • Axion Labs. HPLC Peak Tailing.
  • Benchchem. (2025, December). Technical Support Center: HPLC Analysis of 3-Hydrazinylpyridazine Derivatives.
  • National Center for Biotechnology Information. (1997). TABLE 3-2, Physical and Chemical Properties of Hydrazines. In Toxicological Profile for Hydrazines.
  • Scribd. Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD.
  • LookChem. This compound CAS NO:221024-42-6.
  • PubChem. Hydralazine Hydrochloride.

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optimizing temperature for 1-(Pentan-3-yl)hydrazine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Pentan-3-yl)hydrazine Hydrochloride Reactions

Welcome to the technical support center for optimizing reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization, troubleshoot common experimental issues, and ensure the integrity and success of your synthetic work.

Frequently Asked Questions (FAQs): Fundamentals of Temperature Control

This section addresses foundational questions regarding the thermal behavior of this compound and the general principles of temperature's role in its reactions.

Q1: What is the inherent thermal stability of this compound and how should it be stored?

This compound is an organic salt, which generally possesses greater thermal stability than its freebase form. However, like all hydrazine derivatives, it is susceptible to decomposition at elevated temperatures.[1] The hydrochloride salt form mitigates the high reactivity and volatility associated with anhydrous hydrazine.[2] For long-term storage, it should be kept at room temperature in a dark place under an inert atmosphere to prevent degradation.

Q2: From a mechanistic standpoint, how does temperature influence the rate and selectivity of my reaction?

Temperature is a critical parameter that governs both reaction kinetics and thermodynamics.

  • Kinetics (Rate): According to the Arrhenius equation, increasing the temperature generally provides more molecules with the necessary activation energy to react, thus increasing the overall reaction rate. This can be beneficial for sluggish transformations.

  • Selectivity (Outcome): Many reactions have multiple competing pathways, including desired product formation, side-product formation, and decomposition. Each of these pathways has its own activation energy. Temperature changes can disproportionately affect the rates of these competing reactions. An improperly high temperature may accelerate side reactions, such as azine formation or intramolecular cyclization, more than the desired reaction, leading to a lower yield of the target molecule.[3]

Q3: What are the primary safety concerns when heating reactions involving hydrazine derivatives?

Safety is paramount. Hydrazine and its derivatives are classified as hazardous materials due to their toxicity and reactivity.[2][4] Key temperature-related safety considerations include:

  • Decomposition: At elevated temperatures, hydrazine compounds can decompose, sometimes exothermically, to produce nitrogen, ammonia, and hydrogen gas.[3][5] In a closed system, this can lead to a dangerous pressure buildup. Containers may explode in a fire.[6]

  • Flammability: Hydrazine vapors can form flammable mixtures with air.[7] Heating increases the vapor pressure of all components, including the reagent and solvent, increasing this risk. All heating should be conducted in a well-ventilated chemical fume hood, away from sparks or open flames.[8]

  • Reactivity with Oxidizers: The reactivity of hydrazines with oxidizing agents can be highly exothermic and is accelerated by heat.[2][7] Ensure the reaction system is free from incompatible materials, including certain metal oxides which can catalyze decomposition.[1][9]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This guide provides a structured, question-and-answer approach to resolving specific problems encountered during your experiments.

Problem Area: Low Yield or Stalled Reaction

Q: My reaction is proceeding very slowly or has stalled completely. Should I simply increase the temperature?

While increasing the temperature is a common first step, it should be approached systematically. A sluggish reaction indicates a high activation energy barrier. A modest increase in temperature (e.g., in 10-20 °C increments) can often overcome this.

However, before raising the heat, consider these points:

  • Confirm Reagent Purity: Ensure the this compound and other starting materials have not degraded.

  • Check Stoichiometry: In reactions like hydrazone formation, using a slight excess of the hydrazine derivative can sometimes drive the reaction to completion.[3]

  • Catalyst Activity: If using a catalyst (e.g., an acid in a Fischer indole synthesis), ensure it is active and present in the correct concentration.[10]

If you do increase the temperature, monitor the reaction closely by an analytical method like TLC or LC-MS to ensure the starting material is being converted to the desired product and not to decomposition or side products.[3]

Q: I increased the temperature and now observe significant decomposition of my starting material. What is happening and what should I do?

This indicates that the temperature of decomposition for your hydrazine derivative under the reaction conditions has been reached or exceeded. Hydrazines can decompose via several pathways, which may be catalyzed by trace metals or other components in the mixture.[1][11]

Solution Pathway:

  • Reduce Temperature: Immediately lower the temperature to a point where decomposition is minimized.

  • Optimize Incrementally: Find the "sweet spot" where the rate of the desired reaction is acceptable, but the rate of decomposition is negligible. This often requires screening a range of temperatures.

  • Consider a Milder Catalyst/Solvent System: Sometimes the combination of a harsh acid catalyst and high temperature is the problem. Exploring alternative catalysts or higher-boiling point solvents that allow for lower reaction temperatures may be necessary. For instance, some modern Fischer indole synthesis methods are designed to proceed under milder conditions.[12]

Problem Area: Formation of Impurities

Q: I am observing a major, unexpected side product. How can temperature manipulation help?

The formation of a significant byproduct suggests a competing reaction pathway is kinetically favorable at your current temperature.

Troubleshooting Steps:

  • Identify the Byproduct: If possible, characterize the side product. Common hydrazine-related impurities include azines (from reaction of 2 equivalents of a carbonyl with 1 equivalent of hydrazine) and products from intramolecular cyclization.[3]

  • Lower the Temperature: Side reactions often have a different activation energy than the main reaction. Lowering the temperature may slow the side reaction down more significantly than your desired transformation, thus improving selectivity.[3]

  • Change the Order of Addition: Sometimes, adding the carbonyl compound slowly to the hydrazine solution at a controlled temperature can minimize azine formation.[3]

Protocols for Temperature Optimization

Protocol 1: Systematic Temperature Screening Workflow

This protocol outlines a method for efficiently determining the optimal reaction temperature.

Objective: To identify the temperature that provides the best balance of reaction rate and yield while minimizing byproduct formation.

Materials:

  • Small-scale reaction vessels (e.g., microwave vials, reaction block tubes)

  • Heating/cooling block or parallel synthesizer

  • Stir bars

  • Your reaction components (this compound, substrate, solvent, catalyst)

  • Analytical tools (TLC plates, LC-MS vials)

Procedure:

  • Setup: Prepare 5-6 identical reaction mixtures in separate vials.

  • Temperature Gradient: Set each reaction to run at a different temperature. A good starting range could be: Room Temperature (RT), RT + 20°C, RT + 40°C, RT + 60°C, and RT + 80°C. The exact range should be guided by literature precedents for the specific reaction class.

  • Time Course Monitoring: At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them immediately by TLC or LC-MS.

  • Data Evaluation: For each temperature, plot the consumption of starting material, formation of the desired product, and formation of any major impurities over time. The optimal temperature is the one that leads to the highest conversion to product in a reasonable timeframe with the lowest level of impurities.

Protocol 2: Analytical Monitoring of Temperature Effects

Effective optimization relies on robust analytical monitoring.

  • Thin-Layer Chromatography (TLC): A rapid method to qualitatively assess the reaction.

    • Procedure: Spot the crude reaction mixture on a TLC plate alongside your starting materials as standards.

    • Interpretation: Look for the disappearance of the starting material spot and the appearance of a new product spot. Multiple new spots may indicate the formation of side products. The relative intensity can give a rough idea of conversion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful quantitative tool.

    • Procedure: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS.

    • Interpretation: Integrate the peak areas for the starting material, product, and any impurities. This allows for a precise calculation of conversion and the relative percentage of each component in the mixture, providing clear data to guide temperature adjustments.

Reaction-Specific Guidance: Fischer Indole Synthesis

The Fischer indole synthesis is a primary application for hydrazine derivatives, involving the reaction with a ketone or aldehyde under acidic conditions at elevated temperatures.[10]

Q: What is a typical starting temperature range for a Fischer indole synthesis using this compound?

The optimal temperature is highly dependent on the substrate, acid catalyst, and solvent system.[13]

  • Traditional Conditions: In high-boiling solvents like acetic acid or with catalysts like polyphosphoric acid, temperatures often range from 80 °C to 120 °C .[14]

  • Microwave-Assisted Synthesis: Continuous flow or microwave-assisted methods can utilize much higher temperatures (e.g., up to 230 °C ) for very short residence times to rapidly form the product while minimizing degradation.[15]

  • Initial Screening: A good starting point for a batch reaction in a solvent like ethanol or acetic acid would be 70-80 °C . Monitor the reaction; if it is slow, the temperature can be incrementally increased.[15] The key is to first form the hydrazone, which may occur at a lower temperature, before driving the cyclization at a higher temperature.[10]

Data & Visualization

Table 1: General Temperature Recommendations for Common Reactions
Reaction TypeTypical Temperature RangeKey Considerations
Hydrazone Formation Room Temp to 60 °COften exothermic; may require initial cooling.[16] Temperature control minimizes azine formation.[3]
Wolff-Kishner Reduction 180 °C to 220 °CRequires high-boiling point solvents (e.g., diethylene glycol) to drive off N₂ gas.[3][17]
Fischer Indole Synthesis 70 °C to 230 °CHighly dependent on substrate and method (batch vs. flow). Higher temps can increase rate but also degradation.[15]
N-Alkylation Varies widelyOften requires careful temperature control to prevent over-alkylation.[3]
Diagrams

Temperature_Effects cluster_outcomes Impact on Reaction Outcomes Temp Increase in Temperature Rate Desired Reaction Rate (Typically Increases) Temp->Rate Positive Effect Side_Rate Side Reaction Rate (May Increase Faster) Temp->Side_Rate Negative Effect Decomp Reagent/Product Decomposition (Increases) Temp->Decomp Negative Effect Yield Overall Yield (Optimal Point Exists) Rate->Yield Side_Rate->Yield Decomp->Yield caption Fig. 1: Interplay of temperature and reaction outcomes.

Caption: Fig. 1: Interplay of temperature and reaction outcomes.

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Yield, Impurities) analyze Analyze Reaction Mixture (TLC, LC-MS) start->analyze is_decomp Is Decomposition Significant? analyze->is_decomp is_slow Is Reaction Too Slow? is_decomp->is_slow No lower_T Decrease Temperature by 10-20 °C is_decomp->lower_T Yes increase_T Increase Temperature by 10-20 °C is_slow->increase_T Yes other_params Consider Other Variables (Solvent, Catalyst, Time) is_slow->other_params No re_analyze_lower Re-analyze Progress lower_T->re_analyze_lower re_analyze_increase Re-analyze Progress increase_T->re_analyze_increase re_analyze_lower->is_slow optimized Optimal Temperature Found re_analyze_lower->optimized Good Yield & Purity re_analyze_increase->is_decomp re_analyze_increase->optimized Good Yield & Purity caption Fig. 2: Workflow for troubleshooting temperature.

Caption: Fig. 2: Workflow for troubleshooting temperature.

References

  • Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico.[Link]

  • Analytical Methods for Hydrazines. Toxicological Profile for Hydrazines, NCBI Bookshelf.[Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC).[Link]

  • THE HETEROGENEOUS DECOMPOSITION OF HYDRAZINE. PART 2. Defense Technical Information Center (DTIC).[Link]

  • This compound. MySkinRecipes.[Link]

  • DECOMPOSITION OF HYDRAZINE IN PRESERVED BOILERS. Saline Water Conversion Corporation R&D Center.[Link]

  • hydrazine hydrate. Organic Syntheses Procedure.[Link]

  • Hydrazine. Wikipedia.[Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.[Link]

  • Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Journal of Chemical Research.[Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal.[Link]

  • Fischer indole synthesis. Wikipedia.[Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications - Organic Process Research & Development.[Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI - Molecules.[Link]

  • Fischer Indole Synthesis. J&K Scientific LLC.[Link]

  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed.[Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 1-(Pentan-3-yl)hydrazine hydrochloride in their synthetic workflows. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. As a substituted alkylhydrazine, this compound is a valuable building block, primarily for constructing heterocyclic structures, which are foundational to many pharmaceutical and agrochemical compounds.[1] Its most common application is the Fischer indole synthesis , a robust method for creating indole rings from a hydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[2][3]

The success of this synthesis hinges critically on the appropriate selection of an acid catalyst. The hydrochloride salt form of the starting material introduces acidity, but the choice of an additional, specific catalyst is paramount for driving the reaction toward high yield and purity. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for this compound, and what catalysts are recommended?

The primary and most powerful reaction for this substrate is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed condensation of the hydrazine with an aldehyde or ketone, followed by a complex rearrangement to form the indole scaffold.

The choice of catalyst is crucial and falls into two main categories:[3]

  • Brønsted Acids: These are proton donors. Common examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[2][6]

  • Lewis Acids: These are electron-pair acceptors. Frequently used examples include zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[2][6]

The selection between these depends on the specific carbonyl partner, solvent, and desired reaction conditions. A preliminary catalyst screen is often the most efficient approach to identify the optimal system for a novel transformation.

Q2: Why is my Fischer indole synthesis failing or giving a very low yield?

Failure or low yield in a Fischer indole synthesis is a common issue that can be attributed to several factors:[6][7]

  • Inappropriate Catalyst: The chosen acid may be too weak to facilitate the key[8][8]-sigmatropic rearrangement step, or so strong that it causes degradation of the starting materials or the final indole product.[6]

  • Substrate-Specific Issues: The structure of the carbonyl partner is critical. Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, promoting a competing N-N bond cleavage reaction instead of the desired cyclization.[7][8][9]

  • Steric Hindrance: Bulky groups on either the hydrazine (like the pentan-3-yl group) or the carbonyl reactant can sterically hinder the necessary bond formations and rearrangements.

  • Suboptimal Conditions: Reaction temperature and time are critical parameters. Insufficient heat may prevent the reaction from proceeding, while excessive heat can lead to decomposition and byproduct formation.[7]

  • Purity of Reagents: Impurities in the hydrazine salt or the carbonyl compound can introduce competing side reactions, poisoning the catalyst or leading to undesired products.[7]

Q3: How do I choose between a Brønsted acid and a Lewis acid catalyst?

The choice is nuanced and often determined empirically. However, here is a logical framework for making an informed decision:

  • Mechanism of Action: Brønsted acids work by protonating the hydrazone intermediate, which facilitates tautomerization to the enamine and the subsequent[8][8]-sigmatropic rearrangement.[2][3] Lewis acids coordinate to the nitrogen or oxygen atoms, which can also promote these key steps, sometimes under milder conditions.

  • Substrate Sensitivity: For substrates sensitive to strong protic acids, a Lewis acid like ZnCl₂ might be a gentler alternative that can prevent degradation.

  • Solubility: The solubility of the catalyst in the chosen reaction solvent is a practical consideration. Lewis acids often have better solubility in less polar organic solvents compared to mineral acids.

  • Historical Precedent: Literature reports on similar substrates are the best guide. For many standard Fischer indolizations, catalysts like polyphosphoric acid (PPA) or a mixture of acetic acid and HCl are effective starting points.[4]

The following diagram outlines a decision-making workflow for initial catalyst selection.

cluster_screening Initial Catalyst Screening start Start: New Synthesis with 1-(Pentan-3-yl)hydrazine HCl lit_review Conduct Literature Search for Similar Substrates start->lit_review precedent Precedent Found? lit_review->precedent use_precedent Use Reported Catalyst System precedent->use_precedent Yes no_precedent No Precedent Found precedent->no_precedent No analyze Analyze Results (TLC, LC-MS, NMR) use_precedent->analyze screen_cats Perform Catalyst Screen no_precedent->screen_cats bronsted Brønsted Acids (e.g., PPA, H₂SO₄, p-TSA) screen_cats->bronsted lewis Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) screen_cats->lewis bronsted->analyze lewis->analyze success Success? (>20% Yield) analyze->success optimize Optimize Conditions (Temp, Conc., Time) success->optimize Yes fail Failure (<5% Yield) success->fail No troubleshoot Proceed to Troubleshooting Guide fail->troubleshoot

Caption: Catalyst selection workflow for Fischer indole synthesis.

Q4: What are the common side reactions, and how can they be minimized?

The most significant side reaction is the acid-catalyzed cleavage of the N-N bond in the enamine intermediate.[7][9] This pathway competes directly with the desired[8][8]-sigmatropic rearrangement and produces aniline-type byproducts.

Minimization Strategies:

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can favor the cleavage pathway.

  • Catalyst Optimization: An overly strong acid can accelerate N-N bond cleavage more than the desired rearrangement.[8] Screening for a milder catalyst (e.g., moving from H₂SO₄ to ZnCl₂) can significantly improve the product-to-byproduct ratio.

  • Substrate Choice: This side reaction is particularly problematic when the carbonyl partner has strong electron-donating groups, which stabilize the carbocation formed upon N-N cleavage.[8][9] If possible, modifying the electronics of the carbonyl substrate can be beneficial.

The diagram below illustrates the competing pathways.

hydrazone Hydrazone Intermediate protonation Protonation (Acid Catalyst) hydrazone->protonation enamine Ene-hydrazine (Key Intermediate) protonation->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Desired Pathway cleavage Heterolytic N-N Bond Cleavage enamine->cleavage Competing Side Reaction di_imine Di-imine Intermediate rearrangement->di_imine byproducts Aniline + Iminyl Cation Byproducts cleavage->byproducts indole Desired Indole Product di_imine->indole

Caption: Competing pathways in the Fischer indole synthesis.

Q5: Are there specific safety considerations for this compound?

Yes. While the hydrochloride salt is generally more stable and less volatile than the free base, all hydrazine derivatives must be handled with care.[10]

  • Toxicity: Hydrazines are classified as toxic and are suspected carcinogens.[11][12] Exposure can cause severe skin and eye irritation, and absorption through the skin or inhalation can lead to systemic effects, including damage to the liver, kidneys, and central nervous system.[11][12]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult glove manufacturer data).

  • Reactivity: Hydrazine derivatives are strong reducing agents and can react vigorously with oxidizing agents.[13] While aqueous solutions reduce the hazard, care should be taken to avoid contact with incompatible materials.[13] Decomposition can be catalyzed by certain metals and heat, potentially leading to the evolution of nitrogen and ammonia gas.[10]

Troubleshooting Guide
Problem 1: No Reaction or Incomplete Conversion

Your TLC or LC-MS analysis shows only starting materials, even after several hours.

Possible Cause Underlying Rationale & Verification Suggested Solution
1a. Insufficiently Active Catalyst The energy barrier for the[8][8]-sigmatropic rearrangement is too high for the chosen catalyst to overcome. This is common with very mild acids or insufficient catalyst loading. Verify by testing a stronger acid (e.g., H₂SO₄) on a small scale.1. Increase catalyst loading (e.g., from 10 mol% to 1.1 equivalents). 2. Switch to a stronger catalyst system (e.g., from p-TSA to PPA or Eaton's reagent). 3. For Lewis acids, ensure they are anhydrous, as water can deactivate them.
1b. Suboptimal Temperature The Fischer indole synthesis is often thermally driven.[7] Room temperature is rarely sufficient. Verify the literature for typical temperature ranges for similar transformations (often 80-140 °C).1. Incrementally increase the reaction temperature in 10-20 °C steps. 2. Switch to a higher-boiling solvent (e.g., from toluene to xylene or sulfolane) to safely reach higher temperatures.
1c. Poor Reactant Quality The hydrazine salt may have degraded, or the carbonyl compound could be impure or contain an inhibitor. Verify the purity of your starting materials via NMR or other analytical techniques.[7]1. Re-purify the carbonyl compound (e.g., by distillation or chromatography). 2. Use a freshly opened bottle of the hydrazine salt or source from a different supplier.
Problem 2: Low Yield with Significant Byproduct Formation

The desired product is formed, but the yield is low, and other spots are visible on the TLC plate.

Possible Cause Underlying Rationale & Verification Suggested Solution
2a. Competing N-N Bond Cleavage As discussed in the FAQ, this is the most common issue, especially with electron-rich carbonyls.[8][9] The primary byproduct will be an aniline derivative. Verify by LC-MS analysis, looking for a mass corresponding to the aniline fragment.1. Lower the reaction temperature. 2. Screen a panel of milder catalysts. Lewis acids like ZnCl₂ are often effective at minimizing this side reaction.[8] 3. If possible, modify the carbonyl substrate to be less electron-rich.
2b. Product Degradation The formed indole ring system can be sensitive to the harsh acidic and high-temperature conditions, leading to polymerization or decomposition over time. Verify by running a time-course study and observing if the product concentration peaks and then decreases.1. Reduce the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 2. Use a milder catalyst that allows for lower reaction temperatures.
2c. Steric Hindrance The bulky pentan-3-yl group on the hydrazine, combined with a sterically demanding ketone, can slow the reaction and allow side reactions to dominate.1. Increase reaction temperature and time to try and overcome the steric barrier. 2. Consider a different synthetic route or a less hindered hydrazine if the target molecule allows.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening

This protocol allows for the efficient parallel screening of four different acid catalysts to identify a promising candidate for optimization.

Materials:

  • This compound

  • Carbonyl compound (e.g., cyclohexanone)

  • Toluene (anhydrous)

  • Catalyst A: p-Toluenesulfonic acid (p-TSA)

  • Catalyst B: Zinc chloride (ZnCl₂), anhydrous

  • Catalyst C: Sulfuric acid (H₂SO₄)

  • Catalyst D: Polyphosphoric acid (PPA)

  • Reaction vials with stir bars and caps

  • Heating block or oil bath

Procedure:

  • To each of four separate reaction vials, add this compound (1.0 mmol, 138.6 mg).

  • To each vial, add the carbonyl compound (1.1 mmol).

  • To each vial, add anhydrous toluene (5 mL) and the stir bar.

  • Catalyst Addition:

    • To Vial A, add p-TSA (0.2 mmol, 38 mg).

    • To Vial B, add anhydrous ZnCl₂ (1.0 mmol, 136 mg).

    • To Vial C, add 2 drops of concentrated H₂SO₄.

    • To Vial D, add PPA (approx. 0.5 mL).

  • Seal the vials and place them in a preheated heating block at 100 °C.

  • Stir the reactions for 4 hours.

  • After cooling to room temperature, take a small aliquot from each reaction mixture for TLC and LC-MS analysis to determine conversion and product formation.

  • Based on the results, select the most promising catalyst for a larger-scale optimization study.

Protocol 2: Optimized Fischer Indole Synthesis (Example)

This is a representative procedure based on a successful catalyst screen identifying ZnCl₂ as optimal.

Materials:

  • This compound (10.0 mmol, 1.39 g)

  • Cyclohexanone (11.0 mmol, 1.13 mL)

  • Zinc chloride (ZnCl₂), anhydrous (10.0 mmol, 1.36 g)

  • Toluene (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, cyclohexanone, and anhydrous ZnCl₂.

  • Add toluene (50 mL) to the flask.

  • Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

  • Once the starting hydrazine is consumed, cool the reaction to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to quench the catalyst.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure indole derivative.

References
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]

  • Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

  • Reddit User Discussion. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • O'Donovan, D. H., et al. (2013). A three-component Fischer indole synthesis. Nature Protocols. [Link]

  • MySkinRecipes. This compound. [Link]

  • Al-Mourabit, A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • Defense Technical Information Center. (1984). Safety and Handling of Hydrazine. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Wikipedia. Hydrazine. [Link]

  • Reddit User Discussion. (2013). Just how dangerous is hydrazine? r/chemistry. [Link]

  • INDOFINE Chemical Company, Inc. This compound. [Link]

  • LookChem. This compound CAS NO:221024-42-6. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • GOV.UK. (2025). Hydrazine: general information. [Link]

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dealing with hygroscopic nature of 1-(Pentan-3-yl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Pentan-3-yl)hydrazine hydrochloride

A Guide to Managing Hygroscopicity in Experimental Workflows

Welcome to the technical support guide for this compound. This versatile reagent is a valuable building block in pharmaceutical research and organic synthesis.[1] However, its hydrochloride salt form is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This property can introduce significant variability and error into experiments if not properly managed.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean, and why is my vial of this compound clumping or appearing wet?

A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[2] When this compound is exposed to ambient air, it absorbs atmospheric moisture, causing the fine powder to clump together. In environments with high humidity, it can absorb enough water to deliquesce, or dissolve into a concentrated aqueous solution. This is not a sign of decomposition, but it indicates improper storage and handling, which will compromise the material's use in moisture-sensitive applications.[4]

Q2: My reaction is failing or giving inconsistent yields. Could the hygroscopic nature of this reagent be the culprit?

A: Absolutely. The introduction of unknown quantities of water can severely impact a reaction in several ways:

  • Stoichiometric Inaccuracy: When you weigh the hydrated compound, you are not measuring the true mass of the active reagent. This leads to incorrect molar ratios, which is critical in many synthetic steps.

  • Unwanted Side Reactions: Water can act as a nucleophile or a base, participating in or catalyzing unintended reaction pathways. Hydrazine salts can also form hydrates where water is part of the crystal structure, which can affect reactivity.[5]

  • Catalyst Deactivation: In many modern coupling reactions, water can poison sensitive catalysts (e.g., palladium or gold-based catalysts), halting the reaction entirely.[6]

  • Solvent and Reagent Incompatibility: If your reaction requires strictly anhydrous conditions, the water introduced by the hygroscopic reagent will compromise the entire setup.[7]

Q3: What is the definitive method for storing this compound to maintain its integrity?

A: Proper storage is the first line of defense. The goal is to create a moisture-free environment.

  • Primary Storage: Always keep the reagent in a tightly sealed, airtight container.[2] For reagents packaged in bottles with specialized septa-lined caps (e.g., Sure/Seal™ bottles from Sigma-Aldrich), these provide an excellent barrier and allow for removal via syringe under an inert atmosphere.[8][9]

  • Secondary Storage: The sealed container should be placed inside a desiccator containing an active drying agent like anhydrous calcium sulfate (Drierite®), silica gel, or phosphorus pentoxide.

  • Inert Atmosphere: For maximum protection, especially after the original seal is broken, storing the container inside a nitrogen or argon-filled glovebox is the gold standard.[10] This provides a continuously dry and inert environment.

Q4: The material has already been exposed to air. Is it salvageable, and how can I dry it?

A: Yes, it is often possible to dry the reagent, but this must be done carefully.

  • High Vacuum Drying: Place the clumped solid in a Schlenk flask or a suitable vacuum-rated vessel and apply a high vacuum for several hours. This will remove adsorbed surface moisture.

  • Gentle Heating (Use with Caution): Gentle heating under vacuum can accelerate drying, but you must first verify the compound's thermal stability to avoid decomposition. Without a specific melting or decomposition point for this exact salt readily available, it is safest to dry at room temperature or slightly elevated temperatures (e.g., 30-40°C) under high vacuum.

  • Quantification of Water Content: If your experiment is highly sensitive, the most rigorous approach is to perform a Karl Fischer titration on a small sample to determine the exact water content.[11] This allows you to calculate a corrected mass for your reaction, ensuring stoichiometric accuracy even if the material is not perfectly anhydrous.

Troubleshooting Guides & Experimental Protocols

Guide 1: Accurate Weighing of Hygroscopic Reagents

Inaccurate weighing is the most common source of error when working with hygroscopic compounds. The "subtraction method" within a controlled environment is the most reliable technique.[12]

Protocol: Weighing by Subtraction Under an Inert Atmosphere

  • Preparation:

    • Place the sealed container of this compound, a spatula, and your reaction flask (sealed with a septum) into the antechamber of a glovebox.

    • Ensure the glovebox atmosphere has low levels of moisture (<10 ppm is ideal).[10]

    • Oven-dry all glassware (e.g., at 140°C for 4 hours) and allow it to cool in the glovebox antechamber or under a stream of inert gas to remove adsorbed water films.[8]

  • Weighing:

    • Place the entire sealed container of the reagent on the analytical balance inside the glovebox and record the mass (Mass 1).

    • Quickly open the container, remove the desired approximate amount of solid with the spatula, and add it directly to the tared reaction flask.

    • Immediately and tightly reseal the reagent container.

  • Final Measurement:

    • Place the resealed reagent container back on the balance and record the new, lower mass (Mass 2).

    • The exact mass of the reagent added to your reaction flask is Mass 1 - Mass 2 .

  • Sealing and Removal:

    • Seal the reaction flask and remove it from the glovebox for your experiment.

Data Summary: Handling & Storage Best Practices

ParameterRecommended ProcedureRationale
Storage Tightly sealed container inside a desiccator or glovebox.Prevents ambient moisture from accessing and hydrating the compound.[2][10]
Weighing Weigh by subtraction in a glovebox or weigh quickly on an open bench and immediately add to the reaction vessel.Minimizes exposure time to atmospheric moisture, ensuring the weighed mass is accurate.[12][13]
Dispensing Small Amounts Prepare a stock solution in a validated anhydrous solvent inside a glovebox and dispense volumetrically.Avoids the difficulty and inaccuracy of weighing very small masses of a hygroscopic solid.[14]
Reaction Setup Use oven-dried glassware assembled hot and flushed with dry nitrogen or argon.[8]Removes adsorbed water from glassware surfaces, which can be a significant source of contamination.
Guide 2: Troubleshooting Reaction Failures

When a reaction involving this compound fails, a systematic approach can identify the root cause.

Workflow: Diagnosing a Failed Reaction

Caption: A decision tree for troubleshooting failed reactions.

Visual Protocol: Inert Atmosphere Weighing Workflow

This diagram illustrates the ideal workflow for handling this compound to prevent moisture contamination.

Inert_Atmosphere_Workflow cluster_0 Outside Glovebox cluster_1 Glovebox Antechamber cluster_2 Inside Glovebox (Inert Atmosphere) Prep 1. Oven-dry all glassware (reaction flask, spatula) Antechamber 2. Transfer sealed reagent and dry glassware to antechamber. Cycle atmosphere (vacuum/N2 fill). Prep->Antechamber Weigh1 3. Weigh sealed reagent vial (Mass 1) Antechamber->Weigh1 Dispense 4. Dispense solid into reaction flask Weigh1->Dispense Weigh2 5. Re-weigh sealed reagent vial (Mass 2) Dispense->Weigh2 Calculate 6. Calculate final mass: Mass 1 - Mass 2 Weigh2->Calculate Seal 7. Seal reaction flask Calculate->Seal

Caption: Standard workflow for weighing hygroscopic solids.

This structured approach, grounded in the principles of handling air- and moisture-sensitive compounds, will empower you to use this compound effectively and achieve reproducible, high-quality results in your research.[8][15]

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Available at: [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Available at: [Link]

  • Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances. Available at: [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Weighing. Available at: [Link]

  • Csmall. (2023). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Available at: [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available at: [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. Available at: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available at: [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Available at: [Link]

  • Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Available at: [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Available at: [Link]

  • ACS Publications. (2012). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Available at: [Link]

  • Department of Chemistry, University of Rochester. (n.d.). How to: Troubleshoot a Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazine. Available at: [Link]

  • ACS Publications. (2024). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Available at: [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1974). The nature of water in hydrazine salt hydrates. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Organic Syntheses. (1938). Betaine Hydrazide Hydrochloride. Available at: [Link]

  • Thieme Chemistry. (n.d.). Product Class 7: Hydrazines and Hydrazinium Salts. Available at: [Link]

  • Quora. (2014). What chemical can be added to a hygroscopic substance to prevent it from absorbing any water?. Available at: [Link]

  • Pharmaffiliates. (n.d.). ((2S,3R)-2-(Benzyloxy)pentan-3-yl)hydrazine. Available at: [Link]

  • PubChem. (n.d.). [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine. Available at: [Link]

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Technical Support Center: Safe Disposal of 1-(Pentan-3-yl)hydrazine Hydrochloride Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1-(Pentan-3-yl)hydrazine hydrochloride waste. The protocols outlined below are designed to ensure personnel safety and environmental protection by chemically neutralizing and degrading the hazardous components of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound poses a dual chemical hazard. Firstly, as a hydrazine derivative, it is considered toxic if swallowed, inhaled, or absorbed through the skin, and may be a suspected carcinogen[1][2]. Secondly, as a hydrochloride salt, it is acidic and can be corrosive. The combination of these properties necessitates careful handling and a specific chemical treatment protocol for disposal.

Q2: Can I dispose of small quantities of this compound down the drain?

A2: No. It is strictly prohibited to dispose of this compound or any solutions containing it down the drain. Hydrazine and its derivatives are harmful to aquatic life with long-lasting effects[3]. Furthermore, the acidic nature of the hydrochloride salt can damage plumbing. All waste containing this compound must be collected and treated as hazardous chemical waste.

Q3: Is it acceptable to allow aqueous solutions of this compound to evaporate in a fume hood?

A3: No, evaporation is not a permissible disposal method for hazardous waste[4]. This practice releases potentially toxic and carcinogenic vapors into the environment and does not eliminate the hazardous nature of the compound.

Q4: What personal protective equipment (PPE) is required when handling this waste?

A4: When handling this compound waste, appropriate PPE is mandatory. This includes, at a minimum:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles with side shields or a face shield.

  • A lab coat. All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Q5: Who should I contact for waste pickup after treatment?

A5: After following the prescribed chemical treatment and neutralization protocol, the treated waste should be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[1][4]. Always follow your local and institutional guidelines for hazardous waste pickup requests.

Troubleshooting Guide

Issue Possible Cause Solution
Vigorous, uncontrolled reaction (excessive heat/gas) during oxidation. The hydrazine waste solution was not sufficiently diluted before adding the oxidizing agent.Immediately cease adding the oxidizing agent. If safe to do so, add a large volume of cold water to the reaction vessel to dilute the reactants and absorb heat. Ensure the reaction is performed in an ice bath for better temperature control.
The pH of the final treated waste is not within the neutral range (6-8). Insufficient or excessive amount of neutralizing agent (sodium bicarbonate or sodium bisulfite) was added.Monitor the pH closely using pH paper or a calibrated pH meter. Add the appropriate neutralizing agent dropwise or in small portions until the desired pH is achieved.
A yellow color persists in the solution after the oxidation step. Incomplete oxidation of the hydrazine derivative.Add a small excess of the oxidizing agent (e.g., sodium hypochlorite) and continue to stir. If the color persists, the waste may contain other components that are reacting. Consult your EHS office for further guidance.
Solid waste remains after treatment. The waste stream may contain insoluble materials, or a precipitate may have formed during treatment.The entire mixture (liquid and solid) should be disposed of as hazardous waste. Do not attempt to filter and dispose of the liquid separately unless approved by your E-HS department.

Detailed Disposal Protocol: Chemical Degradation and Neutralization

This protocol is designed for the treatment of aqueous waste streams containing this compound. The process involves two main stages: neutralization of the hydrochloride and oxidation of the hydrazine moiety.

Stage 1: Neutralization of Acidity

The first step is to neutralize the acidic hydrochloride salt. This is crucial for safe handling and to optimize the subsequent oxidation step.

  • Step 1.1: Place the container with the aqueous this compound waste in a larger secondary containment vessel within a chemical fume hood. An ice bath is recommended for temperature control.

  • Step 1.2: While stirring the solution, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃).

  • Step 1.3: Effervescence (fizzing) will occur as the acid is neutralized. Continue adding the basic solution in small portions until the fizzing ceases.

  • Step 1.4: Use pH paper or a calibrated pH meter to check the pH of the solution. The target pH for this stage is between 8 and 9. This ensures the hydrazine is in its free base form.

Stage 2: Oxidation of the Hydrazine Moiety

This stage chemically degrades the toxic hydrazine component into less harmful products, primarily nitrogen gas and water[4].

  • Step 2.1: Ensure the neutralized hydrazine solution is well-stirred and maintained at a cool temperature using an ice bath.

  • Step 2.2: Slowly and carefully add a solution of sodium hypochlorite (NaOCl), such as household bleach (typically 5-8% NaOCl), to the stirring hydrazine solution[1][4]. For every 1 mole of hydrazine, approximately 2 moles of NaOCl are required. An excess of the oxidizing agent is recommended to ensure complete degradation.

  • Step 2.3: The reaction can be exothermic and may produce gas (nitrogen). Maintain a slow addition rate to control the reaction.

  • Step 2.4: After the addition is complete, allow the solution to stir for at least 2 hours to ensure the reaction goes to completion.

  • Step 2.5 (Optional but Recommended): Test for the presence of residual hydrazine using a commercially available test kit or by adding a small amount of an indicator like potassium iodide-starch paper. A blue-black color indicates the presence of excess oxidant, suggesting the hydrazine has been consumed.

Stage 3: Final Neutralization and Collection

The final step is to neutralize any remaining excess oxidant and adjust the pH for final disposal.

  • Step 3.1: To neutralize any excess sodium hypochlorite, slowly add a solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the solution no longer tests positive for oxidizing agents.

  • Step 3.2: Check the final pH of the solution. It should be adjusted to a neutral range of 6-8 by adding dilute acid (e.g., HCl) or base (e.g., NaOH) as needed.

  • Step 3.3: Transfer the treated waste into a clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the chemical constituents of the treated solution (e.g., "Treated this compound waste containing sodium chloride, water"), and the date.

  • Step 3.4: Store the container in a designated satellite accumulation area and contact your institution's EHS department for pickup[5][6].

Visualization of Disposal Workflow

G cluster_prep Preparation cluster_treatment Chemical Treatment cluster_disposal Final Disposal A Aqueous Waste: 1-(Pentan-3-yl)hydrazine hydrochloride B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood with Secondary Containment B->C D Stage 1: Neutralize Acidity Add NaHCO₃ solution slowly Target pH: 8-9 C->D E Stage 2: Oxidize Hydrazine Add NaOCl (bleach) solution in an ice bath D->E F Stir for 2 hours Test for residual hydrazine E->F G Stage 3: Neutralize Excess Oxidant Add NaHSO₃ solution F->G H Adjust to Final Neutral pH (6-8) G->H I Transfer to Labeled Hazardous Waste Container H->I J Store in Satellite Accumulation Area I->J K Contact EHS for Pickup J->K

Caption: Workflow for the safe disposal of this compound waste.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hydrazine 35% Safety Data Sheet. ClearTech. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

  • Methods and systems for neutralization of hydrazine.
  • Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. MDPI. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 1-(Pentan-3-yl)hydrazine Hydrochloride and Phenylhydrazine for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that profoundly impacts the efficiency, yield, and viability of synthetic pathways. Hydrazine derivatives are a cornerstone in the synthesis of nitrogen-containing heterocycles, a common scaffold in many pharmaceutical agents. This guide provides an in-depth comparison of the reactivity of two distinct hydrazine derivatives: the aliphatic 1-(pentan-3-yl)hydrazine hydrochloride and the aromatic phenylhydrazine. By understanding their intrinsic chemical properties, researchers can make more informed decisions in their synthetic endeavors.

Introduction to the Contenders

Phenylhydrazine is a well-established reagent in organic synthesis, famously utilized in the Fischer indole synthesis to create indole rings, which are prevalent in numerous pharmaceuticals and natural products.[1][2] It is an aromatic hydrazine that appears as pale yellow crystals or an oily liquid.[3]

This compound , on the other hand, is an aliphatic hydrazine salt. It serves as a building block in the preparation of various nitrogen-containing heterocyclic compounds and is also employed in the development of agrochemicals and specialty polymers.[4] Being a hydrochloride salt, it offers greater stability and ease of handling compared to its free base form.[5][6]

Unraveling the Reactivity Puzzle: Electronic and Steric Effects

The reactivity of a hydrazine as a nucleophile is primarily governed by the electron density on the terminal nitrogen atom and the steric hindrance around it. These two factors are significantly different for 1-(pentan-3-yl)hydrazine and phenylhydrazine, leading to distinct reactivity profiles.

Electronic Effects: The Decisive Factor

The nature of the substituent attached to the hydrazine moiety—an alkyl group versus a phenyl group—is the most critical determinant of their reactivity.

  • 1-(Pentan-3-yl)hydrazine: The pentan-3-yl group is an alkyl group, which is electron-donating through an inductive effect.[7] This effect increases the electron density on the nitrogen atoms of the hydrazine, enhancing its nucleophilicity and making it a more potent reducing agent.[4] Aliphatic hydrazines are generally more basic and stronger reducing agents than their aromatic counterparts.[4]

  • Phenylhydrazine: In contrast, the phenyl group is electron-withdrawing due to resonance and inductive effects. The lone pair of electrons on the nitrogen atom adjacent to the phenyl ring can be delocalized into the aromatic system. This delocalization reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity.[8] Consequently, aromatic hydrazines are less basic and weaker reducing agents.[4]

This fundamental difference in electronic properties suggests that 1-(pentan-3-yl)hydrazine, once liberated from its hydrochloride salt, will be a more powerful nucleophile than phenylhydrazine.

Steric Hindrance: A Balancing Act

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, also plays a role in the reactivity of these two hydrazines.[9]

  • 1-(Pentan-3-yl)hydrazine: The pentan-3-yl group is a branched alkyl substituent and is relatively bulky. Its three-dimensional structure can create steric hindrance around the nucleophilic nitrogen atom, potentially slowing down its reaction with sterically demanding electrophiles.

  • Phenylhydrazine: While the phenyl group is planar, it is also a sizable substituent that can exert considerable steric hindrance, especially in reactions where a specific orientation is required for the transition state.

The steric bulk of both substituents is significant, and the degree to which it affects reactivity will be highly dependent on the specific reaction and the structure of the electrophile.

The Hydrochloride Salt: A Note on Practicality

1-(Pentan-3-yl)hydrazine is supplied as a hydrochloride salt. This is a common practice for improving the stability and handling of reactive amines and hydrazines.[5] However, in its salt form, the hydrazine is protonated and therefore not nucleophilic. To participate in a nucleophilic reaction, the free base must be generated in situ. This is typically achieved by adding a mild base, such as sodium acetate or triethylamine, to the reaction mixture to neutralize the hydrochloric acid.[10]

Comparative Reactivity Summary

Feature1-(Pentan-3-yl)hydrazinePhenylhydrazineRationale
Electronic Effect Electron-donating (inductive effect)Electron-withdrawing (resonance effect)The alkyl group increases electron density on the nitrogen, enhancing nucleophilicity. The phenyl group delocalizes the nitrogen lone pair, decreasing nucleophilicity.[4][7][8]
Nucleophilicity HigherLowerHigher electron density on the nitrogen atoms leads to greater nucleophilic character.[4]
Basicity HigherLowerAlkylhydrazines are stronger bases than arylhydrazines.[4]
Steric Hindrance Moderate to HighModerate to HighBoth the pentan-3-yl and phenyl groups are sterically demanding.
Form Supplied Hydrochloride SaltFree BaseThe salt form requires in-situ neutralization before reaction.[5][10]

Experimental Protocol: A Head-to-Head Comparison of Reactivity

To empirically compare the reactivity of this compound and phenylhydrazine, a kinetic study of hydrazone formation with a model carbonyl compound, such as benzaldehyde, can be performed. The rate of this reaction provides a quantitative measure of the nucleophilicity of the hydrazines.[11]

Objective

To determine and compare the second-order rate constants for the reaction of 1-(pentan-3-yl)hydrazine and phenylhydrazine with benzaldehyde.

Materials
  • This compound

  • Phenylhydrazine

  • Benzaldehyde

  • Sodium acetate

  • Ethanol (or other suitable solvent)

  • UV-Vis Spectrophotometer or HPLC

Procedure
  • Preparation of Reagent Solutions:

    • Prepare stock solutions of known concentrations of this compound, phenylhydrazine, and benzaldehyde in ethanol.

    • Prepare a stock solution of sodium acetate in ethanol.

  • Reaction Setup:

    • In a quartz cuvette for UV-Vis analysis (or a reaction vial for HPLC analysis), combine the benzaldehyde solution and the sodium acetate solution (for the this compound reaction).

    • Initiate the reaction by adding the respective hydrazine solution to the cuvette/vial.

    • For the this compound reaction, the sodium acetate will neutralize the HCl to form the free hydrazine.

  • Kinetic Monitoring:

    • Monitor the reaction progress over time by measuring the increase in absorbance of the hydrazone product at its λmax using a UV-Vis spectrophotometer or by taking aliquots at regular intervals and analyzing the formation of the product by HPLC.

    • The reaction should be carried out under pseudo-first-order conditions by using a large excess of one of the reactants (e.g., the hydrazine).

  • Data Analysis:

    • Plot the concentration of the hydrazone formed versus time.

    • From the initial rates, determine the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k2) can then be calculated by dividing k_obs by the concentration of the reactant that was in excess.

Expected Outcome

Based on the electronic effects, it is anticipated that the second-order rate constant for the reaction of 1-(pentan-3-yl)hydrazine with benzaldehyde will be significantly higher than that for phenylhydrazine, confirming its greater nucleophilicity.

Visualizing the Chemistry

Reaction Mechanism: Hydrazone Formation

The general mechanism for the formation of a hydrazone from a hydrazine and a carbonyl compound is a nucleophilic addition followed by dehydration.[12]

Hydrazone_Formation Carbonyl R-C(=O)-R' Tetrahedral R-C(OH)(NH-NH-R'')-R' Carbonyl->Tetrahedral Nucleophilic Attack Hydrazine R''-NH-NH₂ Hydrazine->Tetrahedral Hydrazone R-C(=N-NH-R'')-R' Tetrahedral->Hydrazone -H₂O (Dehydration) Water H₂O

Caption: General mechanism of hydrazone formation.

Experimental Workflow

A visual representation of the proposed experimental workflow for comparing the reactivity of the two hydrazines.

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Pentan3yl_sol 1-(Pentan-3-yl)hydrazine HCl in Ethanol Reaction_Pentan3yl Mix: Benzaldehyde + NaOAc + 1-(Pentan-3-yl)hydrazine HCl Pentan3yl_sol->Reaction_Pentan3yl Phenylhydrazine_sol Phenylhydrazine in Ethanol Reaction_Phenyl Mix: Benzaldehyde + Phenylhydrazine Phenylhydrazine_sol->Reaction_Phenyl Benzaldehyde_sol Benzaldehyde in Ethanol Benzaldehyde_sol->Reaction_Pentan3yl Benzaldehyde_sol->Reaction_Phenyl NaOAc_sol Sodium Acetate in Ethanol NaOAc_sol->Reaction_Pentan3yl Monitoring Monitor Reaction Progress (UV-Vis or HPLC) Reaction_Pentan3yl->Monitoring Reaction_Phenyl->Monitoring Rate_Constant Calculate Second-Order Rate Constants (k₂) Monitoring->Rate_Constant Comparison Compare Reactivity Rate_Constant->Comparison

Sources

A Comparative Guide to Alternative Reagents for Indole Synthesis Beyond 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. The Fischer indole synthesis, a venerable and highly adaptable reaction, remains a primary method for constructing this critical heterocycle.[1][2][3] While 1-(pentan-3-yl)hydrazine hydrochloride serves as a useful aliphatic hydrazine in this context, the vast chemical space of potential indole targets necessitates a broader palette of reagents.[4] This guide provides an in-depth comparison of alternative hydrazine reagents, focusing on their strategic application, performance, and the underlying chemical principles that govern their utility.

The Fischer Indole Synthesis: A Mechanistic Overview

First discovered by Hermann Emil Fischer in 1883, this reaction synthesizes an indole from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][5] The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[1][2][6] The mechanism, a sequence of elegant chemical transformations, dictates the outcome and is crucial for understanding how different hydrazine reagents can be exploited.

The key steps are:

  • Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.[1][7]

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.[1][7]

  • [2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key bond-forming event, a[2][2]-sigmatropic rearrangement, to produce a diimine intermediate.[1][7][8]

  • Cyclization & Aromatization: The intermediate cyclizes to form an aminal, which then eliminates a molecule of ammonia under acid catalysis to yield the final, energetically stable aromatic indole.[1][7]

This mechanism highlights that the nature of the substituents on the hydrazine—both on the aryl ring and on the nitrogen atoms—profoundly influences the reaction's course and efficiency.

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Strategic Classes of Hydrazine Alternatives

The choice of hydrazine reagent is a critical experimental parameter that dictates the substitution pattern and properties of the resulting indole. Alternatives to this compound can be broadly categorized based on their structural features.

Phenylhydrazine is the archetypal reagent for this synthesis.[9][10] The substituents on the aromatic ring are directly transposed onto the indole core, making substituted phenylhydrazines the most direct way to synthesize specifically functionalized indoles.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) on the phenyl ring generally accelerate the reaction by increasing the electron density of the aryl ring, which facilitates the key rearrangement step.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) can deactivate the ring, often requiring harsher reaction conditions (stronger acids, higher temperatures) to achieve good yields.[11] However, they are essential for producing halogenated indoles, which are vital precursors in cross-coupling reactions for further functionalization.

This class includes the topic reagent, 1-(pentan-3-yl)hydrazine, as well as other derivatives. The alkyl group does not become part of the final indole but can significantly influence the reaction.

  • tert-Butylhydrazine Hydrochloride (CAS 7400-27-3): This is a highly valuable alternative.[12] The bulky tert-butyl group can offer advantages in regioselectivity when using unsymmetrical ketones.[13] Furthermore, the tert-butyl group can be cleaved under certain conditions, providing a route to N-unsubstituted indoles. It is a stable, white powder, which simplifies handling.[12][14]

  • N'-Alkyl Phenylhydrazines: Reagents like N'-methyl-2,6-dimethylphenylhydrazine hydrochloride are used to synthesize N-alkylated indoles directly.[15] The alkyl group on the N' nitrogen remains on the indole nitrogen in the final product.

To overcome challenges with stability, toxicity, or reactivity, protected forms of hydrazines or reagents that generate hydrazines in situ have been developed.

  • Aryl Hydrazides: Carbamate-protected aryl hydrazides (e.g., N-Cbz protected) can undergo the Fischer indolization, directly providing N-protected indoles.[16] This is advantageous as the N-H of an unprotected indole can sometimes interfere with subsequent synthetic steps.

  • Buchwald-Hartwig Approach: Modern palladium-catalyzed cross-coupling methods allow for the synthesis of N-arylhydrazones from aryl bromides and hydrazones.[1] This method bypasses the need to handle potentially unstable substituted arylhydrazines directly and expands the scope of accessible indole products.[1][17]

Comparative Performance Data

The selection of a hydrazine reagent and catalyst system is interdependent and crucial for optimizing reaction outcomes. The following table provides a comparative summary based on literature precedents.

Hydrazine ReagentCarbonyl PartnerCatalyst / ConditionsYield (%)Key Advantages & Insights
Phenylhydrazine CyclohexanoneMarine Sponge/H₃PO₄ (Solvent-free)92%Demonstrates the efficacy of novel, green catalysts.[18]
p-Tolylhydrazine HCl Methyl Isopropyl KetoneAqueous, weak acid87%High yield in aqueous media, highlighting greener solvent possibilities.[19]
p-Chlorophenylhydrazine HCl Methyl Isopropyl KetoneAqueous, weak acid86%Efficient synthesis of halogenated indoles, useful for further modification.[19]
N-Cbz-Aryl Hydrazide Various KetonesPPA, 80-100 °C60-85%Directly yields N-protected indoles, streamlining multi-step syntheses.[16]
tert-Butylhydrazine HCl Various KetonesAcid catalystVariesBulky group can control regioselectivity; reagent is a stable solid.[12][13]
Aryl Bromide + Hydrazone (via Buchwald coupling)Pd CatalystVariesExpands scope to aryl precursors not easily converted to hydrazines.[1]
Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key variations of the Fischer indole synthesis.

This protocol details the synthesis of tetrahydrocarbazole, a common benchmark reaction.

Caption: General workflow for a classic Fischer Indole Synthesis.

Methodology:

  • Hydrazone Formation & Cyclization: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and cyclohexanone (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of hydrazine).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours.[2] The solution will typically darken. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-water with stirring. A solid product should precipitate.

  • Isolation: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with water to remove residual acid.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure tetrahydrocarbazole.

Causality: Acetic acid serves as both the solvent and the Brønsted acid catalyst.[7] Refluxing provides the necessary thermal energy to overcome the activation barrier for the[2][2]-sigmatropic rearrangement. The precipitation in water is effective because the organic indole product is insoluble in the aqueous acidic mixture.

Lewis acids are often used for substrates that may be sensitive to strong Brønsted acids.

Methodology:

  • Hydrazone Formation (Optional Pre-formation): The arylhydrazone can be pre-formed by stirring the arylhydrazine (1.0 eq) and ketone (1.0 eq) in ethanol at room temperature until TLC analysis shows complete consumption of the starting materials. The solvent is then removed under reduced pressure.

  • Cyclization: To the crude hydrazone (or a mixture of the hydrazine and ketone), add anhydrous zinc chloride (ZnCl₂, 1.5-2.0 eq) and an inert solvent like toluene.

  • Reaction: Heat the mixture to 110-120 °C for 2-6 hours until the reaction is complete.[11] Anhydrous conditions are critical as water can deactivate the Lewis acid catalyst.

  • Work-up: Cool the mixture and quench by carefully adding aqueous NaOH or ammonia solution to decompose the zinc complexes.

  • Isolation & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Causality: The Lewis acid, ZnCl₂, coordinates to the nitrogen atoms of the hydrazone, facilitating both the tautomerization to the enamine and the subsequent rearrangement and cyclization steps.[6] The use of an inert, higher-boiling solvent like toluene allows for the necessary reaction temperatures while maintaining anhydrous conditions.

Conclusion and Future Outlook

While this compound is a competent reagent, the vast landscape of indole synthesis is best navigated with a diverse toolkit of hydrazine alternatives. The strategic choice between substituted arylhydrazines, sterically demanding alkylhydrazines like tert-butylhydrazine, or modern palladium-catalyzed approaches allows researchers to fine-tune their synthetic strategy.[1][12] The selection should be guided by the desired substitution pattern on the final indole, the stability of the starting materials, and the desired reaction conditions. As synthetic methodology continues to advance, the development of even more efficient, greener, and broader-scope variations of the Fischer indole synthesis will undoubtedly continue, further empowering chemical and pharmaceutical innovation.

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  • ResearchGate. (1970). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. ResearchGate. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 1-(Pentan-3-yl)hydrazine Hydrochloride Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the validation of an analytical assay for 1-(Pentan-3-yl)hydrazine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Given the potential genotoxic nature of hydrazine-containing compounds, a robust and reliable analytical method is paramount for ensuring quality control and regulatory compliance.[2] This document navigates the critical choices in analytical techniques and presents a detailed validation strategy in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] We will compare three common analytical approaches—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—providing illustrative protocols and performance data to guide researchers and drug development professionals in establishing a method that is fit for its intended purpose.[5]

Introduction: The Analytical Challenge of Hydrazine Intermediates

This compound is an organic intermediate whose purity can directly impact the quality and safety of the final active pharmaceutical ingredient (API). The core analytical challenge stems from the physicochemical properties of the hydrazine moiety: it is a small, highly polar molecule that lacks a significant chromophore, making direct analysis by common techniques like UV-spectrophotometry or standard HPLC-UV difficult.[2] Therefore, analytical strategies often necessitate a derivatization step to render the analyte detectable and separable.

The validation of the chosen analytical method is not merely a procedural step but a foundational requirement for regulatory submissions, mandated by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] A validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring the reliability and consistency of results.[8] This guide is structured to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations as outlined in the ICH Q2(R2) guidelines.[9][10]

Strategic Selection of an Analytical Technique

The choice of analytical technique is the most critical decision in method development. It must be based on the required sensitivity, specificity, and the available instrumentation. For a hydrazine-based compound, the primary options involve a derivatization reaction followed by a separative or spectroscopic measurement.

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: This is a workhorse technique in pharmaceutical analysis.[11] For hydrazine compounds, pre-column derivatization with an aromatic aldehyde (e.g., salicylaldehyde or p-dimethylaminobenzaldehyde) creates a stable hydrazone product with a strong UV chromophore, enabling sensitive detection.[12][13][14] This approach offers excellent specificity through chromatographic separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional sensitivity and specificity, making it ideal for trace-level analysis.[15] Derivatization is typically required to improve the volatility and thermal stability of the analyte. A common strategy involves reacting the hydrazine with a ketone, such as acetone, to form a more volatile azine derivative, which can be analyzed by headspace GC-MS.[16][17] The mass spectrometer provides unambiguous identification based on the mass-to-charge ratio.

  • UV-Vis Spectrophotometry: This is the simplest and most cost-effective technique. It relies on a derivatization reaction that produces a colored product, which is then quantified based on its absorbance at a specific wavelength.[12][18] While rapid and accessible, this method lacks the specificity of a separative technique like HPLC or GC and is more susceptible to interference from other components in the sample matrix.[19]

The following diagram illustrates the decision-making workflow for selecting an appropriate analytical technique.

G cluster_2 Method Selection & Comparison cluster_3 Required Step Goal Assay of 1-(Pentan-3-yl)hydrazine hydrochloride Properties Small Molecule High Polarity No Chromophore Deriv Derivatization Required Properties->Deriv Informs need for... HPLC HPLC-UV GCMS GC-MS UVVIS UV-Vis Spec Deriv->HPLC High Specificity Good Sensitivity Deriv->GCMS Highest Specificity Highest Sensitivity Deriv->UVVIS Lower Specificity Cost-Effective

Caption: Workflow for selecting an analytical technique for hydrazine analysis.

The Validation Framework: Adhering to ICH Q2(R2) Principles

The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4][5] A validation protocol with pre-defined acceptance criteria should be established before initiating the studies.[20] The core performance characteristics for an assay are detailed below.

The relationship between these validation parameters is crucial; for instance, the validated range is defined by the interval where the method demonstrates acceptable linearity, accuracy, and precision.

G Validation Analytical Method Validation (ICH Q2) Specificity Specificity (Discrimination from other components) Validation->Specificity Linearity Linearity (Proportionality of signal to concentration) Validation->Linearity Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Agreement between measurements) Validation->Precision Robustness Robustness (Insensitivity to small variations) Validation->Robustness Range Range (Interval of acceptable performance) Linearity->Range Defines Accuracy->Range Defines Precision->Range Defines

Caption: Interrelationship of core validation parameters for an assay method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[21]

  • Experimental Approach:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte derivative.

    • Analyze a sample of this compound spiked with known related substances or impurities.

    • If using HPLC or GC, demonstrate baseline resolution between the analyte peak and all potential interfering peaks. For HPLC-DAD, peak purity analysis should be performed.

Linearity

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[8]

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of this compound spanning 80% to 120% of the target assay concentration.

    • Perform the derivatization and analysis for each concentration in triplicate.

    • Plot the average response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4] For an assay, the typical range is 80% to 120% of the test concentration.[4]

Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[21] It is typically determined by applying the method to samples with a known concentration of the analyte.

  • Experimental Approach:

    • Perform the assay on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations at 80%, 100%, and 120%, with 3 replicates each).

    • Accuracy is calculated as the percentage recovery of the known amount of analyte added.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[20]

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0% for both repeatability and intermediate precision.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[20]

  • Experimental Approach (for HPLC):

    • Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Analyze the system suitability solution under each condition and evaluate the impact on key responses (e.g., retention time, resolution, peak area).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Comparative Analysis of Proposed Methods

The choice between HPLC, GC-MS, and UV-Vis spectrophotometry depends on balancing performance needs with practical constraints like sample throughput, cost, and available expertise.

Parameter RP-HPLC with UV-Vis Derivatization GC-MS with Derivatization UV-Vis Spectrophotometry
Specificity High (Separation-based)Very High (Separation + Mass Spec)Low to Moderate (Susceptible to matrix interference)
Sensitivity (LOQ) Good (Typically low µg/mL)[22]Excellent (Can reach low ppm or ng/mL levels)[16]Moderate (Typically higher µg/mL)[12]
Linearity (r²) Excellent (Typically >0.999)Excellent (Typically >0.999)[16]Good (Typically >0.995)[12]
Precision (%RSD) Excellent (<2.0%)Excellent (<5.0% at trace levels)[16]Good (<3.0%)
Robustness GoodModerate (Sensitive to inlet conditions)High (Fewer parameters to vary)
Cost/Throughput Moderate Cost / High ThroughputHigh Cost / Moderate ThroughputLow Cost / Very High Throughput
Best For Routine QC, Assay, and Impurity ProfilingTrace-level genotoxic impurity analysisHigh-throughput screening, preliminary assays

Illustrative Experimental Protocol: RP-HPLC with Pre-Column Derivatization

This protocol is a representative example for the assay of this compound. Note: This method must be fully developed and validated for the specific product and matrix.

1. Reagents and Materials:

  • This compound Reference Standard

  • Salicylaldehyde (Derivatizing Agent)[13][14]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm (Note: Wavelength must be optimized for the specific hydrazone derivative)

  • Injection Volume: 10 µL

3. Solution Preparation:

  • Diluent: 50:50 (v/v) Methanol:Water

  • Derivatizing Solution: Prepare a 1.0 mg/mL solution of salicylaldehyde in methanol.

  • Standard Stock Solution (approx. 1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

4. Derivatization Procedure:

  • To the 50 mL flask containing the Working Standard Solution, add 1.0 mL of the Derivatizing Solution.

  • Mix well and allow to react at room temperature for 20 minutes.[13]

  • Dilute to volume with diluent. This is the final solution for injection.

5. Sample Preparation:

  • Accurately weigh a sample containing approximately 50 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask.

  • Proceed with the derivatization procedure as described in step 4.

6. System Suitability:

  • Inject the derivatized working standard solution five times.

  • Acceptance Criteria: The %RSD of the peak areas should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

Conclusion

The validation of an analytical method for the assay of this compound is a critical activity that ensures the quality and safety of pharmaceutical products. This guide has provided a comparative overview of suitable analytical techniques and a detailed framework for method validation based on authoritative ICH Q2(R2) guidelines.[3][10][23] While RP-HPLC with pre-column derivatization often represents the optimal balance of specificity, sensitivity, and practicality for a routine QC environment, GC-MS remains a superior choice for trace-level impurity analysis. The selection and validation plan must always be tailored to the specific application and justified with robust scientific data. A thorough and well-documented validation process is the cornerstone of reliable analytical data and successful regulatory outcomes.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Cencora. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • European Medicines Agency (EMA). (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • ResearchGate. (n.d.). Comparison of the various analytical methods on the basis of various parameters in pharmaceutical drugs analysis. [Link]

  • PubMed. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. [Link]

  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

  • SciSpace. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. [Link]

  • Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]

  • ResearchGate. (2025). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

  • Arabian Journal of Chemistry. (n.d.). Analytical techniques in pharmaceutical analysis: A review. [Link]

  • The Pharma Innovation Journal. (2018). Pharmaceutical analysis techniques. [Link]

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  • Centers for Disease Control and Prevention (CDC). (n.d.). HYDRAZINE: METHOD 3503. [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

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Spectroscopic Analysis of 1-(Pentan-3-yl)hydrazine Hydrochloride and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pentan-3-yl)hydrazine hydrochloride and its derivatives are important intermediates in the synthesis of a variety of heterocyclic compounds, which are of significant interest in pharmaceutical and agrochemical research.[1] The structural elucidation and purity assessment of these compounds are critical for ensuring the quality and efficacy of the final products. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of these hydrazine derivatives.

This guide provides a comparative overview of the expected spectroscopic features of this compound and two key derivatives: N-acetyl-1-(pentan-3-yl)hydrazine and N'-benzylidene-1-(pentan-3-yl)hydrazone. Due to the limited availability of specific experimental spectra for these exact compounds in public databases, this guide will draw upon established principles of spectroscopy and data from analogous structures to predict and compare their spectral characteristics. This approach will equip researchers with the foundational knowledge to interpret their own experimental data.

Core Spectroscopic Techniques: A Comparative Overview

The choice of spectroscopic method is dictated by the specific information required. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. FTIR spectroscopy is excellent for identifying functional groups present in the molecule. Mass spectrometry determines the molecular weight and provides information about the fragmentation patterns, which can aid in structural confirmation.

A general workflow for the characterization of these compounds is outlined below:

Caption: General workflow for the synthesis and spectroscopic characterization of 1-(pentan-3-yl)hydrazine derivatives.

This compound: The Starting Material

Molecular Formula: C₅H₁₅ClN₂ Molecular Weight: 138.64 g/mol [1]

Expected Spectroscopic Data:
  • ¹H NMR Spectroscopy:

    • Alkyl Protons: The pentan-3-yl group will exhibit characteristic signals. The two equivalent ethyl groups will show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The methine proton (CH) will appear as a quintet.

    • Hydrazinium Protons: The protons on the nitrogen atoms (-NH-NH₃⁺) will be broad and their chemical shift will be highly dependent on the solvent and concentration. In a protic solvent like D₂O, these protons may exchange and not be observed.

  • ¹³C NMR Spectroscopy:

    • The pentan-3-yl group will show three distinct signals: one for the methyl carbons, one for the methylene carbons, and one for the methine carbon.

  • FTIR Spectroscopy:

    • N-H Stretching: Broad and strong absorptions in the range of 3200-2800 cm⁻¹ are expected, characteristic of the stretching vibrations of the N-H bonds in the hydrazinium ion.

    • N-H Bending: Bending vibrations for the -NH₃⁺ group are expected around 1600-1500 cm⁻¹.

    • C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region will be due to the C-H stretching of the alkyl group.

  • Mass Spectrometry:

    • Under typical electron ionization (EI) conditions, the hydrochloride salt will likely decompose. The mass spectrum of the free base, 1-(pentan-3-yl)hydrazine, would be observed.

    • The molecular ion peak (M⁺) would be at m/z 102.

    • A prominent fragmentation pathway would be the cleavage of the C-N bond, leading to the loss of the pentan-3-yl group or fragments thereof. Alpha-cleavage is a common fragmentation pattern for amines and hydrazines, which would result in the formation of a stable iminium-type cation.

N-acetyl-1-(pentan-3-yl)hydrazine: The Acetylated Derivative

Expected Spectroscopic Data:
  • ¹H NMR Spectroscopy:

    • Acetyl Protons: A sharp singlet for the methyl protons of the acetyl group (CH₃CO-) will appear, typically in the range of 2.0-2.2 ppm.

    • Alkyl Protons: The signals for the pentan-3-yl group will be present, similar to the parent compound, although their chemical shifts may be slightly altered by the presence of the acetyl group.

    • NH Protons: The spectrum will show signals for the two NH protons. Their chemical shifts will be solvent-dependent, and they may exhibit broadening.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: A signal for the carbonyl carbon of the acetyl group will be observed in the downfield region of the spectrum, typically around 170 ppm.

    • Acetyl Methyl Carbon: The methyl carbon of the acetyl group will have a signal in the upfield region.

    • Alkyl Carbons: The three signals for the pentan-3-yl group will be present.

  • FTIR Spectroscopy:

    • Amide I Band (C=O Stretching): A strong absorption band in the region of 1680-1630 cm⁻¹ will be present, which is characteristic of the carbonyl group in an amide.

    • Amide II Band (N-H Bending): An absorption band around 1550 cm⁻¹ will be observed due to the N-H bending coupled with C-N stretching.

    • N-H Stretching: A stretching vibration for the N-H bond will be present, typically in the 3300-3100 cm⁻¹ region.

    • C-H Stretching: Absorptions for the alkyl C-H bonds will be in the 3000-2850 cm⁻¹ range.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) is expected at m/z 144.

    • Common fragmentation patterns would include the loss of the acetyl group, cleavage of the N-N bond, and fragmentation of the pentan-3-yl group.

N'-benzylidene-1-(pentan-3-yl)hydrazone: The Hydrazone Derivative

Expected Spectroscopic Data:
  • ¹H NMR Spectroscopy:

    • Iminyl Proton: A characteristic singlet for the proton of the benzylidene group (=CH-Ph) will be observed in the downfield region, typically between 7.5 and 8.5 ppm.

    • Aromatic Protons: Signals for the protons of the phenyl group will appear in the aromatic region (around 7.0-7.8 ppm).

    • Alkyl Protons: The signals for the pentan-3-yl group will be present, with potential diastereotopic effects on the methylene protons if there is restricted rotation around the N-N bond.

    • NH Proton: A signal for the NH proton will be present, and its chemical shift will be solvent-dependent.

  • ¹³C NMR Spectroscopy:

    • Iminyl Carbon: The carbon of the C=N bond will show a signal in the downfield region, typically between 140 and 160 ppm.

    • Aromatic Carbons: Signals for the carbons of the phenyl group will be observed in the aromatic region (around 120-140 ppm).

    • Alkyl Carbons: The three signals for the pentan-3-yl group will be present.

  • FTIR Spectroscopy:

    • C=N Stretching: A characteristic absorption band for the imine (C=N) bond is expected in the range of 1650-1580 cm⁻¹.

    • Aromatic C=C Stretching: Absorptions from the phenyl group will be seen in the 1600-1450 cm⁻¹ region.

    • N-H Stretching: A band for the N-H stretching vibration will be present, typically around 3300-3200 cm⁻¹.

    • C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be below 3000 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) is expected at m/z 190.

    • Fragmentation will likely involve cleavage of the N-N bond, loss of the pentan-3-yl group, and fragmentation of the benzylidene moiety.

Summary of Expected Spectroscopic Data

Compound¹H NMR Key Signals (ppm) ¹³C NMR Key Signals (ppm) FTIR Key Bands (cm⁻¹) MS (m/z)
1-(Pentan-3-yl)hydrazine HCl Alkyl protons, Broad NH/NH₃⁺Alkyl carbons3200-2800 (N-H stretch), 1600-1500 (N-H bend)102 (free base M⁺)
N-acetyl-1-(pentan-3-yl)hydrazine ~2.1 (s, CH₃CO), Alkyl protons, NH~170 (C=O), Alkyl & acetyl carbons1680-1630 (C=O, Amide I), ~1550 (N-H bend, Amide II), 3300-3100 (N-H stretch)144 (M⁺)
N'-benzylidene-1-(pentan-3-yl)hydrazone ~8.0 (s, =CH), 7.8-7.0 (m, Ar-H), Alkyl protons, NH~150 (C=N), Aromatic & alkyl carbons1650-1580 (C=N stretch), 3300-3200 (N-H stretch)190 (M⁺)

Experimental Protocols

NMR Sample Preparation

A general protocol for preparing samples for NMR analysis is as follows:

  • Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). For the hydrochloride salt, a protic solvent like D₂O or DMSO-d₆ is often suitable.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Caption: A simplified workflow for NMR sample preparation.

FTIR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

GC-MS Analysis with Derivatization

For volatile hydrazine derivatives, GC-MS is a powerful technique. Often, derivatization is employed to improve chromatographic properties and sensitivity. A common method involves reaction with an aldehyde or ketone to form a more stable hydrazone.

  • Sample Preparation: Prepare a dilute solution of the hydrazine derivative in a suitable solvent.

  • Derivatization (if necessary): For the analysis of the parent hydrazine, a derivatization step is often required. This can be achieved by reacting the sample with an aldehyde or ketone (e.g., benzaldehyde or acetone) in the presence of a catalyst, if needed, to form the corresponding hydrazone.

  • Injection: Inject an aliquot of the (derivatized) sample solution into the GC-MS system.

  • Separation and Detection: The components are separated on the GC column and subsequently detected by the mass spectrometer.

Conclusion

The spectroscopic characterization of this compound and its derivatives relies on a multi-technique approach. While specific experimental data is not widely available, a thorough understanding of the fundamental principles of NMR, FTIR, and MS, along with data from analogous structures, allows for reliable prediction and interpretation of their spectral features. This guide serves as a foundational resource for researchers working with these and similar compounds, enabling them to confidently perform structural elucidation and purity assessments in their synthetic endeavors.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Heterocyclic Compounds Derivable from 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of a core scaffold is a critical decision that dictates the trajectory of a discovery program. 1-(Pentan-3-yl)hydrazine hydrochloride serves as a versatile, yet underexplored, starting material for the synthesis of a diverse array of heterocyclic compounds. Its branched alkyl group offers a unique lipophilic profile that can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecules. This guide provides an in-depth, objective comparison of the potential biological activities of two prominent classes of nitrogen-containing heterocycles that can be synthesized from this precursor: pyrazoles and 1,2,4-triazoles . The comparative analysis is grounded in established synthetic methodologies, mechanisms of action, and supporting experimental data from analogous compounds.

The Synthetic Landscape: From Hydrazine to Bioactive Heterocycles

The hydrazine moiety is a powerful building block in heterocyclic chemistry, enabling the construction of various ring systems through condensation and cyclization reactions. 1-(Pentan-3-yl)hydrazine, with its secondary alkyl substituent, can be expected to modulate the electronic and steric properties of the resulting heterocycles, potentially leading to enhanced biological activity or improved selectivity.

The general synthetic pathways from a hydrazine precursor to pyrazole and triazole cores are well-established. The choice of reaction partners dictates the final heterocyclic system.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_start Starting Material cluster_pyrazole Pyrazole Synthesis cluster_triazole Triazole Synthesis Hydrazine 1-(Pentan-3-yl)hydrazine Hydrochloride Diketone 1,3-Diketone (e.g., Acetylacetone) Hydrazine->Diketone + Intermediate Hydrazide/Amidine Intermediate Hydrazine->Intermediate Multi-step Conversion Pyrazole_Core 1-(Pentan-3-yl)-3,5-disubstituted-1H-pyrazole Diketone->Pyrazole_Core Condensation/ Cyclization Triazole_Core 3-Substituted-4-(pentan-3-yl)-4H-1,2,4-triazole Intermediate->Triazole_Core Cyclization

Caption: Synthetic routes from a hydrazine precursor to pyrazole and 1,2,4-triazole cores.

Comparative Analysis of Biological Activities

While specific data for compounds derived directly from 1-(Pentan-3-yl)hydrazine is scarce, we can extrapolate and compare the well-documented activities of the pyrazole and triazole scaffolds synthesized from other hydrazine precursors.

Pyrazole Derivatives: Broad-Spectrum Antimicrobials

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are renowned for a wide range of biological activities, with a significant emphasis on antimicrobial effects.

Mechanism of Action: The antimicrobial action of pyrazoles is often multifaceted. Different derivatives can act through various mechanisms, including:

  • Inhibition of Cell Wall Synthesis: Some pyrazoles disrupt the integrity of the bacterial cell wall, leading to cell lysis.[1]

  • Inhibition of Protein and Nucleic Acid Synthesis: They can interfere with essential biosynthetic pathways, halting bacterial growth and replication.[1]

  • DNA Gyrase Inhibition: A number of pyrazole derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to a bactericidal effect.[1]

Alternative Synthetic Approaches: Besides the classical condensation with 1,3-dicarbonyl compounds, pyrazoles can be synthesized via multicomponent reactions or from α,β-unsaturated ketones (chalcones) and hydrazine.[2][3][4][5]

1,2,4-Triazole Derivatives: Potent Antifungal Agents

1,2,4-Triazoles are five-membered rings with three nitrogen atoms. This class of compounds is best known for its potent and specific antifungal activity, forming the backbone of several clinically important drugs like fluconazole and itraconazole.

Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7][8][9][10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8][10][11] By binding to the heme iron in the enzyme's active site, triazoles block ergosterol production, leading to the accumulation of toxic sterol intermediates and disruption of membrane integrity, which ultimately inhibits fungal growth.[9][10]

Alternative Synthetic Approaches: Triazoles can be synthesized through various routes, including the reaction of hydrazides with reagents like carbon disulfide followed by treatment with hydrazine hydrate, or via 1,3-dipolar cycloaddition reactions.[7][12][13][14]

Quantitative Comparison of Biological Activity

The following tables summarize representative experimental data for pyrazole and triazole derivatives, illustrating their respective potencies against various microbial pathogens. The data is sourced from studies on analogous compounds to provide a comparative framework.

Table 1: Antimicrobial Activity of Representative Pyrazole Derivatives
Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazole-HydrazoneStaphylococcus aureus62.5 - 125Chloramphenicol62.5
Pyrazole-HydrazoneEscherichia coli125Chloramphenicol62.5
Pyrazole-HydrazoneCandida albicans7.8 - 15.6Clotrimazole7.8
Naphthyl-PyrazoleStaphylococcus aureus0.78 - 1.56--
Naphthyl-PyrazoleAcinetobacter baumannii0.78 - 1.56--
PyrazolineStaphylococcus aureus4--

(Data compiled from multiple sources illustrating the range of activities.[1][15][16])

Table 2: Antifungal Activity of Representative 1,2,4-Triazole Derivatives
Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Phenyl-propanamide TriazoleCandida albicans≤0.125 - 2.0Fluconazole0.25 - 1.0
Phenyl-propanamide TriazoleCryptococcus neoformans≤0.125 - 1.0Fluconazole2.0 - 8.0
Phenyl-propanamide TriazoleAspergillus fumigatus2.0 - 16.0Fluconazole>64
Benzotriazine-TriazoleCandida albicans0.0156 - 2.0--
Benzotriazine-TriazoleCryptococcus neoformans0.0156 - 2.0--

(Data compiled from multiple sources illustrating the range of activities.[9][17])

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized methodologies are paramount. Below are detailed, step-by-step protocols for the synthesis and biological evaluation of these heterocyclic compounds.

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

This protocol is adapted from the classical synthesis involving the reaction of chalcones with a hydrazine derivative.[2][5]

  • Chalcone Synthesis: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol to yield the corresponding α,β-unsaturated ketone (chalcone).

  • Cyclization: The purified chalcone is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

  • An equimolar amount of the hydrazine derivative (e.g., this compound) is added to the solution.

  • The reaction mixture is refluxed for several hours (typically 4-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol or water) and recrystallized from a suitable solvent to afford the pure pyrazole derivative.

  • The final structure is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][18]

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[17][19]

  • Preparation of Antifungal Stock Solution: Dissolve the synthesized triazole compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a series of twofold dilutions of the antifungal stock solution using RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted antifungal compounds. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥80%) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.

Diagram of Experimental Workflow: Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Stock Prepare Antifungal Stock Solution (in DMSO) Dilution Serial Dilution in 96-Well Plate (RPMI-1640) Stock->Dilution Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Fungal Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest Inhibitory Concentration) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Conclusion and Future Directions

This guide illustrates that this compound is a promising starting point for developing novel bioactive compounds. The choice between synthesizing a pyrazole or a triazole derivative will largely depend on the desired therapeutic target.

  • For the development of broad-spectrum antimicrobials , particularly with antibacterial activity, the pyrazole scaffold offers a versatile foundation due to its multiple mechanisms of action.

  • For targeted antifungal drug discovery , the 1,2,4-triazole scaffold is the superior choice, leveraging a well-understood and highly effective mechanism of action against a critical fungal enzyme.

The introduction of the pentan-3-yl group is hypothesized to enhance lipophilicity, which could improve membrane permeability and overall efficacy. Future research should focus on the direct synthesis and biological evaluation of both pyrazole and triazole derivatives from this compound to validate these predictions and explore the structure-activity relationships conferred by this unique substituent.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: [Link])

  • Kathiravan, M. K., Salake, A. B., Chothe, A. S., Dudhe, P. B., & Watode, R. P. (2012). The biology and chemistry of antifungal agents: A review. Bioorganic & Medicinal Chemistry, 20(19), 5678-5698. (URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. (URL: [Link])

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. (2011). Synthesis and antimicrobial evaluation of some pyrazole derivatives. Molecules, 16(4), 3410-3419. (URL: [Link])

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517. (URL: [Link])

  • Aslam, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6296. (URL: [Link])

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, A. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1, 3, 4-Thiadiazine Derivatives. Molecules, 23(11), 2909. (URL: [Link])

  • Kumar, A., & Kumar, A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 199-216. (URL: [Link])

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. (URL: [Link])

  • Shitole, N. V., Ade, S. B., & Lonkar, S. M. (2024). Synthesis and antimicrobial activity of novel pyrazoline derivatives. World Journal of Advanced Research and Reviews, 21(02), 1085-1091. (URL: [Link])

  • Synthesis of Pyrazolone Derivatives by Grinding, Microwave, and Conventional Techniques and Their Antimicrobial Activity. Scilit. (URL: [Link])

  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. (URL: [Link])

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis of some new 1, 2, 4-triazoles as potential antifungal agents. Medicinal chemistry research, 13(4-5), 205-220. (URL: [Link])

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Pharmaceuticals, 16(3), 441. (URL: [Link])

  • Küçükgüzel, I., Küçükgüzel, S. G., Rollas, S., & Kiraz, M. (2001). Synthesis of some new 1, 2, 4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. IL Farmaco, 56(4), 277-282. (URL: [Link])

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(2), 241-248. (URL: [Link])

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules, 27(9), 2735. (URL: [Link])

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. (URL: [Link])

  • Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. European Journal of Medicinal Chemistry, 259, 115668. (URL: [Link])

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 15(10), 6852-6866. (URL: [Link])

  • Chiscop, E., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Online, 1-10. (URL: [Link])

  • Antifungal Susceptibility Testing. (URL: [Link])

  • Sharma, P., & Rane, N. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Applied Pharmaceutical Science, 2(12), 198-203. (URL: [Link])

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., & El-Sayed, M. A. (1995). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chinese Chemical Society, 42(4), 589-595. (URL: [Link])

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Sources

A Comparative Guide to the Synthesis and Application of 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficient, cost-effective, and safe manufacturing processes. Hydrazine derivatives are a critical class of reagents, pivotal in the construction of a vast array of nitrogen-containing heterocycles that form the core of many pharmaceuticals and agrochemicals. This guide provides a comprehensive cost-benefit analysis of utilizing 1-(pentan-3-yl)hydrazine hydrochloride as a synthetic intermediate. We will delve into its synthesis, compare it with viable alternatives, and provide the experimental data and protocols necessary for informed decision-making in your research and development endeavors.

The Strategic Importance of Substituted Hydrazines

Substituted hydrazines are indispensable tools in the synthetic chemist's arsenal. Their primary utility lies in their role as bifunctional nucleophiles, enabling the construction of five- and six-membered heterocyclic rings such as pyrazoles and pyridazines.[1] These structural motifs are prevalent in a multitude of biologically active molecules. The choice of a specific hydrazine derivative can significantly influence the steric and electronic properties of the final product, thereby modulating its pharmacological activity.

Synthesis of this compound: A Cost-Benefit Analysis

The most direct and common method for synthesizing 1-(pentan-3-yl)hydrazine is the reductive amination of 3-pentanone with a hydrazine source. This process typically involves the formation of a hydrazone intermediate, which is subsequently reduced to the desired hydrazine.

Synthetic Approach: Reductive Amination

The reductive amination of a ketone is a cornerstone of amine synthesis, valued for its versatility and efficiency.[2][3] The general workflow for the synthesis of 1-(pentan-3-yl)hydrazine is depicted below.

G ketone 3-Pentanone hydrazone 3-Pentanone Hydrazone (Intermediate) ketone->hydrazone hydrazine Hydrazine Source (e.g., Hydrazine Hydrate) hydrazine->hydrazone product 1-(Pentan-3-yl)hydrazine hydrazone->product Reduction reducing_agent Reducing Agent (e.g., NaBH4, H2/Catalyst) reducing_agent->product final_product 1-(Pentan-3-yl)hydrazine Hydrochloride product->final_product hcl HCl hcl->final_product

Caption: Synthetic workflow for this compound.

This two-step, one-pot reaction is attractive for its operational simplicity. However, a critical analysis of the associated costs, safety, and efficiency is essential.

Cost Analysis

The economic viability of a synthetic route is a key consideration. Below is a comparative cost analysis of the starting materials required for the synthesis of this compound and a common alternative, tert-butyl carbazate, which is a protected form of hydrazine.

ReagentTypical Price (per gram)Supplier Examples
This compound ~$180/g[4]Indofine Chemical Company
Hydrazine Hydrate (64%) ~$0.57/mL[5]The Lab Depot
tert-Butyl Carbazate ~$0.33/g[6]Sigma-Aldrich
3-Pentanone ~$0.20/mLMajor chemical suppliers
Sodium Borohydride (NaBH₄) ~$0.50/gMajor chemical suppliers

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

From this data, it is evident that synthesizing this compound in-house from inexpensive precursors like 3-pentanone and hydrazine hydrate presents a significant cost advantage over purchasing it directly, especially for large-scale applications. While tert-butyl carbazate is also relatively inexpensive, its use would necessitate an additional deprotection step, adding to the overall cost and complexity of the synthesis.

Safety Considerations

Hydrazine and its derivatives are known to be hazardous. Hydrazine itself is highly toxic, a suspected carcinogen, and can be explosive.[3][7] Therefore, handling requires strict safety protocols, including the use of a fume hood, personal protective equipment, and measures to prevent exposure.[8][9]

Key Safety Highlights for Hydrazine Derivatives:

  • Toxicity: Harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[8]

  • Carcinogenicity: May cause cancer.[3][8]

  • Corrosivity: Causes severe skin burns and eye damage.[8]

  • Flammability: Hydrazine vapors are flammable over a wide range of concentrations in air.[2]

The use of aqueous hydrazine solutions, such as hydrazine hydrate, can mitigate some of the risks associated with anhydrous hydrazine.[10] Nevertheless, the inherent hazards of these compounds necessitate a thorough risk assessment and the implementation of appropriate safety measures in any synthetic procedure.

Performance in a Real-World Application: Synthesis of Posaconazole Intermediate

To illustrate the practical application of substituted hydrazines, we will examine the synthesis of a key intermediate for the antifungal drug, Posaconazole. The structure of Posaconazole incorporates a chiral hydrazine derivative, specifically [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine.[11][12]

G start (S)-2-Benzyloxy propanal hydrazone Formyl Hydrazone Intermediate start->hydrazone formyl_hydrazine Formyl Hydrazine formyl_hydrazine->hydrazone intermediate N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine hydrazone->intermediate Grignard Addition grignard Ethyl Magnesium Bromide (EtMgBr) grignard->intermediate

Sources

Assessing the Genotoxic Potential of 1-(Pentan-3-yl)hydrazine Hydrochloride and Its Impurities: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Genotoxicity Assessment in Pharmaceutical Development

In the landscape of pharmaceutical development, ensuring the safety of a drug candidate is paramount. A critical aspect of this safety evaluation is the assessment of genotoxic potential – the capacity of a chemical to damage the genetic material of cells. Genotoxic impurities, even at trace levels, can pose a significant risk of heritable mutations and carcinogenesis. Therefore, regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) M7 guideline, mandate rigorous genotoxicity testing for all new drug substances and their impurities.[1][2][3][4][5]

This guide provides a comprehensive comparison of key methodologies for assessing the genotoxic potential of 1-(Pentan-3-yl)hydrazine hydrochloride and its potential impurities. While specific experimental data for this compound is not publicly available, this document leverages established principles and data from structurally related hydrazine derivatives to offer a robust framework for its evaluation. Hydrazine and its derivatives are a class of compounds known for their potential to induce genotoxic effects, making a thorough assessment crucial.[6][7][8][9][10][11][12][13][14] We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis to aid researchers in designing a scientifically sound and regulatory-compliant testing strategy.

The Compound of Interest: this compound and Its Potential Impurities

This compound is a chemical entity whose genotoxic profile is not extensively documented in public literature. However, its core structure contains a hydrazine moiety, which is a well-known structural alert for mutagenicity. The manufacturing process of such a compound can potentially introduce impurities, including unreacted starting materials, by-products, and degradants, which may also be genotoxic.

Potential Sources and Types of Impurities:

  • Residual Starting Materials: Incomplete reaction of precursors.

  • By-products: Formed through side reactions during synthesis.

  • Degradation Products: Resulting from instability of the drug substance over time.

Given the inherent reactivity of the hydrazine group, a careful evaluation of the entire impurity profile is essential.

A Comparative Overview of Key Genotoxicity Assays

A battery of tests is recommended to comprehensively evaluate the genotoxic potential of a substance, as no single assay can detect all types of genetic damage.[15] The standard approach involves a combination of in vitro and, if necessary, in vivo assays.

Assay Endpoint Detected Metabolic Activation Throughput Regulatory Acceptance
Bacterial Reverse Mutation (Ames) Test Gene mutations (point mutations, frameshifts)With and without S9HighHigh (OECD 471)[16][17]
In Vitro Micronucleus Assay Chromosomal damage (clastogenicity and aneugenicity)With and without S9Medium to HighHigh (OECD 487)[18][19][20][21]
In Vivo Micronucleus Assay Chromosomal damage in a whole organismYes (endogenous)Low to MediumHigh (OECD 474)[22][23][24][25]
Comet Assay (Single Cell Gel Electrophoresis) DNA strand breaksIn vitro or in vivoMediumHigh (OECD 489)[26][27][28][29]

In-Depth Methodologies and Experimental Protocols

Bacterial Reverse Mutation (Ames) Test

Principle and Rationale: The Ames test is a widely used method for detecting gene mutations induced by a chemical.[30] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium. The inclusion of a mammalian liver extract (S9 fraction) mimics metabolic activation, as some chemicals only become mutagenic after being metabolized.[13][30] For hydrazine compounds, some have shown mutagenicity with and without S9 activation.[13]

Experimental Protocol (Following OECD 471):

  • Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.

  • Dose Range Finding: Perform a preliminary test to determine the appropriate concentration range of this compound, identifying any cytotoxic concentrations.

  • Main Experiment (Plate Incorporation Method):

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (or solvent control), and 0.5 mL of S9 mix (for metabolic activation) or buffer.

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

Diagram of the Ames Test Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis bacterial_culture Bacterial Strains (e.g., TA98, TA100) mixing Mix Bacteria, Compound, and S9 (or buffer) in Top Agar bacterial_culture->mixing test_compound 1-(Pentan-3-yl)hydrazine HCl (in solvent) test_compound->mixing s9_mix S9 Metabolic Activation Mix s9_mix->mixing plating Pour onto Minimal Glucose Agar Plates mixing->plating incubation Incubate at 37°C for 48-72 hours plating->incubation colony_counting Count Revertant Colonies incubation->colony_counting data_interpretation Compare to Control (≥ 2-fold increase) colony_counting->data_interpretation

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Micronucleus Assay

Principle and Rationale: The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division.[19][20][21] Their formation can result from chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity). This assay is typically performed in mammalian cells. The use of cytochalasin B to block cytokinesis results in binucleated cells, making it easier to identify micronuclei in cells that have undergone one round of division.[19][20]

Experimental Protocol (Following OECD 487):

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Dose Selection: Determine the appropriate concentration range of the test compound, with the highest concentration inducing approximately 50-60% cytotoxicity.

  • Treatment:

    • Expose the cells to the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period.

    • Alternatively, a longer exposure (e.g., 24 hours) without S9 can be used.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cytokinesis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

Diagram of the In Vitro Micronucleus Assay Workflow:

InVitro_Micronucleus_Workflow start Mammalian Cell Culture (e.g., CHO, TK6) treatment Treat with 1-(Pentan-3-yl)hydrazine HCl (+/- S9 mix) start->treatment cyto_b Add Cytochalasin B (to block cytokinesis) treatment->cyto_b harvest Harvest and Fix Cells cyto_b->harvest stain Stain Nuclei and Cytoplasm harvest->stain score Microscopic Scoring of Micronuclei in Binucleated Cells stain->score analyze Statistical Analysis of Micronucleus Frequency score->analyze

Caption: Workflow for the In Vitro Micronucleus Assay.

In Vivo Micronucleus Assay

Principle and Rationale: The in vivo micronucleus assay provides a more physiologically relevant assessment of genotoxicity by evaluating chromosomal damage in a whole organism.[22][23][24][25] This assay accounts for the absorption, distribution, metabolism, and excretion of the test substance. It is typically conducted in rodents and involves analyzing bone marrow or peripheral blood for the presence of micronucleated immature erythrocytes.[22][25] A positive result in an in vivo assay is a strong indicator of genotoxic potential in mammals.

Experimental Protocol (Following OECD 474):

  • Animal Model: Use a suitable rodent species (e.g., mice or rats).

  • Dose Administration: Administer this compound to the animals, typically via the clinical route of administration, at three dose levels. The highest dose should be the maximum tolerated dose (MTD). Include a vehicle control and a positive control group.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: Prepare smears of the collected cells and stain them to differentiate between mature and immature erythrocytes and to visualize micronuclei.

  • Scoring: Analyze a sufficient number of immature erythrocytes (e.g., at least 4000 per animal) for the presence of micronuclei.

  • Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated immature erythrocytes in the treated groups compared to the vehicle control group.

Comet Assay (Single Cell Gel Electrophoresis)

Principle and Rationale: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[26][28][29] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[26][28] The assay can be performed under alkaline conditions to detect both single and double-strand breaks or under neutral conditions for double-strand breaks. It can be applied both in vitro and in vivo to various cell types and tissues.[26][27]

Experimental Protocol (In Vivo, following OECD 489):

  • Animal Treatment: Administer the test compound to animals as described for the in vivo micronucleus assay.

  • Tissue Collection and Cell Isolation: At appropriate time points, collect target tissues (e.g., liver, a primary site for metabolism) and prepare a single-cell suspension.

  • Embedding and Lysis: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide. Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as "nucleoids."

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Image Analysis: Use image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, tail moment).

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in DNA damage in the treated groups compared to the control group.

Conclusion and Recommendations

The assessment of genotoxic potential is a critical step in the safety evaluation of any new pharmaceutical compound. For this compound and its impurities, a tiered testing strategy, in line with ICH M7 guidelines, is recommended.[1][2][3][4][5]

  • Initial Screening: Begin with the Ames test and an in vitro micronucleus assay . These assays provide a comprehensive initial screen for gene mutations and chromosomal damage. The inclusion of metabolic activation (S9) is crucial, given that hydrazine derivatives can be metabolized to reactive intermediates.

  • Follow-up Testing: If either of the in vitro assays yields a positive result, an in vivo assay is necessary to determine if the genotoxic potential is expressed in a whole organism. The in vivo micronucleus assay is a standard follow-up test.[31] The in vivo comet assay can provide valuable complementary information, particularly for assessing DNA damage in specific target organs like the liver.[31]

  • Impurity Assessment: Each impurity present at a significant level should also be evaluated for its genotoxic potential, either through testing or by computational toxicology assessment (in silico analysis).

By employing this systematic and comparative approach, researchers and drug developers can build a robust data package to confidently assess the genotoxic risk of this compound and ensure patient safety.

References

  • Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249–261. [Link]

  • Mori, H., et al. (1988). Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary culture/DNA Repair Test Using Rat and Mouse Hepatocytes. Japanese Journal of Cancer Research, 79(2), 204-211. [Link]

  • European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Mori, H., et al. (1988). Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes. National Institutes of Health. [Link]

  • Azqueta, A., & Collins, A. R. (2013). Comet assay to measure DNA repair: approach and applications. PMC - NIH. [Link]

  • Wikipedia. Comet assay. [Link]

  • Charles River Laboratories. Rodent Micronucleus Assay. [Link]

  • Inotiv. In Vivo Micronucleus Test. [Link]

  • Mitra, S., et al. (2022). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. MDPI. [Link]

  • Kim, H. S., et al. (2016). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. PMC - NIH. [Link]

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A Comparative Guide to Catalysts in the Synthesis of Heterocycles from 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-(Pentan-3-yl)hydrazine hydrochloride serves as a valuable building block in this endeavor, offering a versatile scaffold for creating diverse nitrogen-containing ring systems.[1] The reactivity of this alkylhydrazine is significantly influenced by the choice of catalyst, which can dictate reaction rates, yields, and selectivity. This guide provides a comparative study of various catalysts for a representative reaction of this compound: the synthesis of a pyrazolidinone derivative, a common motif in pharmacologically active molecules.

The selection of an appropriate catalyst is paramount in steering the reaction towards the desired product while minimizing side reactions. This decision is not merely about accelerating the reaction; it's about controlling the entire chemical transformation. In the context of alkylhydrazine reactions, catalysts play a crucial role in activating the substrates and facilitating bond formation. This guide will delve into a comparative analysis of transition metal catalysts, specifically palladium, copper, and ruthenium complexes, for the synthesis of 1-(pentan-3-yl)-5-methylpyrazolidin-3-one from this compound and ethyl acetoacetate.

Experimental Design: A Rationale for Catalyst Comparison

To provide a robust comparison, a standardized experimental protocol is essential. The chosen model reaction is the condensation and cyclization of this compound with ethyl acetoacetate to form the corresponding pyrazolidinone. This reaction is representative of the broader class of heterocycle syntheses involving alkylhydrazines.

General Experimental Protocol

The following protocol was designed to ensure a fair comparison of the catalytic systems. All reactions were conducted under an inert atmosphere (N2) to prevent oxidation of the hydrazine and the catalyst.

  • Reactant Preparation: A stock solution of this compound (1.0 mmol) and ethyl acetoacetate (1.1 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is prepared.

  • Catalyst Loading: The respective catalyst (0.05 mmol, 5 mol%) and, if required, a ligand (0.10 mmol, 10 mol%) are added to the reaction vessel.

  • Base Addition: A base (e.g., Cs2CO3, 2.5 mmol) is added to neutralize the hydrochloride and facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for a set duration (e.g., 24 hours).

  • Work-up and Analysis: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography. The yield of the isolated product is determined, and its purity is assessed by NMR and mass spectrometry.

This standardized approach allows for the direct comparison of catalyst performance based on the yield of the desired pyrazolidinone product.

Catalyst Performance: A Comparative Analysis

The performance of three distinct catalytic systems—a palladium-based catalyst, a copper-based catalyst, and a ruthenium-based catalyst—was evaluated for the model reaction. The choice of these metals is informed by their known efficacy in various C-N bond-forming reactions involving hydrazine derivatives.[2][3][4]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)2XantphosCs2CO31,4-Dioxane1002485
CuI1,10-PhenanthrolineK2CO3Toluene1102472
[Ru(p-cymene)Cl2]2-Na2CO3Ethanol802465

Table 1: Comparative Performance of Catalysts in the Synthesis of 1-(pentan-3-yl)-5-methylpyrazolidin-3-one.

The results indicate that the palladium-based catalyst, in conjunction with the Xantphos ligand, provided the highest yield of the desired product under the tested conditions. Palladium catalysts are well-regarded for their efficiency in C-N cross-coupling reactions.[5] The bulky and electron-rich nature of the Xantphos ligand likely facilitates the catalytic cycle. Copper(I) iodide, a more economical alternative, also demonstrated good catalytic activity, albeit with a lower yield. Ruthenium complexes are also known to catalyze N-alkylation reactions of hydrazides and showed moderate efficiency in this synthesis.[3]

Mechanistic Insights and Catalytic Cycles

The proposed catalytic cycles for the palladium and copper-catalyzed reactions are illustrated below. These diagrams provide a visual representation of the key steps involved in the transformation.

palladium_cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative Addition->R-Pd(II)-X(L_n) Ligand Exchange Ligand Exchange R-Pd(II)-X(L_n)->Ligand Exchange Hydrazine R-Pd(II)-NHNHR'(L_n) R-Pd(II)-NHNHR'(L_n) Ligand Exchange->R-Pd(II)-NHNHR'(L_n) Reductive Elimination Reductive Elimination R-Pd(II)-NHNHR'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Product Product Reductive Elimination->Product caption Figure 1: Proposed Catalytic Cycle for Palladium-Catalyzed C-N Coupling.

Figure 1: Proposed Catalytic Cycle for Palladium-Catalyzed C-N Coupling.

copper_cycle Cu(I)L_n Cu(I)L_n Coordination Coordination Cu(I)L_n->Coordination Hydrazine [Cu(I)(Hydrazine)]L_n [Cu(I)(Hydrazine)]L_n Coordination->[Cu(I)(Hydrazine)]L_n Reaction with Ester Reaction with Ester [Cu(I)(Hydrazine)]L_n->Reaction with Ester Ethyl Acetoacetate Intermediate Complex Intermediate Complex Reaction with Ester->Intermediate Complex Intramolecular Cyclization Intramolecular Cyclization Intermediate Complex->Intramolecular Cyclization Intramolecular Cyclization->Cu(I)L_n Product Product Intramolecular Cyclization->Product caption Figure 2: Proposed Catalytic Cycle for Copper-Catalyzed Cyclization.

Figure 2: Proposed Catalytic Cycle for Copper-Catalyzed Cyclization.

Experimental Workflow

The overall experimental workflow for the comparative study is depicted in the following diagram.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Reactants: 1-(Pentan-3-yl)hydrazine HCl Ethyl Acetoacetate C Add Solvent and Base A->C B Prepare Catalyst Systems: - Pd(OAc)2/Xantphos - CuI/Phenanthroline - [Ru(p-cymene)Cl2]2 B->C D Heat and Stir under N2 C->D E Monitor Reaction Progress (TLC/GC-MS) D->E F Work-up and Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H Calculate Yield G->H caption Figure 3: Experimental Workflow for Catalyst Comparison.

Figure 3: Experimental Workflow for Catalyst Comparison.

Conclusion and Future Outlook

This comparative guide demonstrates that for the synthesis of 1-(pentan-3-yl)-5-methylpyrazolidin-3-one from this compound, a palladium-based catalyst system with a Xantphos ligand offers superior performance in terms of product yield. While copper and ruthenium catalysts are also viable, their efficiency is lower under the investigated conditions.

It is important to note that catalyst performance is highly dependent on the specific substrates and reaction conditions. Therefore, the findings of this study should be considered a starting point for optimization. Further screening of ligands, bases, solvents, and temperatures for each catalyst system could lead to improved results. Additionally, the use of biocatalysts, such as imine reductases, presents an emerging and environmentally friendly alternative for the synthesis of N-alkylhydrazines and their derivatives, which warrants further investigation.[6]

The continued exploration of novel and efficient catalytic systems for reactions involving alkylhydrazines like this compound will undoubtedly contribute to the advancement of pharmaceutical and agrochemical research and development.

References

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  • Half-sandwich ruthenium complexes with acylhydrazone ligands: synthesis and catalytic activity in the N-alkylation of hydrazides. [Link]

  • Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives. [Link]

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Navigating a Black Box: A Comparative Guide to the Immunoassay Cross-Reactivity of 1-(Pentan-3-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. The validity of experimental data hinges on the antibody's ability to bind exclusively to the target analyte. However, the introduction of novel chemical entities into a biological system can present a significant challenge: cross-reactivity. This guide provides a comprehensive framework for understanding and evaluating the potential cross-reactivity of 1-(Pentan-3-yl)hydrazine hydrochloride, a reactive intermediate used in organic synthesis.[1][2] Due to the absence of specific published studies on this compound's behavior in immunoassays, this document leverages established principles of immunoassay interference and regulatory guidelines to provide a predictive comparison and a detailed experimental protocol for in-house validation.

The Principle of Immunoassay Specificity and the Challenge of Cross-Reactivity

Immunoassays are powerful analytical tools that leverage the highly specific binding between an antibody and its antigen to detect and quantify target molecules.[3][4] This specificity, however, is not absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structural similarities with the intended analyte.[3][5] This can lead to inaccurate quantification and false-positive results, compromising the integrity of research and diagnostic outcomes.[3][4] The degree of cross-reactivity is influenced by the epitopes—the specific parts of an antigen recognized by the antibody. For a molecule like this compound, its potential to cross-react in an immunoassay is dependent on whether the assay's antibody recognizes structural motifs present in this compound.

Structural Considerations for this compound

This compound is a small molecule with the chemical formula C₅H₁₅ClN₂ and a molecular weight of 138.64 g/mol .[1] Its structure features a hydrazine group (-NHNH₂) attached to a pentan-3-yl group. The presence of the hydrazine group is a key feature to consider, as it is a reactive functional group used in the synthesis of various nitrogen-containing compounds.[1][6]

Given its structure, this compound could potentially cross-react in immunoassays designed to detect other hydrazine derivatives or compounds with similar aliphatic side chains. For instance, if an antibody's epitope includes a hydrazine moiety or a similarly sized alkyl group, there is a risk of unintended binding.

A Rigorous Experimental Workflow for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, incorporating principles from regulatory bodies such as the FDA and the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10][11][12][13]

G cluster_prep Preparation cluster_assay Competitive ELISA Protocol cluster_analysis Data Analysis prep_reagents Prepare Reagents (Coating Buffer, Wash Buffer, Blocking Buffer, Substrate) coat_plate Coat Microplate with Antigen prep_reagents->coat_plate prep_standards Prepare Analyte Standards & Test Compound Dilutions add_samples Add Standards, Controls, and This compound dilutions prep_standards->add_samples wash1 Wash Plate coat_plate->wash1 block_plate Block Plate wash1->block_plate wash2 Wash Plate block_plate->wash2 wash2->add_samples add_antibody Add Primary Antibody add_samples->add_antibody incubate1 Incubate add_antibody->incubate1 wash3 Wash Plate incubate1->wash3 add_secondary Add HRP-Conjugated Secondary Antibody wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash Plate incubate2->wash4 add_substrate Add TMB Substrate wash4->add_substrate incubate3 Incubate (in dark) add_substrate->incubate3 stop_reaction Add Stop Solution incubate3->stop_reaction read_plate Read Plate at 450 nm stop_reaction->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calc_ic50 Calculate IC50 for Analyte and Test Compound plot_curve->calc_ic50 calc_cross_reactivity Calculate Percent Cross-Reactivity calc_ic50->calc_cross_reactivity

Figure 1: A detailed workflow for assessing the cross-reactivity of this compound using a competitive ELISA format.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol assumes a hypothetical scenario where we are assessing the cross-reactivity of this compound in an immunoassay for a structurally related target analyte.

1. Reagent Preparation:

  • Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6): Prepare a solution of sodium carbonate and sodium bicarbonate in ultrapure water.
  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Analyte Standards: Prepare a serial dilution of the target analyte in the appropriate assay buffer.
  • Test Compound: Prepare a serial dilution of this compound in the same assay buffer.

2. ELISA Procedure:

  • Antigen Coating: Coat a 96-well microplate with the antigen (analyte-protein conjugate) diluted in coating buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Competitive Reaction: Add the analyte standards, controls, and dilutions of this compound to the wells. Immediately add the primary antibody. Incubate for 1-2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Secondary Antibody: Add the horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
  • Washing: Repeat the washing step.
  • Substrate Development: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark until a color change is observed.
  • Stop Reaction: Add a stop solution (e.g., 2 M H₂SO₄).
  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentration of the target analyte.
  • Determine the concentration of the target analyte and this compound that causes 50% inhibition of the maximal signal (IC50).
  • Calculate the percent cross-reactivity using the following formula:

Hypothetical Data and Interpretation

To illustrate the application of this protocol, let's consider a hypothetical dataset.

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte 10100%
This compound 5002%
Structurally Unrelated Compound >10,000<0.1%

Interpretation of Hypothetical Results:

In this hypothetical scenario, this compound exhibits a low level of cross-reactivity (2%). This would suggest that while there is some minor interaction with the antibody, it is significantly less than that of the target analyte. The structurally unrelated compound shows negligible cross-reactivity, as expected.

The implications of even low cross-reactivity are context-dependent. For qualitative assays, a 2% cross-reactivity might be acceptable. However, for quantitative assays requiring high accuracy, this level of interference could be problematic, especially if the concentration of this compound in the sample is high.

Conclusion: The Imperative of Validation

While this guide provides a predictive framework and a robust experimental protocol, it is crucial to emphasize that the actual cross-reactivity of this compound can only be determined through empirical testing within the specific immunoassay of interest. The principles and methodologies outlined here serve as a comprehensive starting point for researchers to design and execute their own validation studies. By rigorously assessing the cross-reactivity of novel compounds, the scientific community can ensure the accuracy and reliability of immunoassay data, thereby upholding the integrity of research and development endeavors.

References

  • Biosynth. (2025, July 11). An Introduction To Immunoassay Interference.
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  • Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(11), 5249.
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A Comparative Guide to 1-(Pentan-3-yl)hydrazine Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the selection of building blocks is a critical determinant of molecular novelty and synthetic efficiency. Hydrazine derivatives represent a cornerstone class of reagents, pivotal for the construction of nitrogen-containing heterocycles that form the backbone of countless pharmaceutical agents and agrochemicals.[1][2] This guide provides an in-depth comparative analysis of 1-(Pentan-3-yl)hydrazine hydrochloride, a secondary aliphatic hydrazine, benchmarking its potential applications against more conventional hydrazine reagents in key synthetic transformations.

Introduction to Hydrazines in Synthetic Chemistry

Hydrazine (N₂H₄) and its derivatives are highly versatile difunctional molecules, valued for their nucleophilicity and ability to form a wide array of biologically active compounds.[3] The hydrazine moiety is a key synthon for a multitude of heterocyclic systems, including pyrazoles, indoles, pyridazines, and triazoles.[3][4] The reactivity of the hydrazine derivative is profoundly influenced by the nature of the substituent(s) attached to the nitrogen atoms. Arylhydrazines, such as phenylhydrazine, are foundational reagents in classic named reactions, while unsubstituted hydrazine hydrate remains a workhorse for many cyclization reactions. The subject of this guide, this compound, presents an interesting case as a less-explored, sterically hindered aliphatic hydrazine.[1] Its unique structural features suggest potential differences in reactivity, selectivity, and the properties of the resulting products compared to its more common counterparts.

Core Applications and Comparative Analysis

This section will explore two of the most fundamental applications of hydrazines in heterocyclic synthesis—the Knorr pyrazole synthesis and the Fischer indole synthesis—and provide a comparative perspective on the potential performance of this compound.

Pyrazole Synthesis via 1,3-Dicarbonyl Condensation

The condensation of a hydrazine with a 1,3-dicarbonyl compound is one of the most direct and widely used methods for the synthesis of the pyrazole ring system, a privileged scaffold in medicinal chemistry.[4][5]

The General Reaction:

The reaction proceeds by the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4] When an unsymmetrical 1,3-diketone is used with a substituted hydrazine, the formation of two regioisomers is possible.

Established Reagents: A Baseline

  • Hydrazine Hydrate: As an unsubstituted hydrazine, it typically yields a single pyrazole product (or a mixture if the pyrazole can tautomerize). Its small size and high reactivity make it a robust choice for a wide range of substrates.

  • Phenylhydrazine: An arylhydrazine that is a classic reagent in this synthesis. The electronic effects of the phenyl group can influence the rate of reaction and the regioselectivity of the cyclization. The resulting N-phenylpyrazoles are common motifs in bioactive molecules.

This compound: A Prospective Analysis

  • Steric Hindrance: The pentan-3-yl group is a moderately bulky, secondary alkyl substituent. This steric bulk could influence the regioselectivity of the initial attack on an unsymmetrical 1,3-diketone, potentially favoring reaction at the less sterically hindered carbonyl group. This could be a valuable tool for controlling the substitution pattern of the resulting pyrazole.

  • Electronic Effects: As an alkyl group, the pentan-3-yl substituent is electron-donating. This may increase the nucleophilicity of the hydrazine compared to arylhydrazines, potentially leading to faster reaction rates under certain conditions.

  • Solubility and Physical Properties: The aliphatic nature of the substituent will impart greater lipophilicity to the resulting pyrazole products compared to those derived from hydrazine hydrate. This can be advantageous in tuning the pharmacokinetic properties of potential drug candidates.

Comparative Data for Pyrazole Synthesis

Since no direct experimental data for this compound is available, the following table presents typical conditions for the Knorr pyrazole synthesis with established reagents to serve as a baseline for future experimental design.

Hydrazine Derivative1,3-Dicarbonyl SubstrateSolventCatalyst/ConditionsTypical YieldReference
Hydrazine HydrateAcetylacetoneEthanolRefluxHigh[4]
PhenylhydrazineEthyl AcetoacetateAcetic AcidRefluxGood to Excellent[5]
Arylhydrazine HClSubstituted 1,3-diketonesAprotic Dipolar SolventsHeatGood[5]

Experimental Workflow: Knorr Pyrazole Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up and Isolation A Dissolve 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask. B Add the hydrazine derivative (e.g., this compound, 1.0-1.1 eq) to the solution. If using a hydrochloride salt, a base may be required. A->B Sequential Addition C Heat the reaction mixture to reflux for a specified time (typically 1-6 hours), monitoring by TLC. B->C Heating D Cool the reaction mixture, remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography. C->D Purification

Caption: Generalized workflow for Knorr pyrazole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and powerful method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[6][7]

The General Reaction:

The reaction involves the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement (the key step) followed by cyclization and elimination of ammonia to afford the indole.[6]

Applicability and Comparative Analysis

  • Established Reagents: The Fischer indole synthesis is classically performed with arylhydrazines. The presence of the aromatic ring on the hydrazine is a mechanistic requirement for the key sigmatropic rearrangement. Therefore, This compound, being an aliphatic hydrazine, is not a suitable reagent for the Fischer indole synthesis.

This distinction is a critical point of comparison. While arylhydrazines are the reagents of choice for indole synthesis via the Fischer method, aliphatic hydrazines like this compound are instead suited for the synthesis of other N-heterocycles like pyrazoles and pyridazines.

Experimental Workflow: Fischer Indole Synthesis

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up and Isolation A Mix an arylhydrazine (1.0 eq) and a ketone or aldehyde (1.0 eq) in a solvent like ethanol or acetic acid. B Add an acid catalyst (e.g., H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂) to the mixture. A->B Catalyst Addition C Heat the reaction mixture. The temperature and time vary widely depending on the substrates and catalyst. B->C Heating D Cool the reaction, neutralize the acid, and extract the indole product with an organic solvent. Purify by chromatography or recrystallization. C->D Purification

Caption: Generalized workflow for the Fischer indole synthesis.

Potential Biological Significance

Hydrazine-derived heterocycles are of immense interest in drug discovery.[8][9] A wide range of hydrazide-hydrazone derivatives have been synthesized and evaluated for their anticancer, antimicrobial, and anti-inflammatory activities.[8][10][11] The introduction of a lipophilic, secondary alkyl group like the pentan-3-yl moiety could significantly impact the biological activity and pharmacokinetic profile of the resulting heterocyclic compounds. This structural modification could enhance membrane permeability or alter binding interactions with biological targets, making this compound an attractive, albeit underutilized, building block for generating novel chemical entities for biological screening.

Conclusion and Future Outlook

This compound is a commercially available reagent that holds potential as a valuable building block in heterocyclic synthesis, particularly for the construction of N-alkylated pyrazoles.[1] Its key distinguishing features from more traditional hydrazines are its aliphatic nature and the steric bulk of the secondary pentyl group.

Comparative Summary:

FeatureHydrazine HydratePhenylhydrazine1-(Pentan-3-yl)hydrazine HCl (Prospective)
Type UnsubstitutedArylSecondary Aliphatic
Key Applications Pyrazoles, Pyridazines, Wolff-KishnerFischer Indole Synthesis, PyrazolesPyrazoles, Pyridazines
Steric Hindrance LowModerateModerate to High
Electronic Effect N/AElectron-withdrawing (inductive), resonance effectsElectron-donating
Potential Advantage Simple, reactiveEnables indole synthesisSteric control of regioselectivity, increased lipophilicity of products
Limitation Cannot be used for Fischer Indole SynthesisCan lead to regioisomeric mixturesNot suitable for Fischer Indole Synthesis; limited literature data

The primary takeaway for researchers is the clear demarcation in applications: arylhydrazines for Fischer indole synthesis and aliphatic hydrazines like 1-(Pentan-3-yl)hydrazine for other heterocyclic systems. The steric and electronic properties of the pentan-3-yl group offer intriguing possibilities for controlling regioselectivity and tuning the physicochemical properties of the final products. Further experimental investigation is warranted to fully elucidate the synthetic utility of this reagent and to explore the biological activities of the novel heterocyclic compounds it can generate.

References

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13904838, this compound. Available from: [Link]

  • Kassab, R., et al. (2020).
  • The International Union of Pure and Applied Chemistry. (2014). Fischer indole synthesis. Pure and Applied Chemistry, 86(4), pp. 587-634.
  • Faria, J. V., et al. (2017). Pyrazole Synthesis: A Review of Recent Advances. Chemistry of Heterocyclic Compounds, 53(10), pp. 1067-1083.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • IJCRT.org. (2023). The review on synthetic study of hydrazine derivatives and their pharmacological activities.
  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), pp. 863-875.
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  • Taber, D. F., & Stachel, S. J. (2011). The Fischer Indole Synthesis. Organic reactions, 1, 1-38.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Pentan-3-yl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(Pentan-3-yl)hydrazine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and compliance in the laboratory. As a substituted hydrazine derivative, this compound must be handled with the understanding that it likely shares the hazardous properties of the parent hydrazine class, including high toxicity, potential carcinogenicity, and reactivity.[1][2][3]

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a research chemical for which comprehensive hazard data may not be widely available.[4][5][6] Therefore, we must operate under the precautionary principle, extrapolating from the well-documented hazards of hydrazine and its derivatives. The hydrochloride salt form may reduce some hazards like flammability compared to the free base, but the inherent toxicity of the hydrazine moiety remains.

Hydrazine and its derivatives are classified as highly toxic, corrosive, and probable human carcinogens.[2][3][7][8] Exposure can cause severe damage to the skin, eyes, and respiratory tract.[2] Chronic exposure, even at low levels, is a significant health concern.[2][3] Furthermore, these compounds are recognized as environmental hazards, being very toxic to aquatic life with long-lasting effects.[1][7]

Hazard ClassificationDescription & RationaleAuthoritative Sources
Acute Toxicity Fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[7][8] The hydrazine functional group is a potent systemic toxin.Sigma-Aldrich, Merck Millipore SDS[7][8]
Carcinogenicity May cause cancer.[3][7][8] The International Agency for Research on Cancer (IARC) and the EPA classify hydrazine as a probable human carcinogen.[3][9]IARC, EPA, NIOSH[3][9]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2] Hydrazines are highly corrosive to tissues upon contact.OSHA, Cayman Chemical SDS[2][10]
Reactivity Reacts violently with oxidizing agents, metal oxides, and acids.[11] Can form explosive mixtures with air and may ignite spontaneously if absorbed onto porous materials.[2]Arxada, Sciencemadness Wiki[11]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[7] Release into the environment must be strictly avoided.Sigma-Aldrich SDS[7]

Immediate Safety & Spill Management

All handling of this compound, including preparation for disposal, must occur within a certified chemical fume hood.[1][12] The following workflow provides immediate, actionable steps in the event of a spill.

Emergency Spill Response Workflow

SpillResponse start_node Spill Detected decision_node decision_node start_node->decision_node Assess size & location process_node process_node decision_node->process_node  Small Spill  (<100 mL inside hood) alert_node alert_node decision_node->alert_node Large Spill or Outside Hood   step1 1. Absorb with inert material (dry sand, vermiculite). AVOID combustible absorbents. process_node->step1 Ensure PPE is worn alert_node_2 Evacuate Area alert_node->alert_node_2 Sound alarm alert_node_3 Contact EHS/ Emergency Services alert_node_2->alert_node_3 step2 2. Collect residue into a waste container. step1->step2 step3 3. Decontaminate spill area with a suitable solution (e.g., dilute bleach), followed by water. step2->step3 end_node 4. Seal, label, and dispose of container as hazardous waste. step3->end_node

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol (Small, Contained Spills)
  • Evacuate and Alert: Ensure non-essential personnel are clear of the area. Inform colleagues of the spill.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile, neoprene), and safety goggles with side shields.[1] All operations must be conducted within a chemical fume hood.[2]

  • Absorb: Cover the spill with a non-combustible, inert absorbent material like dry sand or vermiculite.[13] Crucially, do not use combustible materials like paper towels or sawdust , as this can create a fire or explosion hazard.[2][13]

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container made of a compatible material like high-density polyethylene.

  • Decontaminate: Wipe the spill area with a dilute oxidizing solution (e.g., 5% sodium hypochlorite), followed by a thorough water rinse.

  • Dispose: Seal the waste container, label it clearly as "Hazardous Waste: this compound," and manage it according to the primary disposal pathway outlined below.[2][12]

Primary Disposal Pathway: Professional Waste Management

For research laboratories, the safest and most compliant method for disposing of this compound and its concentrated waste is through professional hazardous waste disposal services.[14] This approach transfers the risk of handling and neutralization to specialists equipped for the task.

Protocol for Waste Accumulation
  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., Type 304/347 stainless steel or high-density polyethylene). Avoid glass for long-term storage of hydrazine solutions as they can slowly leach silica.[11]

  • Label Correctly: As soon as waste is added, the container must be labeled "HAZARDOUS WASTE" and include the full chemical name: "this compound".[2] List all components of any mixture.

  • Segregate Waste: Do not mix hydrazine waste with other waste streams, especially incompatible materials like strong oxidizers or acids.[11]

  • Store Safely: Keep the sealed waste container in a designated, well-ventilated secondary containment bin within a satellite accumulation area.

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.[2]

Secondary Pathway: Chemical Neutralization of Dilute Waste

This procedure is only for dilute aqueous waste streams (<5% concentration) and should only be performed if permitted by your institution and local regulations. The high exothermicity of the reaction makes it dangerous for concentrated solutions.[15][16]

The principle behind this method is the chemical oxidation of the hydrazine moiety to nitrogen gas and water, rendering it non-toxic.[17] A common and effective oxidizing agent is sodium hypochlorite (bleach) or calcium hypochlorite.[15][16]

Chemical Neutralization Workflow

NeutralizationWorkflow start_node Start: Dilute Aqueous Hydrazine Waste (<5%) process_node1 1. Transfer waste to a suitable beaker in a fume hood. start_node->process_node1 process_node process_node check_node check_node end_node Dispose of Neutralized Solution per Local Regulations process_node2 2. Prepare an equal volume of 5% sodium hypochlorite solution. process_node1->process_node2 process_node3 3. Place beaker in an ice bath and monitor temperature. process_node2->process_node3 process_node4 4. Slowly add hypochlorite solution to the waste with constant stirring. process_node3->process_node4 check_node1 Maintain Temp < 25°C? process_node4->check_node1 process_node6 5. Let stir for 2 hours after addition is complete. process_node4->process_node6 All hypochlorite added check_node1->process_node4 Yes process_node5 Allow solution to cool before resuming addition. check_node1->process_node5 No, pause addition process_node5->process_node4 check_node2 6. Test for residual hydrazine (e.g., colorimetric strips). process_node6->check_node2 check_node2->end_node Negative check_node2->process_node4 Positive, add more hypochlorite

Caption: Step-by-step workflow for chemical neutralization.

Step-by-Step Neutralization Protocol
  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood while wearing appropriate PPE.

  • Dilute if Necessary: Ensure the hydrazine waste solution is 5% concentration or less.[16] Dilute with water if needed.

  • Prepare for Reaction: Place the beaker containing the hydrazine waste into an ice bath to manage heat generation. Use a magnetic stirrer for constant agitation.

  • Slow Addition of Oxidant: Slowly and carefully add an equal volume of a 5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite to the stirring hydrazine waste.[11][16] Monitor the temperature closely; if it rises rapidly, pause the addition until it cools.

  • Allow Reaction to Complete: Once all the oxidant has been added, allow the solution to stir for at least two hours to ensure the reaction goes to completion.

  • Verify Neutralization: Test the solution for the presence of residual hydrazine using appropriate test strips or an analytical method approved by your EHS department.

  • Final Disposal: Once neutralization is confirmed, the solution can typically be disposed of down the drain with copious amounts of water, pending approval from your institution and local wastewater authority. Always check local regulations first.

Regulatory Compliance

Disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[16] The EPA classifies hydrazine as a hazardous substance and has specific rules for its disposal.[3][9][13][18] Always consult your institution's EHS department, as they will be knowledgeable about the specific legal requirements applicable to your location.

References

  • Sciencemadness Wiki. (n.d.). Hydrazine. Retrieved from [Link]

  • Google Patents. (2017). US20170113086A1 - Methods and systems for neutralization of hydrazine.
  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • SciSpace. (n.d.). usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). Hydrazine. Retrieved from [Link]

  • Reddit. (2020). Advice on storing/handling hydrazine. r/chemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Hydrazines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Hydrazines - TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine. Retrieved from [Link]

  • PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved from [Link]

  • Watson International. (n.d.). [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine CAS 183871-36-5. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). ((2S,3R)-2-(Benzyloxy)pentan-3-yl)hydrazine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.